3,3,4,4,5,5,5-Heptafluoropent-1-ene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,3,4,4,5,5,5-heptafluoropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAPOTKKMIZDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(C(C(F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3F7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40895154 | |
| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
355-08-8, 71164-40-4 | |
| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 71164-40-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3,3,4,4,5,5,5-Heptafluoropent-1-ene CAS number
An In-depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Foreword
This compound, a member of the hydrofluoroolefin (HFO) family, represents a significant stride in the development of fluorinated compounds. With a CAS Number of 355-08-8, this molecule is drawing increasing interest from researchers and industry professionals for its unique physicochemical properties and potential applications.[1][2][3] This guide serves as a comprehensive technical resource for scientists and drug development professionals, offering in-depth insights into its synthesis, properties, applications, and safety protocols.
Chemical Identity and Physicochemical Properties
This compound is a fluorinated alkene with the molecular formula C₅H₃F₇ and a molecular weight of approximately 196.07 g/mol .[1][2] Its structure, characterized by a terminal double bond and a heavily fluorinated propyl group, imparts a unique combination of reactivity and stability.
| Property | Value | Source |
| CAS Number | 355-08-8 | [1][2][3] |
| Molecular Formula | C₅H₃F₇ | [1][2] |
| Molecular Weight | 196.07 g/mol | [2] |
| Boiling Point | 30-31 °C | [2][4] |
| Density | 1.357 g/cm³ | [2] |
| Flash Point | 100 °C | [2] |
| Appearance | Clear liquid | [4][5] |
| IUPAC Name | This compound | [6] |
| Synonyms | 1-Pentene, 3,3,4,4,5,5,5-heptafluoro-; (Heptafluoropropyl)ethylene; HFO 1447 | [2][5][7] |
Synthesis and Mechanistic Insights
While specific industrial synthesis routes for this compound are proprietary, a plausible synthetic strategy can be conceptualized based on established organofluorine chemistry. A common method for constructing such molecules involves the addition of a perfluoroalkyl iodide to an alkene, followed by elimination.
A potential pathway could involve the radical addition of heptafluoropropyl iodide to ethylene, followed by dehydroiodination. This process would likely be initiated by a radical initiator, such as AIBN or peroxide, and the subsequent elimination could be achieved using a base.
Caption: Proposed synthesis workflow for this compound.
Experimental Protocol (Hypothetical)
-
Reaction Setup: A high-pressure reactor is charged with heptafluoropropyl iodide and a suitable solvent.
-
Ethylene Addition: Ethylene gas is bubbled through the solution at a controlled rate and pressure.
-
Initiation: The radical initiator is introduced, and the reaction mixture is heated to initiate the addition reaction.
-
Monitoring: The reaction is monitored by Gas Chromatography (GC) to track the formation of the intermediate.
-
Elimination: Upon completion, the reaction mixture is cooled, and a solution of a strong base (e.g., potassium hydroxide in ethanol) is added to induce dehydroiodination.
-
Workup and Purification: The resulting mixture is washed with water to remove salts, and the organic layer is separated. The crude product is then purified by fractional distillation to yield pure this compound.
Applications and Industrial Relevance
As a hydrofluoroolefin, this compound is a promising candidate for various applications, primarily driven by its low global warming potential (GWP) compared to traditional hydrofluorocarbons (HFCs).
-
Refrigerants: Its thermodynamic properties make it a potential component in next-generation refrigerant blends for air conditioning and refrigeration systems.
-
Foam Blowing Agents: It can be used as a blowing agent in the production of polyurethane and other foam insulation materials, offering excellent thermal performance.
-
Solvents and Cleaning Agents: The unique polarity and volatility of this compound make it a candidate for precision cleaning applications in the electronics and aerospace industries.
-
Monomer for Fluoropolymers: The terminal double bond allows it to be used as a monomer or comonomer in the synthesis of advanced fluoropolymers with tailored properties such as chemical resistance and thermal stability. The EPA has noted the use of similar fluorinated pentenes as intermediates in plastics and resin manufacturing.[8]
Safety, Handling, and Disposal
Proper handling of this compound is crucial to ensure laboratory and personnel safety. The following information is synthesized from available safety data sheets (SDS).[9][10][11]
| Hazard Class | GHS Classification |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Irritation | Category 2A |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory tract irritation) |
Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[9]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[9]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[9]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9]
-
P403+P233: Store in a well-ventilated place. Keep container tightly closed.[9]
-
P501: Dispose of contents/container to an approved waste disposal plant.[9]
Caption: First-aid measures in case of exposure.
Spectroscopic Characterization (Predicted)
While experimental spectra are not publicly available, the structure of this compound allows for the prediction of its key spectroscopic features.
| Technique | Predicted Features |
| ¹H NMR | Two multiplets in the vinyl region (δ 5-6 ppm) corresponding to the CH₂=CH- group. The allylic proton (CH) will be split by both the vinyl protons and the adjacent fluorine atoms. |
| ¹⁹F NMR | A complex spectrum with multiple signals corresponding to the -CF₂-CF₂-CF₃ moiety. The CF₃ group would appear as a triplet, and the two CF₂ groups would show complex splitting patterns due to coupling with each other and the adjacent protons. |
| ¹³C NMR | Signals corresponding to the vinyl carbons, the carbon bearing two fluorine atoms, and the carbons of the perfluoroethyl group. |
| Mass Spec. | A molecular ion peak at m/z 196.07, with characteristic fragmentation patterns involving the loss of fluorine and small fluorocarbon fragments. |
Conclusion
This compound is a versatile fluorinated olefin with significant potential in various industrial applications, particularly as an environmentally friendlier alternative to existing HFCs. Its synthesis, while requiring specialized techniques in organofluorine chemistry, is based on established principles. A thorough understanding of its physicochemical properties and adherence to strict safety protocols are paramount for its successful and safe utilization in research and development.
References
- 1. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 2. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. 1H,1H,2H-HEPTAFLUOROPENT-1-ENE CAS#: 355-08-8 [m.chemicalbook.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. 2,3,3,4,4,5,5-Heptafluoro-1-pentene | C5H3F7 | CID 13750142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. synquestlabs.com [synquestlabs.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.com [fishersci.com]
An In-Depth Technical Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development, detailing the core characteristics, synthesis, applications, and handling of 3,3,4,4,5,5,5-heptafluoropent-1-ene.
Introduction: The Significance of a Fluorinated Alkene
In the landscape of modern medicinal and materials chemistry, fluorinated organic compounds hold a place of exceptional importance. The strategic incorporation of fluorine atoms into molecular frameworks can profoundly alter their physicochemical properties, often leading to enhanced metabolic stability, increased binding affinity, and modulated lipophilicity.[1] this compound (HFP-1) is a key member of this class, serving as a versatile building block and monomer. Its structure, featuring a reactive terminal alkene and a dense heptafluoropropyl tail, provides a unique combination of reactivity and inertness. This guide aims to provide a deep, field-proven understanding of HFP-1, moving beyond simple data points to explain the causality behind its synthesis, reactivity, and application.
Core Molecular and Physical Properties
A foundational understanding of a compound begins with its fundamental properties. HFP-1 is a volatile, clear liquid whose identity is defined by the data summarized below.
| Property | Value | Source(s) |
| Molecular Weight | 196.07 g/mol | [2][3] |
| Molecular Formula | C₅H₃F₇ | [2][3][4] |
| CAS Number | 355-08-8 | [2][3] |
| Density | 1.357 g/cm³ | [3] |
| Boiling Point | 30-31 °C (303-304 K) | [3][4] |
| IUPAC Name | This compound | [4] |
| Synonyms | HFO-1447, (Heptafluoropropyl)ethylene | [5] |
Synthesis and Chemical Reactivity
While specific, proprietary industrial synthesis routes are often closely guarded, the general chemistry for creating such fluorinated alkenes involves a few established principles. A plausible synthetic pathway involves the reaction of a perfluoroalkyl iodide with ethylene, followed by dehydrohalogenation.
The reactivity of HFP-1 is dominated by its terminal double bond. The strong electron-withdrawing effect of the adjacent heptafluoropropyl group significantly influences the electron density of the C=C bond, making it susceptible to specific types of chemical transformations. This is a critical point of expertise: understanding this electronic influence is key to predicting its behavior in complex reaction schemes. For instance, in radical polymerizations, this electronic character dictates its copolymerization parameters with other monomers.
Caption: Generalized synthetic pathway for HFP-1.
Applications in Advanced Materials and as a Chemical Intermediate
The primary industrial application of HFP-1 and similar fluoroalkenes is in the synthesis of high-performance polymers. The incorporation of the heptafluoropropyl moiety imparts exceptional chemical resistance, thermal stability, and low surface energy to the resulting polymeric materials.
While direct applications in drug development are not broadly documented in public literature, the true value of HFP-1 for pharmaceutical researchers lies in its role as a versatile fluorinated building block. The introduction of a C₃F₇ group is a common strategy in medicinal chemistry to enhance a drug candidate's metabolic stability and tune its lipophilicity.[1] The reactive alkene handle of HFP-1 allows for its conjugation to more complex scaffolds through various chemical reactions, such as hydroboration-oxidation, epoxidation, or Heck coupling, thereby creating novel, fluorinated drug candidates. The development of new copper-catalyzed reactions to replace fluorine atoms in fluoroalkenes with other functional groups is expanding the synthetic utility of these molecules, paving the way for new pharmaceuticals.[6][7]
Experimental Protocol: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Trustworthiness in research and development hinges on the verifiable purity of starting materials. The following protocol outlines a standard, self-validating method for assessing the purity of HFP-1.
Objective: To determine the purity of a sample of this compound and identify any potential impurities.
Methodology:
-
Sample Preparation:
-
Causality: Due to the high volatility of HFP-1 (Boiling Point ~30°C), samples must be handled cold and prepared rapidly to prevent fractional evaporation, which would skew results.
-
Protocol: Prepare a 1% (v/v) solution of HFP-1 in a high-purity, volatile solvent such as dichloromethane or ethyl acetate in a sealed GC vial.
-
-
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A low-polarity column, such as an Agilent DB-5ms (30 m x 0.25 mm x 0.25 µm), is chosen for its ability to separate compounds based on boiling point.
-
Oven Program:
-
Initial Temperature: 40°C (hold for 2 minutes). Causality: This initial hold allows for sharp peak shapes for volatile compounds.
-
Ramp: 10°C/min to 250°C.
-
Final Hold: 2 minutes.
-
-
Inlet: Split mode (50:1), 250°C.
-
Carrier Gas: Helium, constant flow at 1.0 mL/min.
-
MSD: Electron Ionization (EI) mode at 70 eV. Scan range: 30-300 m/z.
-
-
Data Analysis:
-
Identify the peak corresponding to HFP-1 based on its retention time and mass spectrum (looking for the molecular ion and characteristic fragmentation patterns of fluorinated compounds).
-
Calculate purity by integrating the peak area of HFP-1 and dividing by the total integrated area of all peaks (Area % method).
-
Attempt to identify any impurity peaks by comparing their mass spectra against the NIST library.
-
Caption: Workflow for GC-MS purity validation of HFP-1.
Safety and Handling
Authoritative grounding in safety is non-negotiable. According to its Safety Data Sheet (SDS), 3,3,4,4,5,5,5-heptafluoro-1-pentene is classified with the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation.[8]
-
Serious Eye Irritation (Category 2A) : Causes serious eye irritation.[8]
-
Specific Target Organ Toxicity — Single Exposure (Category 3) : May cause respiratory irritation.[8]
Handling Protocol:
-
Always handle this compound in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.[8]
-
Store in a tightly closed container in a cool, well-ventilated place.[8]
-
Keep away from heat, sparks, and open flames.
Conclusion
This compound is more than a simple chemical; it is an enabling tool for innovation in materials science and a potent building block for medicinal chemistry. Its unique electronic and structural properties, born from the dense fluorination, offer a predictable yet powerful platform for creating novel molecules and polymers. A thorough understanding of its properties, synthesis, and reactivity—as outlined in this guide—is essential for any researcher aiming to leverage the distinct advantages of fluorination in their work.
References
- 1. pharmacyjournal.org [pharmacyjournal.org]
- 2. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 4. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 5. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. sciencedaily.com [sciencedaily.com]
- 7. Chemists Unlock the Potential of Fluoroalkenes | Technology Networks [technologynetworks.com]
- 8. synquestlabs.com [synquestlabs.com]
An In-Depth Technical Guide to the Chemical Properties of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Core Molecular and Physical Properties
3,3,4,4,5,5,5-Heptafluoropent-1-ene, a fluorinated alkene, possesses a unique combination of properties derived from its olefinic bond and the extensive fluorination of its alkyl chain. These characteristics make it a valuable intermediate in organic synthesis, particularly in the development of novel materials and pharmaceuticals.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₅H₃F₇ | --INVALID-LINK-- |
| Molecular Weight | 196.07 g/mol | --INVALID-LINK-- |
| CAS Number | 355-08-8 | --INVALID-LINK-- |
| Alternate CAS Number | 71164-40-4 | --INVALID-LINK-- |
| Boiling Point | 30-31 °C (303-304 K) | --INVALID-LINK--, --INVALID-LINK-- |
| Density | 1.357 g/cm³ | --INVALID-LINK-- |
| Flash Point | 100 °C | --INVALID-LINK-- |
It is important for researchers to note the existence of two CAS numbers. While 355-08-8 is more commonly cited by commercial suppliers, 71164-40-4 is referenced in the NIST Chemistry WebBook. Cross-referencing these identifiers is crucial when conducting literature searches and procuring materials.
Spectroscopic Characterization: A Guide to Structural Verification
Detailed spectroscopic analysis is paramount for confirming the identity and purity of this compound. The following sections outline the expected spectral features based on its molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of fluorinated compounds. Both ¹H and ¹⁹F NMR are critical for unambiguous characterization.
-
¹H NMR: The proton NMR spectrum is expected to be relatively simple, showing signals corresponding to the vinyl protons (=CH₂) and the single allylic proton (-CH=). The chemical shifts and coupling patterns of these protons will be influenced by the adjacent fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will be more complex, with distinct signals for the CF₂ and CF₃ groups. The chemical shifts and couplings (both F-F and H-F) provide a detailed map of the fluorinated portion of the molecule. For spectral referencing, fluorotrichloromethane (CFCl₃) is commonly used as an internal standard.[1]
-
¹³C NMR: The carbon NMR spectrum will show distinct resonances for the olefinic carbons and the fluorinated alkyl carbons. The carbon signals will exhibit splitting due to coupling with the attached fluorine atoms (C-F coupling).[1]
Infrared (IR) Spectroscopy
The IR spectrum provides valuable information about the functional groups present in the molecule. Key expected absorption bands for this compound include:
-
C=C Stretch: A moderate band is expected in the region of 1640-1680 cm⁻¹ corresponding to the carbon-carbon double bond.[2]
-
=C-H Stretch: A band slightly above 3000 cm⁻¹, typically around 3080 cm⁻¹, is characteristic of the C-H bonds of the vinyl group.[3]
-
C-F Stretch: Strong absorption bands are expected in the fingerprint region, typically between 1000 and 1400 cm⁻¹, corresponding to the numerous C-F bonds.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) should be observed at m/z 196.07. The fragmentation pattern will likely show losses of fluorine atoms and small fluorinated fragments, which can be used to confirm the structure.
Chemical Reactivity and Synthetic Utility
The chemical behavior of this compound is dominated by the interplay between its electron-rich double bond and the electron-withdrawing heptafluoropropyl group. This electronic arrangement makes the double bond susceptible to specific types of reactions.
Nucleophilic Addition Reactions
A key feature of highly fluorinated alkenes is their electrophilic nature, which facilitates reactions with nucleophiles.[4] The electron-withdrawing inductive effect of the perfluoroalkyl chain polarizes the double bond, making the terminal carbon atom susceptible to nucleophilic attack. This reactivity is the opposite of what is typically observed for non-fluorinated alkenes, which readily undergo electrophilic addition.
This reactivity allows for the introduction of a wide array of functional groups, making it a valuable building block in the synthesis of complex molecules.
Caption: Generalized workflow for nucleophilic addition to this compound.
Experimental Protocol: General Procedure for Nucleophilic Addition
The following is a generalized protocol for the nucleophilic addition to a fluorinated alkene, which can be adapted for this compound.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve the nucleophile in a suitable anhydrous solvent (e.g., THF, diethyl ether).
-
Cooling: Cool the solution to an appropriate temperature (typically between -78 °C and 0 °C) using a dry ice/acetone or ice bath.
-
Addition of Alkene: Slowly add this compound to the cooled solution of the nucleophile via syringe.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Quenching: Upon completion, quench the reaction by the slow addition of a suitable proton source (e.g., saturated aqueous ammonium chloride).
-
Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with an appropriate organic solvent. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by distillation.
Polymerization
Fluorinated alkenes can undergo free-radical polymerization to produce polymers with unique properties such as high thermal stability, chemical resistance, and low surface energy.[5] The polymerization of this compound can be initiated by various free-radical initiators, such as peroxides or azo compounds, under controlled temperature and pressure.[6]
References
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. yunus.hacettepe.edu.tr [yunus.hacettepe.edu.tr]
- 5. knowleslab.princeton.edu [knowleslab.princeton.edu]
- 6. WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene - Google Patents [patents.google.com]
An In-depth Technical Guide to the Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways for 3,3,4,4,5,5,5-heptafluoropent-1-ene, a valuable fluorinated olefin in the fields of medicinal chemistry, materials science, and drug development. The document delves into the core synthetic strategies, offering detailed experimental protocols, mechanistic insights, and comparative data. The guide is intended for researchers, scientists, and professionals in drug development seeking a thorough understanding of the preparation of this important fluorinated building block.
Introduction: The Significance of this compound
Fluorinated organic compounds play a pivotal role in modern science, with applications spanning from pharmaceuticals to advanced materials.[1] The unique physicochemical properties imparted by fluorine atoms, such as enhanced metabolic stability, lipophilicity, and binding affinity, make fluorinated molecules highly sought after. This compound (C5H3F7) is a key fluorinated olefin, serving as a versatile intermediate for the synthesis of more complex molecules.[2] Its terminal double bond allows for a variety of chemical transformations, making it a valuable building block in organic synthesis.
This guide will explore the primary synthetic routes to this compound, providing both theoretical understanding and practical, field-proven insights into their execution.
Key Synthetic Pathways
Two principal and well-documented pathways for the synthesis of this compound will be discussed in detail:
-
Pathway 1: Dehydrohalogenation of a Perfluoroalkyl Iodide Precursor
-
Pathway 2: Grignard-based Alkylation
A third, related method involving telomerization will also be briefly addressed as a viable, albeit less direct, industrial approach.
Pathway 1: Dehydrohalogenation of 1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
This is arguably one of the most direct and efficient laboratory-scale methods for the preparation of this compound. The strategy relies on the elimination of hydrogen iodide from a suitable precursor, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.
Rationale and Mechanistic Overview
Dehydrohalogenation is a classic elimination reaction in organic chemistry.[3] The reaction is typically base-promoted, where the base abstracts a proton from a carbon atom adjacent to the carbon bearing the halogen. This induces the elimination of the halide ion and the formation of a double bond. The choice of base and reaction conditions is crucial to favor the desired elimination product and minimize side reactions.
The general mechanism for the dehydroiodination of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane is depicted below:
Figure 1: General scheme for the dehydroiodination of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane.
Experimental Protocol
The following protocol is a representative procedure for the synthesis of this compound via dehydroiodination.
Materials:
-
1,1,1,2,2,3,3-Heptafluoro-5-iodopentane
-
Potassium hydroxide (KOH)
-
Ethanol (or a suitable alcohol)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve a stoichiometric excess of potassium hydroxide in ethanol.
-
To this solution, add 1,1,1,2,2,3,3-heptafluoro-5-iodopentane dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by GC-MS.
-
Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and carefully remove the solvent by distillation.
-
The crude product is then purified by fractional distillation to yield pure this compound.
Data and Expected Outcome
| Parameter | Expected Value |
| Yield | 70-85% |
| Purity (post-distillation) | >98% |
| Boiling Point | 30-31 °C[4] |
| Density | 1.357 g/cm³[4] |
Note: Yields can vary based on the scale of the reaction and the purity of the starting materials.
Pathway 2: Grignard-based Alkylation
This pathway utilizes the classic Grignard reaction to form the carbon-carbon bond between the allyl group and the perfluoroethyl moiety.[2] This method offers a versatile approach, as the Grignard reagent can be reacted with various electrophiles.
Rationale and Mechanistic Overview
The core of this synthesis is the reaction of a perfluoroalkyl halide with allylmagnesium bromide.[1][5] The Grignard reagent, a potent nucleophile, attacks the electrophilic carbon of the perfluoroalkyl halide, displacing the halide and forming the desired carbon-carbon bond.
The overall transformation can be visualized as follows:
Figure 2: Grignard-based synthesis of this compound.
Experimental Protocol
This protocol is divided into two key stages: the preparation of the Grignard reagent and the subsequent reaction with the perfluoroalkyl iodide.
Part A: Preparation of Allylmagnesium Bromide [1]
Materials:
-
Magnesium turnings
-
Allyl bromide
-
Anhydrous diethyl ether
-
Iodine crystal (as initiator)
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a solution of allyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. The reaction is exothermic and should be controlled by the rate of addition.[4]
-
After the addition is complete, reflux the mixture for a short period to ensure complete reaction. The resulting grey solution is the allylmagnesium bromide reagent.
Part B: Reaction with Perfluoroethyl Iodide
Materials:
-
Allylmagnesium bromide solution (from Part A)
-
Perfluoroethyl iodide (C2F5I)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
Procedure:
-
Cool the prepared allylmagnesium bromide solution in an ice bath.
-
Add a solution of perfluoroethyl iodide in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the ethereal layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and remove the solvent by distillation.
-
Purify the product by fractional distillation.
Data and Expected Outcome
| Parameter | Expected Value |
| Yield | 50-70% |
| Purity (post-distillation) | >97% |
| Key Considerations | Strict anhydrous conditions are essential for the success of the Grignard reaction.[4] |
Alternative Pathway: Telomerization
Telomerization is a radical chain reaction that is often employed in industrial settings for the synthesis of fluorinated compounds.[6][7] In the context of this compound synthesis, this would involve the reaction of a telogen (a molecule that provides the end groups of the polymer) with a taxogen (the monomer).
A plausible, though less direct, route would involve the telomerization of vinylidene fluoride (VF2) with a perfluoroalkyl iodide, such as perfluoroethyl iodide, as the telogen. This reaction would produce a mixture of telomers of the general formula C2F5(CH2CF2)nI. The desired precursor, 1,1,1,2,2,3,3-heptafluoro-5-iodopentane (for n=1), could then be isolated and subjected to dehydroiodination as described in Pathway 1.
Due to the formation of a mixture of products, this method is generally less suited for laboratory-scale synthesis where a specific, single product is desired. However, it is a powerful technique for the large-scale production of fluorinated materials.[6]
Conclusion
The synthesis of this compound can be effectively achieved through several synthetic routes. The dehydrohalogenation of 1,1,1,2,2,3,3-heptafluoro-5-iodopentane offers a direct and high-yielding method suitable for laboratory-scale preparations. The Grignard-based approach provides a versatile alternative, demonstrating the power of classic organometallic chemistry in the synthesis of fluorinated molecules. While telomerization presents a viable industrial-scale option, its lack of selectivity makes it less practical for targeted laboratory synthesis. The choice of the optimal synthetic pathway will ultimately depend on the desired scale of production, available starting materials, and the specific requirements of the research or development project.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Allylmagnesium bromide - Wikipedia [en.wikipedia.org]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
NMR spectrum analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
An In-depth Technical Guide to the NMR Spectrum Analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Abstract
The incorporation of fluorine into organic molecules profoundly alters their chemical and physical properties, a strategy widely employed in the pharmaceutical, agrochemical, and materials science sectors.[1] Consequently, the precise structural elucidation of organofluorine compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, stands as an indispensable analytical tool for this purpose.[2][3] The ¹⁹F nucleus possesses highly favorable properties for NMR analysis, including a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, which gives it 83% of the sensitivity of the proton nucleus.[1][4][5] Furthermore, the expansive chemical shift range of ¹⁹F NMR, typically spanning over 800 ppm, minimizes signal overlap and provides exquisite sensitivity to the local electronic environment.[5][6][7] This guide provides a comprehensive analysis of the ¹H and ¹⁹F NMR spectra of this compound, offering a framework for interpreting the complex spin systems inherent in polyfluorinated structures.
Molecular Structure and Predicted Spectral Features
This compound (C₅H₃F₇) possesses a simple carbon backbone but a complex arrangement of proton and fluorine spin systems.[8][9] The structure contains a terminal vinyl group adjacent to a heavily fluorinated propyl chain. This arrangement dictates that the resulting NMR spectra will be rich in information, characterized by intricate spin-spin coupling networks.
Proton Environments:
-
Hₐ & Hₑ (C1): Two geminal protons on the terminal carbon of the alkene.
-
Hₓ (C2): One vinylic proton.
Fluorine Environments:
-
F₂ (C3): A difluoro-methylene group (CF₂) adjacent to the double bond.
-
F₂ (C4): A difluoro-methylene group (CF₂) situated between two other perfluorinated carbons.
-
F₃ (C5): A terminal trifluoromethyl group (CF₃).
The analysis of this molecule requires a synergistic interpretation of both ¹H and ¹⁹F spectra, as the heteronuclear (¹H-¹⁹F) and homonuclear (¹⁹F-¹⁹F) couplings are key to definitive assignments.
References
- 1. NMR | Fluorine Spectroscopy [nmr.oxinst.com]
- 2. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 6. 19Flourine NMR [chem.ch.huji.ac.il]
- 7. azom.com [azom.com]
- 8. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
An In-Depth Technical Guide to the Infrared Spectroscopy of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Introduction
3,3,4,4,5,5,5-Heptafluoropent-1-ene is a fluorinated alkene of significant interest in materials science and synthetic chemistry. Its unique combination of a reactive vinyl group and a heavily fluorinated alkyl chain imparts distinct physical and chemical properties. Infrared (IR) spectroscopy is a powerful analytical technique for the structural characterization of such molecules, providing a unique "fingerprint" based on the vibrational modes of its functional groups. This guide offers a comprehensive overview of the principles, experimental procedures, and spectral interpretation for the infrared analysis of this compound, tailored for researchers, scientists, and professionals in drug development and materials science. While an experimental spectrum of this specific compound is not publicly available at the time of this writing, this guide provides a robust framework for its acquisition and interpretation based on established spectroscopic principles.
Molecular Structure and Vibrational Fundamentals
The structure of this compound (C₅H₃F₇) dictates its infrared spectrum. The molecule consists of a terminal vinyl group (-CH=CH₂) attached to a perfluorinated propyl chain (-CF₂-CF₂-CF₃). The primary vibrational modes susceptible to infrared absorption arise from the stretching and bending of the C-H, C=C, C-C, and C-F bonds. The high degree of fluorination is expected to significantly influence the spectrum, particularly in the fingerprint region, due to the strong polarity and mass of the fluorine atoms.
Caption: Molecular structure of this compound.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
Given the volatility of this compound (boiling point: 30-31°C), gas-phase FTIR spectroscopy is the most suitable method for obtaining a high-resolution spectrum free from intermolecular interactions that occur in the liquid phase.[1][2]
Objective: To acquire a high-resolution gas-phase infrared spectrum of this compound.
Instrumentation:
-
Fourier Transform Infrared (FTIR) Spectrometer equipped with a mercury-cadmium-telluride (MCT) detector.
-
Multipass gas cell with a path length of at least 10 meters to ensure adequate absorption for a low-concentration sample.[1][3]
-
Vacuum line and manifold for sample introduction and cell evacuation.
-
Heated sample transfer line to prevent condensation.[4]
Procedure:
-
System Preparation:
-
Ensure the FTIR spectrometer is powered on and has been allowed to stabilize for at least 15-30 minutes.[5]
-
Evacuate the multipass gas cell and the sample manifold to a pressure below 1 Torr to remove atmospheric water and carbon dioxide.
-
Collect a background spectrum of the evacuated cell. This is crucial for correcting the sample spectrum for any instrumental and atmospheric absorptions.[4]
-
-
Sample Introduction:
-
Place a small amount (a few microliters) of liquid this compound in a sample vial connected to the vacuum manifold.
-
Gently open the valve to the gas cell to allow the volatile liquid to vaporize and fill the cell. The low boiling point of the analyte facilitates this process.
-
Monitor the pressure in the gas cell to achieve a suitable sample concentration. The ideal pressure will depend on the path length of the cell and the absorptivity of the compound's vibrational bands.
-
-
Spectral Acquisition:
-
Set the spectral resolution to at least 2 cm⁻¹ to resolve the rotational-vibrational fine structure typical of gas-phase spectra.[5][6]
-
Collect the sample spectrum by co-adding a sufficient number of scans (e.g., 64 or 128) to achieve a high signal-to-noise ratio.[7]
-
The spectrum should be recorded over the mid-infrared range, typically 4000 to 400 cm⁻¹.
-
-
Data Processing:
-
The acquired sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary to obtain a flat baseline.
-
Caption: Experimental workflow for gas-phase FTIR analysis.
Predicted Infrared Spectrum and Interpretation
In the absence of an experimental spectrum, we can predict the characteristic absorption bands of this compound based on the known frequencies of its functional groups.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3100 - 3000 | =C-H Stretch | Vinyl | Medium |
| 1650 - 1600 | C=C Stretch | Alkene | Medium to Weak |
| 1420 - 1400 | =CH₂ Scissoring Bend | Vinyl | Medium |
| 1300 - 1000 | C-F Stretch | Fluoroalkane | Strong, Multiple Bands |
| 995 - 985 | =C-H Out-of-Plane Bend | Vinyl | Strong |
| 915 - 905 | =CH₂ Out-of-Plane Bend | Vinyl | Strong |
Analysis of Predicted Spectral Regions:
-
=C-H Stretching Region (3100 - 3000 cm⁻¹): The presence of the vinyl group will give rise to absorption bands in this region, which are characteristic of C-H bonds where the carbon is sp² hybridized.[8] These peaks are typically of medium intensity and appear at a higher frequency than the C-H stretching of saturated alkanes.
-
C=C Stretching Region (1650 - 1600 cm⁻¹): A band corresponding to the C=C stretching vibration is expected in this region.[9] Its intensity can be variable, and for terminal alkenes, it is generally of medium intensity.
-
C-H Bending Region (1420 - 905 cm⁻¹): The vinyl group exhibits several characteristic bending vibrations. An in-plane scissoring vibration of the terminal =CH₂ group is expected around 1415 cm⁻¹.[5] More prominent are the out-of-plane (OOP) bending vibrations, which are typically strong and sharp. For a monosubstituted alkene, two strong bands are expected: one around 990 cm⁻¹ for the =C-H wag and another around 910 cm⁻¹ for the =CH₂ wag.[5]
-
C-F Stretching Region (1300 - 1000 cm⁻¹): This region is anticipated to be dominated by very strong and complex absorption bands due to the numerous C-F bonds in the heptafluoropropyl group.[10][11] The high electronegativity of fluorine leads to a large change in dipole moment during vibration, resulting in intense IR absorptions. The coupling between the stretching vibrations of adjacent C-F bonds will likely produce a series of broad and overlapping bands, making this region a distinctive but complex "fingerprint" for the molecule.[12]
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of this compound. Although a reference spectrum is not currently available in the public domain, this guide provides a comprehensive framework for its experimental acquisition and a detailed predictive interpretation. The key spectral features are expected to be the characteristic absorptions of the terminal vinyl group and the strong, complex bands arising from the numerous C-F stretching vibrations. This information is critical for researchers working with this compound, enabling them to verify its identity, assess its purity, and monitor its reactions.
References
- 1. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High Sensitivity Monitoring of VOCs in Air through FTIR Spectroscopy Using a Multipass Gas Cell Setup | MDPI [mdpi.com]
- 3. [2207.00340] High Sensitivity real-time VOCs monitoring in air through FTIR Spectroscopy using a Multipass Gas Cell Setup [arxiv.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. icpms.labrulez.com [icpms.labrulez.com]
- 6. Analyzing gases by FTIR - Specac Ltd [specac.com]
- 7. spectroscopyonline.com [spectroscopyonline.com]
- 8. academic.oup.com [academic.oup.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. benthamopen.com [benthamopen.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. Infrared Spectroscopic Signatures of the Fluorous Effect Arise from a Change of Conformational Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Foreword: Contextualizing the Analysis of a Key Fluorinated Building Block
An In-Depth Technical Guide to the Mass Spectrometry of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of innovation. Fluorination can profoundly alter a compound's metabolic stability, lipophilicity, and binding affinity, making it a critical tool for medicinal chemists.[1][2] this compound stands as a pivotal C5 building block, valued for its unique combination of a reactive alkene moiety and a heavily fluorinated tail. Its application in the synthesis of advanced polymers, agrochemicals, and pharmaceutical intermediates necessitates robust analytical methods for its unambiguous identification and characterization.
This guide provides a comprehensive exploration of the mass spectrometric behavior of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind ionization choices, predict fragmentation pathways based on first principles, and present field-proven protocols for its analysis. This document is designed for the practicing researcher and drug development professional who requires not just data, but a deep, mechanistic understanding of the analytical process.
Physicochemical & Structural Characteristics
A thorough understanding of the analyte's fundamental properties is a prerequisite for any mass spectrometric analysis. These details directly influence chromatographic behavior and the interpretation of the resulting mass spectrum.
| Property | Value | Source |
| Chemical Formula | C₅H₃F₇ | [3][4][5] |
| Molecular Weight | 196.07 g/mol | [3][4][5] |
| IUPAC Name | This compound | [3][4] |
| CAS Registry No. | 71164-40-4 | [3][5] |
| Chemical Structure | CH₂=CH-CF₂-CF₂-CF₃ | [3][5] |
The structure is characterized by two distinct regions: a vinyl group (CH₂=CH-) that is electron-rich and susceptible to electrophilic attack or rearrangement, and a perfluoroethyl group (-CF₂-CF₃) attached to a difluoromethylene bridge, which is strongly electron-withdrawing and sterically bulky. This electronic dichotomy is central to its fragmentation behavior.
Ionization Strategies: Selecting the Right Tool for the Task
The choice of ionization technique is the most critical experimental decision in mass spectrometry, dictating whether you preserve the molecular identity or induce fragmentation for structural elucidation. For a volatile, small organic molecule like heptafluoropent-1-ene, Gas Chromatography-Mass Spectrometry (GC-MS) is the platform of choice, offering two primary ionization modes: Electron Ionization (EI) and Chemical Ionization (CI).
Electron Ionization (EI): For Structural Fingerprinting
EI is a "hard" ionization technique where the analyte is bombarded with high-energy electrons (typically 70 eV).[6][7] This energetic process readily ejects an electron from the molecule, forming a radical cation (M•⁺) with significant internal energy.[7][8] This excess energy is dissipated through extensive and reproducible fragmentation, creating a unique "fingerprint" for the molecule.
-
Why Choose EI? The primary advantage of EI is the wealth of structural information provided by its complex fragmentation pattern.[6][9] These patterns are highly reproducible and allow for confident identification of unknown compounds by comparison to spectral libraries like those from NIST.[10]
-
Anticipated Challenge: The molecular ion (the peak representing the intact ionized molecule) may be weak or entirely absent, as the initial M•⁺ is often too unstable to survive to the detector.[11][12]
Chemical Ionization (CI): For Unambiguous Molecular Weight Confirmation
CI is a "soft" ionization technique that uses a reagent gas (e.g., methane, isobutane) to ionize the analyte through gas-phase chemical reactions, primarily proton transfer.[8][13] The reagent gas is introduced into the ion source at a much higher pressure than the analyte. The 70 eV electrons ionize the reagent gas, which then creates a stable plasma of reagent ions (e.g., CH₅⁺ from methane). These ions act as gentle proton donors to the analyte molecule (M).[14][15]
M + CH₅⁺ → [M+H]⁺ + CH₄
-
Why Choose CI? This process imparts very little excess energy, resulting in minimal fragmentation.[11] The dominant peak in the CI spectrum is typically the protonated molecule, [M+H]⁺, providing a clear and unambiguous determination of the molecular weight.[15] This is invaluable when the EI spectrum lacks a discernible molecular ion.
-
Synergistic Power: The combination of EI and CI is a self-validating system. CI confirms the molecular weight, while EI provides the structural fingerprint.
Fragmentation Analysis: Deconstructing the Molecule
The predictive power of mass spectrometry lies in understanding how molecular structure dictates fragmentation. The unique arrangement of the vinyl group and the fluorinated chain in this compound leads to specific, predictable cleavage patterns under EI conditions.
Proposed Electron Ionization (EI) Fragmentation Pathway
The 70 eV ionization process will likely eject an electron from the π-bond of the alkene, as it is the highest occupied molecular orbital (HOMO). The resulting molecular ion, [C₅H₃F₇]•⁺ at m/z 196, will be the starting point for all subsequent fragmentation.
Key fragmentation mechanisms for alkenes and fluorinated compounds include allylic cleavage, loss of small radicals, and cleavage of C-C bonds adjacent to fluorine atoms.[16][17]
-
Allylic Cleavage: The C-C bond beta to the double bond is prone to cleavage. This is the most favorable initial fragmentation for many alkenes, as it results in a resonance-stabilized allylic cation.
-
[M - C₂F₅]⁺: Loss of a pentafluoroethyl radical (•C₂F₅, mass 119) via cleavage of the C3-C4 bond results in a highly stable allylic cation at m/z 77 . This is predicted to be a major, if not the base, peak in the spectrum. [CH₂=CH-CF₂]⁺ ↔ [⁺CH₂-CH=CF₂]
-
-
Alpha Cleavage & Fluorine Migration: Cleavage of the C2-C3 bond is also possible.
-
[M - CF₂CF₂CF₃]⁺: Loss of the entire heptafluoropropyl radical would yield the vinyl cation [CH₂=CH]⁺ at m/z 27 . While possible, this is generally less favorable than forming a stabilized allylic cation.
-
-
Cleavage within the Fluorinated Chain: The strong C-F bonds make fluorine atom loss less common than the loss of entire fluorocarbon fragments. However, rearrangements can occur.
-
[M - CF₃]⁺: Loss of a trifluoromethyl radical (•CF₃, mass 69) from the molecular ion would yield a fragment at m/z 127 . This corresponds to the [CH₂=CH-CF₂-CF₂]⁺ ion.
-
Loss of Fluorine: The loss of a single fluorine atom (•F, mass 19) to give a peak at m/z 177 is possible but likely to be of low intensity in fluorinated compounds.[16]
-
The following diagram illustrates the primary proposed fragmentation pathway under Electron Ionization.
Caption: Predicted EI fragmentation of this compound.
Expected Chemical Ionization (CI) Spectrum
Using methane as the reagent gas, the spectrum will be significantly simpler.
-
Protonated Molecule [M+H]⁺: The most abundant ion is expected to be the protonated molecule at m/z 197 (196.07 + 1.01).
-
Adduct Ions: At higher source pressures, adduct ions with reagent gas species may be observed. For methane, this would be [M+C₂H₅]⁺ at m/z 225 and [M+C₃H₅]⁺ at m/z 237 . These are typically of much lower intensity but can further corroborate the molecular weight.
Summary of Predicted Mass Fragments
| Ionization Mode | Predicted m/z | Proposed Ion Structure / Identity | Expected Relative Intensity |
| EI | 196 | [CH₂=CH-CF₂-CF₂-CF₃]•⁺ (Molecular Ion) | Low to Absent |
| 127 | [CH₂=CH-CF₂-CF₂]⁺ | Moderate | |
| 77 | [CH₂=CH-CF₂]⁺ (Allylic Cation) | High (likely Base Peak) | |
| 69 | [CF₃]⁺ | Moderate to High | |
| 27 | [C₂H₃]⁺ | Low to Moderate | |
| CI (Methane) | 197 | [C₅H₃F₇+H]⁺ (Protonated Molecule) | High (Base Peak) |
| 225 | [C₅H₃F₇+C₂H₅]⁺ (Adduct Ion) | Low | |
| 237 | [C₅H₃F₇+C₃H₅]⁺ (Adduct Ion) | Low |
Experimental Protocols: A Practical Workflow
The following protocols describe a robust GC-MS methodology for the analysis of this compound. This workflow is designed to be a self-validating system by incorporating both EI and CI analysis.
Caption: Overall analytical workflow for heptafluoropent-1-ene characterization.
Gas Chromatography (GC) Method
-
Objective: To achieve sharp, symmetric chromatographic peaks for the analyte, well-separated from any solvent or impurity peaks.
-
Instrumentation: Standard Gas Chromatograph with a split/splitless injector.
-
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness. A 5% phenyl-methylpolysiloxane phase provides good general-purpose separation for volatile compounds.
-
Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
-
Injector Temperature: 200 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1 (can be adjusted based on sample concentration).
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 2 minutes.
-
Ramp: Increase at 15 °C/min to 150 °C.
-
Hold: Hold at 150 °C for 2 minutes.
-
-
Rationale: The initial hold at a low temperature ensures efficient trapping of the volatile analyte at the head of the column. The ramp rate provides a good balance between analysis speed and chromatographic resolution.
Mass Spectrometry (MS) Protocol - EI Mode
-
Objective: To generate a reproducible fragmentation pattern for structural confirmation and library matching.
-
Instrumentation: Quadrupole Mass Spectrometer.
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV.
-
Mass Range: Scan from m/z 25 to 300. A low starting mass is crucial to detect small fragments like the vinyl cation (m/z 27).
-
Solvent Delay: 2 minutes (to prevent the solvent peak from damaging the filament).
Mass Spectrometry (MS) Protocol - CI Mode
-
Objective: To confirm the molecular weight of the analyte with minimal fragmentation.
-
Instrumentation: Same as above, but with CI capabilities.
-
Ion Source: Positive Chemical Ionization (PCI).
-
Ion Source Temperature: 200 °C.
-
Reagent Gas: Methane (CH₄) at a pressure optimized for the specific instrument (typically leading to ~10-20% of the primary reagent ion intensity remaining).
-
Electron Energy: 70-100 eV (to ionize the reagent gas).
-
Mass Range: Scan from m/z 100 to 300.
Conclusion: A Unified Approach to Analysis
The robust characterization of this compound is achieved not by a single technique, but by the logical and synergistic application of complementary mass spectrometric methods. Electron Ionization provides an intricate structural fingerprint, where the predictable cleavage at the allylic position to yield a dominant ion at m/z 77 serves as a key identifier. Chemical Ionization, in contrast, strips away this complexity to deliver an unambiguous confirmation of the molecular weight via the protonated molecule at m/z 197. By employing the detailed GC-MS protocols outlined herein, researchers in drug development and materials science can confidently identify and characterize this critical fluorinated building block, ensuring the integrity of their synthetic pathways and the quality of their final products.
References
- 1. jelsciences.com [jelsciences.com]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 4. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 6. Electron ionization - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. uni-saarland.de [uni-saarland.de]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
- 10. Welcome to the NIST WebBook [webbook.nist.gov]
- 11. azom.com [azom.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. ms-textbook.com [ms-textbook.com]
- 16. whitman.edu [whitman.edu]
- 17. youtube.com [youtube.com]
An In-depth Technical Guide to the Discovery and History of Fluorinated Pentenes
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unseen Influence of Fluorine in Modern Science
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern chemistry, profoundly impacting fields from materials science to pharmaceuticals. The unique physicochemical properties imparted by fluorine—such as increased metabolic stability, altered acidity, and enhanced binding affinity—have made fluorinated compounds indispensable tools for molecular design. This guide delves into the history and discovery of a specific, yet significant, class of these compounds: the fluorinated pentenes. By tracing their origins, from early synthetic endeavors to their current applications, we aim to provide a comprehensive resource for researchers seeking to understand and harness the power of these versatile molecules.
The Dawn of Organofluorine Chemistry: A Foundation for Discovery
The story of fluorinated pentenes is intrinsically linked to the broader history of organofluorine chemistry. The journey began not with complex alkenes, but with the taming of the most reactive element: fluorine.
The Isolation of an Elusive Element
For decades, chemists struggled to isolate elemental fluorine due to its extreme reactivity. It was not until 1886 that French chemist Henri Moissan successfully isolated fluorine gas through the electrolysis of a solution of potassium fluoride in anhydrous hydrogen fluoride. This monumental achievement opened the door to the systematic study of fluorine and its interactions with organic compounds.
Early Forays into Fluorination: The Swarts Reaction
One of the most significant early breakthroughs in the synthesis of organofluorine compounds was the development of the Swarts reaction in 1892 by Belgian chemist Frédéric Swarts.[1][2] This reaction involves the exchange of chlorine or bromine atoms in an organic halide with fluorine using a metallic fluoride, most notably antimony trifluoride (SbF₃) in the presence of a catalytic amount of antimony pentachloride (SbCl₅).[1][2]
The Swarts reaction provided the first practical and relatively controlled method for introducing fluorine into organic molecules, laying the groundwork for the synthesis of a wide array of fluorinated compounds, including the precursors to fluorinated alkenes.[3]
The Emergence of Fluorinated Alkenes: Paving the Way for Pentenes
The synthesis of fluorinated alkenes, including pentenes, generally relies on two primary strategies: the introduction of fluorine into a pre-existing carbon skeleton followed by the creation of a double bond, or the direct formation of a fluorinated alkene from smaller fluorinated building blocks.
Dehydrohalogenation: A Classic Route to Alkenes
A common method for creating a carbon-carbon double bond is through an elimination reaction, specifically dehydrohalogenation. This process involves the removal of a hydrogen atom and a halogen atom from adjacent carbon atoms, typically in the presence of a base.[4] In the context of fluorinated pentenes, this would involve the dehydrofluorination or dehydrochlorination of a polyfluorinated or chlorofluorinated pentane.
While the carbon-fluorine bond is the strongest single bond in organic chemistry, making dehydrofluorination challenging, it is a viable method, particularly when the fluorine atom is activated by neighboring electron-withdrawing groups.[5] The E1cb (Elimination, Unimolecular, conjugate Base) mechanism is often involved in the elimination of fluorine due to its ability to stabilize an adjacent carbanion.[5]
Addition of Hydrogen Fluoride to Alkynes: A Direct Approach
Another fundamental reaction for the synthesis of vinyl fluorides is the addition of hydrogen fluoride (HF) across the triple bond of an alkyne.[6][7] The reactivity of hydrogen halides in this reaction follows the order HI > HBr > HCl > HF, making the addition of HF the most challenging.[6][7][8]
Early attempts at this reaction were often plagued by low yields and the formation of multiple products. However, the development of HF complexes with organic bases, such as pyridine or amines, provided more manageable and effective reagents for hydrofluorination.[9] The addition typically follows Markovnikov's rule, where the fluorine atom adds to the more substituted carbon of the alkyne.[6][7]
The Influence of Industrial Demands: The Rise of Fluoropolymers and Refrigerants
The mid-20th century saw a surge in research into organofluorine chemistry, largely driven by the burgeoning plastics and refrigerant industries. Companies like DuPont were at the forefront of this research, developing iconic materials like Teflon (polytetrafluoroethylene or PTFE) and Freon (chlorofluorocarbons).[4][10]
While not directly focused on fluorinated pentenes, the intensive research into the synthesis of fluorinated monomers and small molecules for these applications led to the development of a vast toolbox of fluorination techniques and a deeper understanding of the reactivity of fluorinated compounds. The work of scientists like William T. Miller at Cornell University, who was involved in the Manhattan Project, was instrumental in developing methods for the synthesis of highly fluorinated materials.[8][11] His research included the synthesis of chlorofluorocarbon polymers, which were crucial for the separation of uranium isotopes.[11]
The Synthesis of Fluorinated Pentenes: A Historical Perspective
While a singular, celebrated "discovery" of the first fluorinated pentene is not prominent in the historical record, their synthesis emerged as a natural progression from the foundational work in organofluorine chemistry. Early reports of fluorinated pentenes are likely scattered within broader studies on the synthesis and properties of fluorinated hydrocarbons.
Early Synthetic Efforts: Building on Foundational Reactions
It is highly probable that the first syntheses of fluorinated pentenes were achieved through the application of the aforementioned general methods to five-carbon substrates. For instance:
-
Halogen Exchange followed by Elimination: The Swarts reaction could have been used to fluorinate a chlorinated pentane, followed by a base-induced dehydrochlorination or dehydrofluorination to yield a fluorinated pentene.
-
Addition to Pentynes: The addition of hydrogen fluoride to a pentyne isomer would have been another early route to a monofluorinated pentene.
Perfluorination and the Quest for Highly Fluorinated Materials
The drive to create highly stable and inert materials led to the development of methods for perfluorination—the replacement of all hydrogen atoms with fluorine. While direct fluorination with elemental fluorine is often too aggressive, leading to fragmentation of the carbon skeleton, electrochemical fluorination (ECF) and the use of high-valency metal fluorides provided pathways to perfluorinated alkanes. Subsequent dehalogenation or dehydrohalogenation of these compounds could then yield perfluorinated alkenes.
For example, the pyrolysis of fluoropolymers has been shown to produce a variety of smaller fluorinated molecules, including fluoroalkenes.[12] While not a primary synthetic route, this decomposition pathway highlights the stability of the fluoroalkene structure.
Characterization of Fluorinated Pentenes: The Advent of Modern Spectroscopy
The definitive identification and characterization of fluorinated pentenes, like all organic compounds, was revolutionized by the development of modern spectroscopic techniques.
The Power of Nuclear Magnetic Resonance (NMR) Spectroscopy
The advent of Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹⁹F NMR, was a watershed moment for organofluorine chemistry. Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance, making it highly amenable to NMR studies.[13][14] The large chemical shift dispersion of ¹⁹F NMR allows for the sensitive detection of subtle differences in the electronic environment of fluorine atoms within a molecule.[13][14]
This technique provides invaluable information about the number and connectivity of fluorine atoms, as well as their stereochemical relationships, making it an indispensable tool for the unambiguous characterization of fluorinated pentene isomers.
Table 1: Key Spectroscopic Data for a Hypothetical Monofluorinated Pentene
| Spectroscopic Technique | Expected Observations |
| ¹⁹F NMR | A signal with a chemical shift characteristic of a vinyl fluoride, with coupling to adjacent protons. |
| ¹H NMR | Signals for the protons on the double bond will show coupling to the fluorine atom, in addition to proton-proton coupling. |
| ¹³C NMR | The carbons of the double bond will show coupling to the fluorine atom (¹JCF and ²JCF). |
| Mass Spectrometry | The molecular ion peak will correspond to the mass of the fluorinated pentene. Fragmentation patterns can provide further structural information. |
Applications of Fluorinated Pentenes: From Niche Chemicals to Drug Development Scaffolds
While not as widely known as smaller fluoroalkenes like tetrafluoroethylene, fluorinated pentenes and their derivatives have found important applications, particularly in the realm of medicinal chemistry.
Building Blocks in Organic Synthesis
Fluorinated pentenes serve as versatile building blocks for the synthesis of more complex fluorinated molecules. The double bond provides a handle for a variety of chemical transformations, allowing for the introduction of other functional groups.
Impact on Physicochemical Properties in Drug Discovery
The incorporation of a fluorinated pentene moiety into a drug candidate can have a profound impact on its properties:
-
Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.
-
Lipophilicity: The introduction of fluorine can increase the lipophilicity of a molecule, which can affect its absorption, distribution, and permeability across biological membranes.
-
Conformational Control: The steric and electronic properties of fluorine can influence the preferred conformation of a molecule, which can in turn affect its binding to a biological target.
While specific examples of marketed drugs containing a simple fluorinated pentene are not abundant, the principles of using fluorinated alkyl and alkenyl chains to modulate drug properties are well-established. The knowledge gained from the study of fluorinated pentenes contributes to the broader understanding of how to strategically employ fluorine in drug design.
Conclusion: A Legacy of Innovation and a Future of Possibilities
The history of fluorinated pentenes is a testament to the incremental nature of scientific progress. From the foundational discoveries in fluorine chemistry to the development of powerful synthetic and analytical methods, the ability to create and characterize these molecules has been built upon the work of generations of scientists. While their initial discovery may not have been a singular, dramatic event, their importance as tools for understanding the effects of fluorination and as building blocks in modern synthesis is undeniable. As the demand for sophisticated, tailor-made molecules continues to grow, particularly in the life sciences, the legacy of the early pioneers in organofluorine chemistry will continue to inspire new discoveries and applications for fluorinated compounds, including the versatile and ever-evolving family of fluorinated pentenes.
References
- 1. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Toxicology of fluoro-olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DuPont - Wikipedia [en.wikipedia.org]
- 5. Teflon Patents [fluoride-history.de]
- 6. US4281092A - Vulcanizable fluorinated copolymers - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fluoropolymers.alfa-chemistry.com [fluoropolymers.alfa-chemistry.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. biophysics.org [biophysics.org]
- 14. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
IUPAC name for C5H3F7
An In-Depth Technical Guide to the Isomers of C₅H₃F₇: Nomenclature, Properties, and Applications
For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist
Abstract
The molecular formula C₅H₃F₇ represents not a singular entity, but a fascinating collection of structural isomers whose properties are dictated by the precise arrangement of their constituent atoms. The low hydrogen-to-carbon ratio indicates a high degree of unsaturation, manifesting as double or triple bonds. This guide moves beyond the simple query of a single IUPAC name to provide a comprehensive technical overview of the known isomers of C₅H₃F₇. We will dissect their nomenclature, delve into the specific properties and applications of a key industrial isomer, 2,3,3,4,4,5,5-heptafluoro-1-pentene , and discuss the broader significance of the fluorinated alkene and alkyne motifs in modern chemical research. This document is structured to provide both foundational knowledge and field-proven insights for professionals engaged in chemical synthesis and material science.
Part 1: The Imperative of Precision: Nomenclature and Isomerism of C₅H₃F₇
In synthetic chemistry, a molecular formula is merely the starting point. The specific connectivity of atoms—the molecule's constitution—defines its identity and reactivity. For C₅H₃F₇, several constitutional isomers exist, each requiring a unique name under the International Union of Pure and Applied Chemistry (IUPAC) system to avoid ambiguity. The most prominent isomers are unsaturated, five-carbon chains.
The primary known isomers of C₅H₃F₇ are detailed below:
| IUPAC Name | CAS Number | Molecular Structure | Key Features |
| 2,3,3,4,4,5,5-Heptafluoro-1-pentene | 1547-26-8 | CH₂(1)=CF(2)-CF₂(3)-CF₂(4)-CHF₂(5) | Terminal alkene, internal fluorine on the double bond |
| 3,3,4,4,5,5,5-Heptafluoro-1-pentene | 71164-40-4 | CH₂(1)=CH(2)-CF₂(3)-CF₂(4)-CF₃(5) | Terminal alkene, double bond insulated from fluorine atoms |
| 3,3,4,4,5,5,5-Heptafluoro-1-pentyne | 80337-25-3 | CH(1)≡C(2)-CF₂(3)-CF₂(4)-CF₃(5) | Terminal alkyne, a valuable synthon for cycloadditions |
The structural differences between these isomers, particularly the position and type of unsaturation (alkene vs. alkyne) and the placement of the fluorine atoms, lead to distinct chemical behaviors and applications.
Part 2: A Case Study on 2,3,3,4,4,5,5-Heptafluoro-1-pentene
Due to its documented use in industrial applications, 2,3,3,4,4,5,5-heptafluoro-1-pentene (CAS 1547-26-8) serves as an excellent representative for an in-depth analysis.
Physicochemical Properties
This compound is a fluorinated alkene with properties largely dictated by its high fluorine content. A summary of its key physical and computed properties is provided below.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₇ | - |
| Molecular Weight | 196.07 g/mol | PubChem[1] |
| Boiling Point (Predicted) | 47.6 °C at 760 mmHg | LookChem |
| Density (Predicted) | 1.356 g/cm³ | LookChem |
| Flash Point (Predicted) | -10.9 °C | LookChem |
| XLogP3-AA (Computed) | 2.9 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 7 | PubChem[1] |
Spectroscopic Characterization: The Role of ¹⁹F NMR
The definitive identification of fluorinated compounds relies heavily on ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The ¹⁹F nucleus has a spin of ½, 100% natural abundance, and a high gyromagnetic ratio, making it highly sensitive. Furthermore, the chemical shift range for ¹⁹F is significantly wider than for ¹H, allowing for excellent resolution of signals even in complex molecules.[1]
For 2,3,3,4,4,5,5-heptafluoro-1-pentene , the structure CH₂(a)=CF(b)-CF₂(c)-CF₂(d)-CHF₂(e) suggests five unique fluorine environments. A researcher analyzing this compound would expect to see five distinct multiplets in the ¹⁹F NMR spectrum. The splitting patterns of these signals would be complex due to:
-
Geminal coupling (²JFF) within the -CF₂- groups.
-
Vicinal coupling (³JFF) between adjacent fluorinated carbons (e.g., between F(b) and F(c)).
-
Long-range coupling (⁴JFF, ⁵JFF) across the carbon backbone.
-
Heteronuclear coupling to the protons (e.g., JFH), particularly the terminal =CH₂ and the terminal -CHF₂ group.
Industrial Application: Fluoropolymer Processing Aid
A key application of 2,3,3,4,4,5,5-heptafluoro-1-pentene is as a comonomer in the manufacture of fluoropolymers. Specifically, it is polymerized with ethene and tetrafluoroethene.[2][3] The resulting fluorocopolymer is not used as a bulk plastic itself, but as a Polymer Processing Aid (PPA) .
PPAs are added in small quantities (e.g., up to 2000 ppm) to commodity plastics like polyethylene or polypropylene during extrusion.[2] The fluoropolymer migrates to the surface of the molten plastic, creating a low-friction boundary layer between the polymer melt and the metal die. This reduces processing pressure, mitigates melt fracture, and allows for faster extrusion speeds and improved product quality. Due to its potential use in manufacturing plastics for food packaging, this substance has been reviewed by regulatory bodies like the European Food Safety Authority (EFSA).[2][4][5]
Part 3: The Synthetic Value of Fluorinated Alkynes
Fluorinated alkynes are valuable precursors for creating complex fluorinated molecules, which are of high interest in drug discovery. The incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates. The alkyne moiety can participate in a variety of transformations, including:
-
Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form stable, fluorinated triazole rings.
-
Cycloaddition Reactions: Participation as a dienophile or dipolarophile in [4+2] and [3+2] cycloadditions to build complex heterocyclic systems.
-
Hydration/Hydrofunctionalization: Addition of water or other small molecules across the triple bond to generate fluorinated ketones or vinyl fluorides.
Part 4: Experimental Protocols: General Safety and Handling
Working with highly fluorinated and unsaturated compounds requires stringent safety protocols. While not acutely toxic in the same manner as reagents like HF, their volatility, flammability, and the potential hazards of their reaction products necessitate careful handling.
General Handling Protocol
-
Risk Assessment: Before any procedure, conduct a thorough risk assessment for all reactants, intermediates, and products.
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to prevent inhalation of volatile compounds.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical splash goggles and a face shield are mandatory.
-
Hand Protection: Use chemically resistant gloves (consult manufacturer compatibility charts for specific solvents).
-
Body Protection: A flame-resistant lab coat is required.
-
-
Inert Atmosphere: Reactions involving organometallic reagents or other moisture-sensitive compounds should be conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Waste Disposal: All fluorinated waste must be segregated and disposed of according to institutional and local environmental regulations. Do not mix with general organic waste unless explicitly permitted.
Conclusion
The IUPAC name for C₅H₃F₇ is not a singular answer but a gateway to understanding the principles of chemical isomerism. By examining the distinct structures of 2,3,3,4,4,5,5-heptafluoro-1-pentene , 3,3,4,4,5,5,5-heptafluoro-1-pentene , and 3,3,4,4,5,5,5-heptafluoro-1-pentyne , we can appreciate how subtle changes in molecular architecture lead to different properties and applications. The documented use of the 1-pentene isomer as a monomer for polymer processing aids highlights the real-world utility of these compounds, while the synthetic potential of the 1-pentyne isomer underscores its value to the research and drug development community. This guide provides a foundational framework for understanding these important fluorinated synthons.
References
Methodological & Application
Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene from starting materials
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Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene: An Experimental Protocol
Abstract
This application note provides a comprehensive, step-by-step experimental protocol for the synthesis of 3,3,4,4,5,5,5-heptafluoropent-1-ene. This fluorinated alkene is a valuable building block in the synthesis of novel pharmaceutical compounds and advanced materials due to the unique properties conferred by the heptafluoropropyl group. The synthesis is achieved through a two-step process commencing with the Grignard reaction of heptafluorobutyraldehyde and vinylmagnesium bromide to yield the intermediate 1,1,1,2,2,3,3-heptafluorohept-4-en-3-ol. Subsequent dehydration of this allylic alcohol affords the target compound. This protocol emphasizes safety, procedural rationale, and detailed characterization to ensure reproducible and reliable results.
Introduction
The introduction of fluorine and fluorinated moieties into organic molecules can profoundly alter their physical, chemical, and biological properties. Increased metabolic stability, enhanced binding affinity, and modified lipophilicity are just some of the benefits that make organofluorine compounds highly sought after in medicinal chemistry and materials science. This compound serves as a versatile synthon, providing a reactive vinyl group for further functionalization while incorporating a stable and lipophilic heptafluoropropyl chain.
This protocol details a robust and accessible method for the laboratory-scale synthesis of this valuable compound. The chosen synthetic strategy, a Grignard reaction followed by dehydration, is a classic and well-understood transformation in organic chemistry, adapted here for the specific challenges posed by fluorinated substrates.
Reaction Scheme
Step 1: Grignard Reaction
Heptafluorobutyraldehyde + Vinylmagnesium bromide -> 1,1,1,2,2,3,3-Heptafluorohept-4-en-3-ol
Step 2: Dehydration
Caption: Workflow for the synthesis of this compound.
Reaction Mechanism Overview
Caption: Overview of the reaction mechanisms involved in the synthesis.
Application Note: High-Purity Isolation of 3,3,4,4,5,5,5-Heptafluoropent-1-ene for Advanced Research and Pharmaceutical Applications
Abstract
3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS No. 355-08-8) is a pivotal fluorinated building block utilized in the synthesis of complex molecules within the pharmaceutical and materials science sectors.[1][2] The unique physicochemical properties imparted by its heptafluoroethyl group make it a valuable synthon for developing novel therapeutic agents and advanced polymers.[3][4] However, the presence of impurities from its synthesis, such as residual starting materials, isomers, or reaction by-products, can significantly hinder downstream applications, leading to unpredictable reaction outcomes and compromised product integrity. This guide provides a comprehensive overview and detailed protocols for the purification of this compound to achieve the high purity levels (>99.5%) required for sensitive research and drug development workflows. We detail two primary, scalable methods: fractional distillation for bulk purification and preparative gas chromatography for achieving ultra-high purity.
Introduction: The Imperative for Purity
The strategic incorporation of fluorine into organic molecules can dramatically alter their metabolic stability, lipophilicity, and binding affinity, making fluorinated compounds like this compound highly sought after. As with any reactive monomer or synthetic intermediate, its purity is paramount. Commercially available grades may contain impurities at levels of 3% or more, which can act as reaction inhibitors, catalysts poisons, or be incorporated into the final product as unwanted structural analogs.[5] This document serves as a practical guide for researchers to implement robust purification strategies, ensuring the reliability and reproducibility of their experimental results.
Physicochemical Properties and Impurity Profile
A thorough understanding of the target compound's properties is fundamental to designing an effective purification strategy. This compound is a highly volatile, low-boiling-point liquid.[1][6]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 355-08-8 | [1][5] |
| Molecular Formula | C₅H₃F₇ | [2][7] |
| Molecular Weight | 196.07 g/mol | [1][5][6] |
| Boiling Point | 30-31 °C (303-304 K) | [1][6] |
| Density | 1.357 g/cm³ | [1][5] |
| Appearance | Colorless liquid |[8] |
Common Impurities and Their Origin
While specific impurity profiles are batch-dependent, typical synthesis routes for fluorinated olefins can introduce several classes of contaminants.[8][9] Understanding these potential impurities is key to selecting the appropriate purification technique.
-
Acidic Residues: Hydrogen halides (e.g., HCl, HF) are common by-products in fluorination and dehydrohalogenation reactions and can remain dissolved in the crude product.[9]
-
Unreacted Starting Materials: Precursors used in the synthesis may persist in the final product if the reaction does not go to completion.
-
Isomeric By-products: Rearrangements during synthesis can lead to structural isomers, which often have very similar boiling points, posing a significant purification challenge.
-
Solvent and Water: Residual reaction solvents and moisture can be present. Water, in particular, can interfere with many organometallic reactions and deactivate certain catalysts.[8]
Core Purification Principles and Strategy Selection
The high volatility and low boiling point of this compound dictate the primary methods for its purification.
-
Fractional Distillation: This is the workhorse technique for bulk purification (grams to kilograms). It separates compounds based on differences in their boiling points. Given the low boiling point of the target compound, this process requires an efficient distillation column and a cryo-cooled condenser to prevent loss of the volatile product. It is particularly effective for removing less volatile impurities.[10]
-
Preparative Gas Chromatography (Prep-GC): For obtaining ultra-high purity material (<1 g scale), Prep-GC is the method of choice. It offers superior separation power, capable of resolving compounds with very close boiling points, such as isomers.[11] The principle involves partitioning the volatile mixture between a carrier gas (mobile phase) and a stationary phase within a column.[12]
-
Aqueous Washing: A preliminary wash with a mild base (e.g., sodium bicarbonate solution) is a simple and effective way to neutralize and remove acidic impurities like HCl or HF prior to distillation.[9] This is followed by a water wash and subsequent drying.
Safety and Handling Precautions
As a volatile fluorochemical, proper handling is essential.
-
Ventilation: Always handle this compound in a well-ventilated fume hood.[13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, face shield, and chemical-resistant gloves.[13][14]
-
Storage: Store in a tightly sealed container in a cool, well-ventilated area away from heat sources.[13] Due to its high volatility, ensure the container is pressure-rated or stored at reduced temperatures to prevent pressure buildup.
-
Health Hazards: The compound is classified as a skin and eye irritant. Inhalation may cause respiratory tract irritation.[13] Consult the Safety Data Sheet (SDS) for complete hazard information.[13][14][15]
Experimental Protocols
Protocol 1: Bulk Purification via Fractional Distillation
This protocol is designed for purifying multi-gram to kilogram quantities of the compound to a purity of ~99.5%.
A. Materials and Equipment
-
Crude this compound
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)
-
Separatory funnel
-
Round-bottom flask (distillation pot)
-
Fractional distillation column (e.g., Vigreux or packed with Raschig rings, min. 30 cm length)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Heating mantle with stirrer
-
Chilled circulator (for condenser, set to -10 °C to 0 °C)
-
Ice-water bath (for receiving flask)
B. Workflow Diagram
References
- 1. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 2. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. Synthesis and clinical application of new drugs approved by FDA in 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 6. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 7. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US5532419A - Processes for the preparation of fluorinated olefins and hydrofluorocarbons using fluorinated olefin - Google Patents [patents.google.com]
- 9. US3116337A - Process for the preparation of fluorinated olefins - Google Patents [patents.google.com]
- 10. US3101304A - Distillation process for fluorocarbons - Google Patents [patents.google.com]
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- 12. m.youtube.com [m.youtube.com]
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- 14. fishersci.com [fishersci.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
Applications of 3,3,4,4,5,5,5-Heptafluoropent-1-ene in Polymer Chemistry: A Detailed Guide for Researchers
Introduction: Unveiling the Potential of 3,3,4,4,5,5,5-Heptafluoropent-1-ene in Advanced Polymer Synthesis
This compound, a partially fluorinated alkene, presents a compelling building block for the synthesis of advanced fluoropolymers. Its unique molecular structure, featuring a terminal double bond for polymerization and a heptafluoropentyl group, imparts a distinct combination of properties to the resulting polymers. These properties, including high thermal stability, chemical inertness, low refractive index, and low surface energy, position these materials for a wide array of applications in demanding technological fields. This guide provides a comprehensive overview of the applications of this compound in polymer chemistry, complete with detailed application notes and experimental protocols to aid researchers in their exploration of this promising monomer.
The strong carbon-fluorine bonds within the heptafluoropentyl moiety are responsible for the exceptional thermal and chemical resistance of polymers incorporating this monomer.[1] Furthermore, the high fluorine content contributes to a low refractive index, a critical attribute for optical applications such as anti-reflective coatings and optical fibers.[2][3] This guide will delve into the synthetic methodologies for harnessing these properties, focusing on radical polymerization techniques, which are the most common for fluoroalkenes.[4]
Core Concepts in the Polymerization of this compound
The polymerization behavior of this compound is primarily governed by radical-initiated processes. While the homopolymerization of many fluoroalkenes can be challenging, copolymerization with more reactive monomers is a common and effective strategy to incorporate the desirable properties of the fluorinated monomer into a polymer chain.
Causality Behind Experimental Choices in Radical Copolymerization
The choice of comonomer, initiator, solvent, and reaction conditions is critical in tailoring the final properties of the copolymer. For instance, copolymerization with vinylidene fluoride (VDF) is a promising route, drawing parallels from the known copolymerization of structurally similar fluoropropenes with VDF.[5] VDF is a highly reactive monomer that readily undergoes radical polymerization and its incorporation can enhance the mechanical and piezoelectric properties of the resulting fluoropolymer.
The selection of an appropriate initiator is dictated by the desired reaction temperature and the solvent system. Peroxides and azo compounds are common radical initiators. The solvent choice depends on the solubility of the monomers and the resulting polymer. For fluorinated systems, fluorinated solvents or emulsion polymerization techniques are often employed to ensure homogeneity during the reaction.[6]
Application Note 1: Synthesis of Low Refractive Index Copolymers for Optical Coatings
The incorporation of this compound into polymer backbones is a strategic approach to developing materials with low refractive indices, essential for anti-reflection coatings on optical displays and lenses.[2][3] By minimizing the difference in refractive index between the coating and the surrounding medium (air), surface reflections are reduced, leading to enhanced light transmission and improved clarity.
Protocol: Radical Copolymerization of this compound with Methyl Methacrylate (MMA) for Optical Applications
This protocol describes a laboratory-scale solution polymerization to synthesize a random copolymer of this compound and methyl methacrylate. The resulting copolymer is expected to exhibit a low refractive index and good film-forming properties.
Materials:
-
This compound (purified)
-
Methyl methacrylate (MMA) (inhibitor removed)
-
Azobisisobutyronitrile (AIBN) (recrystallized)
-
Anhydrous 1,1,1,3,3-pentafluorobutane (as solvent)
-
Nitrogen gas (high purity)
Equipment:
-
Schlenk flask or similar reaction vessel with a magnetic stirrer
-
Condenser
-
Temperature-controlled oil bath
-
Vacuum line
-
Apparatus for polymer precipitation and filtration
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of dry nitrogen.
-
Reagent Charging: Under a nitrogen atmosphere, add 1,1,1,3,3-pentafluorobutane (40 mL) to the flask. Subsequently, add this compound (X g, Y mol) and methyl methacrylate (A g, B mol) in the desired molar ratio.
-
Initiator Addition: Add a calculated amount of AIBN (e.g., 0.1-1 mol% relative to the total moles of monomers).
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved oxygen, which can inhibit radical polymerization.
-
Polymerization: Immerse the sealed flask in a preheated oil bath at 70 °C and stir the mixture vigorously.
-
Reaction Monitoring: The progress of the polymerization can be monitored by taking aliquots at different time intervals and analyzing the monomer conversion by gas chromatography (GC) or ¹H NMR spectroscopy.
-
Termination and Precipitation: After the desired reaction time (e.g., 8-24 hours), terminate the polymerization by rapidly cooling the flask in an ice bath. Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent, such as methanol, with vigorous stirring.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it thoroughly with the non-solvent to remove unreacted monomers and initiator residues, and dry it in a vacuum oven at 50 °C to a constant weight.
Characterization:
-
¹H and ¹⁹F NMR Spectroscopy: To determine the copolymer composition and microstructure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (Đ).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).
-
Ellipsometry: To measure the refractive index of thin films cast from the copolymer solution.
Expected Outcome:
The resulting copolymer is anticipated to be a transparent, amorphous solid with a low refractive index, potentially in the range of 1.35-1.45, depending on the copolymer composition.
Diagram of the Radical Copolymerization Workflow:
Caption: Workflow for the synthesis and characterization of a low refractive index copolymer.
Application Note 2: Development of Chemically Resistant Fluoroelastomers
The incorporation of this compound into an elastomer backbone can significantly enhance its chemical resistance and thermal stability. Fluoroelastomers are crucial materials in sealing applications for the automotive, aerospace, and chemical processing industries, where they are exposed to harsh environments.[4] Copolymerization with monomers like vinylidene fluoride (VDF) and a cure site monomer allows for the creation of a cross-linked network with robust performance.
Protocol: Emulsion Copolymerization of this compound, Vinylidene Fluoride (VDF), and a Cure Site Monomer
This protocol outlines a general procedure for the emulsion polymerization of this compound, VDF, and a cure site monomer to produce a fluoroelastomer terpolymer. Emulsion polymerization is well-suited for high molecular weight polymers and provides good heat transfer and control over the polymerization process.[6][7]
Materials:
-
This compound
-
Vinylidene fluoride (VDF)
-
Cure site monomer (e.g., a bromine-containing olefin)
-
Potassium persulfate (KPS) (initiator)
-
Sodium bisulfite (activator)
-
Fluorinated surfactant (e.g., ammonium perfluorooctanoate - APFO, or a more modern alternative)
-
Deionized water
-
Buffer solution (e.g., phosphate buffer)
Equipment:
-
High-pressure polymerization reactor equipped with a stirrer, temperature and pressure controls, and monomer/initiator feed lines.
-
Emulsification system
-
Coagulation and washing setup
-
Drying oven
Procedure:
-
Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with nitrogen to remove oxygen.
-
Aqueous Phase Charging: Deionized water, buffer, and the fluorinated surfactant are charged into the reactor. The mixture is stirred and heated to the desired reaction temperature (e.g., 60-80 °C).
-
Monomer Feed: A pre-emulsified mixture of this compound and the cure site monomer is fed into the reactor. VDF is then fed into the reactor to reach the desired operating pressure.
-
Initiation: The initiator solution (KPS) and activator solution (sodium bisulfite) are continuously fed into the reactor to initiate polymerization.
-
Polymerization: The reaction temperature and pressure are maintained by controlling the monomer feed rates and cooling system. The polymerization is allowed to proceed until the desired monomer conversion is achieved.
-
Termination: The monomer and initiator feeds are stopped, and the reactor is cooled and vented.
-
Coagulation: The resulting polymer latex is coagulated by adding a salt solution (e.g., calcium chloride) or by freeze-thaw methods.
-
Washing and Drying: The coagulated polymer crumb is thoroughly washed with deionized water to remove residual surfactant and salts, and then dried in an oven.
Curing and Characterization:
The raw fluoroelastomer gum is then compounded with a curative (e.g., a peroxide and a co-agent) and other additives on a two-roll mill and subsequently press-cured to form a cross-linked elastomer. The cured samples can be characterized for their mechanical properties (tensile strength, elongation at break), thermal stability (TGA), and chemical resistance (swelling tests in various solvents and fuels).
Diagram of the Fluoroelastomer Synthesis and Curing Process:
Caption: Process for synthesizing and curing a fluoroelastomer terpolymer.
Quantitative Data Summary
Due to the limited availability of specific data for this compound in the public domain, the following table presents typical property ranges for fluoropolymers derived from similar fluoroalkenes. These values can serve as a benchmark for researchers working with this monomer.
| Property | Typical Value Range for Fluorocopolymers | Reference |
| Refractive Index | 1.34 - 1.45 | [2][3] |
| Glass Transition Temperature (Tg) | -20 to 150 °C | [5] |
| Thermal Decomposition Temp. (TGA, 10% wt loss) | > 300 °C | [4] |
| Surface Energy | 15 - 25 mN/m | [5] |
| Water Contact Angle | > 100° | [5] |
Conclusion and Future Outlook
This compound holds significant promise as a monomer for the development of high-performance fluoropolymers. While direct research on its polymerization is still emerging, analogies to structurally similar fluoroalkenes provide a strong foundation for its application in areas such as low refractive index coatings and chemically resistant elastomers. The protocols and application notes provided in this guide are intended to serve as a starting point for researchers to explore the full potential of this versatile monomer. Future research should focus on determining the reactivity ratios of this compound with various comonomers to enable precise control over copolymer composition and properties. Furthermore, exploring controlled radical polymerization techniques could lead to the synthesis of well-defined block copolymers and other advanced architectures with tailored functionalities.
References
- 1. EP1432744B1 - Aqueous emulsion polymerization in the presence of ethers as chain transfer agents to produce fluoropolymers - Google Patents [patents.google.com]
- 2. US20050261389A1 - Low refractive index coating composition - Google Patents [patents.google.com]
- 3. WO2005103177A1 - Low refractive index coating composition - Google Patents [patents.google.com]
- 4. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 5. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US7262246B2 - Emulsion polymerization of fluorinated monomers - Google Patents [patents.google.com]
- 7. Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface - PMC [pmc.ncbi.nlm.nih.gov]
The Use of 3,3,4,4,5,5,5-Heptafluoropent-1-ene as a Monomer for Advanced Fluoropolymers
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for the utilization of 3,3,4,4,5,5,5-heptafluoropent-1-ene as a monomer in the synthesis of advanced fluoropolymers. The unique molecular architecture of this monomer, characterized by a high degree of fluorination, imparts exceptional properties to the resulting polymers, most notably a very low refractive index, high thermal stability, and excellent chemical inertness. These characteristics make them prime candidates for cutting-edge applications in photonics, specialty coatings, and advanced materials science. This guide offers detailed protocols for free-radical polymerization, discusses the expected polymer properties, and explores potential applications for researchers in materials science and drug development.
Introduction: The Strategic Value of Fluorination
Fluoropolymers represent a class of high-performance materials renowned for their exceptional properties, which are directly attributable to the high bond energy and electronegativity of the carbon-fluorine (C-F) bond.[1] This strong bond imparts remarkable thermal stability and chemical resistance. Furthermore, the high fluorine content significantly lowers the polymer's surface energy and, critically for optical applications, its refractive index.[2][3]
This compound (HFP-ene) is a partially fluorinated olefin that serves as a valuable building block for polymers with a tailored balance of properties. Its structure combines a polymerizable vinyl group with a bulky, electron-withdrawing heptafluoropropyl group. This unique combination allows for the synthesis of polymers with properties that are highly sought after in advanced technological fields.
Physicochemical Properties of the Monomer
A thorough understanding of the monomer's properties is critical for designing a successful polymerization protocol. HFP-ene is a volatile, low-boiling-point liquid, which necessitates specific handling and reaction conditions, as detailed in the protocols below.
| Property | Value | Source |
| CAS Number | 355-08-8 | [4] |
| Molecular Formula | C₅H₃F₇ | [4] |
| Molecular Weight | 196.07 g/mol | [4] |
| Boiling Point | 30-31 °C (at 760 mmHg) | PubChem |
| Density | 1.357 g/cm³ | PubChem |
| Appearance | Clear Liquid | CymitQuimica |
Polymerization of this compound
Fluoroalkenes, including HFP-ene, are amenable to free-radical polymerization.[5][6] Due to the low boiling point of HFP-ene, the polymerization must be conducted in a closed system, such as a high-pressure autoclave, to maintain the monomer in the liquid phase and achieve a sufficient reaction rate. The following protocol describes a solution polymerization method, which offers good control over the reaction exotherm and allows for easier handling of the resulting polymer.
Experimental Protocol: Free-Radical Solution Polymerization
Safety Precautions:
-
This procedure must be conducted in a well-ventilated fume hood.
-
The use of a high-pressure reaction vessel (autoclave) is mandatory due to the monomer's volatility.
-
Personal protective equipment (safety glasses, lab coat, and appropriate gloves) must be worn at all times.
-
Fluorinated solvents and monomers should be handled with care. Review the Safety Data Sheets (SDS) for all chemicals before use.
Materials:
-
This compound (HFP-ene) monomer
-
Perfluoromethylcyclohexane (or other suitable fluorinated solvent)
-
Azobisisobutyronitrile (AIBN) (or another suitable free-radical initiator)
-
Methanol (for precipitation)
-
High-pressure autoclave equipped with a magnetic stirrer, thermocouple, and pressure gauge
-
Schlenk line for inert atmosphere operations
-
Vacuum oven
Step-by-Step Methodology:
-
Initiator and Solvent Preparation:
-
Prepare a solution of the initiator (e.g., 0.1 mol% AIBN relative to the monomer) in the fluorinated solvent. The choice of solvent is critical; a fluorinated solvent like perfluoromethylcyclohexane is recommended to ensure solubility of both the monomer and the resulting polymer.
-
Degas the solvent and initiator solution by sparging with an inert gas (e.g., argon or nitrogen) for at least 30 minutes to remove dissolved oxygen, which can inhibit free-radical polymerization.
-
-
Reactor Setup:
-
Thoroughly clean and dry the high-pressure autoclave.
-
Assemble the reactor and perform a leak test according to the manufacturer's instructions.
-
Evacuate the reactor and backfill with an inert gas several times to ensure an oxygen-free environment.
-
-
Charging the Reactor:
-
Transfer the degassed initiator solution into the autoclave via cannula under a positive pressure of inert gas.
-
Cool the autoclave to below the boiling point of HFP-ene (e.g., 0 °C) using an external cooling bath.
-
Carefully transfer the required amount of chilled HFP-ene monomer into the reactor. The monomer-to-solvent ratio can be adjusted to control the final polymer concentration (e.g., 20% w/v).
-
-
Polymerization Reaction:
-
Seal the autoclave securely.
-
Begin stirring and slowly heat the reactor to the desired reaction temperature (typically 60-70 °C for AIBN). The internal pressure will rise as the reactor is heated. Monitor the pressure throughout the reaction.
-
Maintain the reaction at the set temperature for a predetermined time (e.g., 12-24 hours). The reaction progress can be monitored by observing the pressure drop (as the monomer is consumed) or by taking aliquots (if the reactor setup allows) for analysis.
-
-
Polymer Isolation and Purification:
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure.
-
Open the reactor and pour the viscous polymer solution into a beaker containing a large excess of a non-solvent, such as methanol, while stirring vigorously. This will cause the polymer to precipitate.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer multiple times with fresh methanol to remove any unreacted monomer, initiator fragments, and solvent.
-
Dry the purified polymer in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Rationale Behind Experimental Choices
-
Pressure Vessel: The low boiling point (~30°C) of HFP-ene makes a sealed, pressure-rated vessel essential to maintain the monomer in a liquid state at typical polymerization temperatures, ensuring efficient reaction kinetics.
-
Fluorinated Solvent: A fluorinated solvent is chosen for its ability to dissolve both the fluorinated monomer and the resulting fluoropolymer, maintaining a homogeneous reaction medium. This prevents premature precipitation of the polymer and allows for better molecular weight control.
-
AIBN Initiator: AIBN is a common choice for free-radical polymerization as its decomposition rate is well-characterized and not highly sensitive to the solvent environment. The decomposition temperature of AIBN dictates the reaction temperature.
-
Degassing: Oxygen is a potent inhibitor of free-radical polymerization. Its removal via inert gas sparging is crucial for the reaction to proceed efficiently and to achieve high molecular weight polymer.
-
Precipitation in Methanol: The fluorinated polymer is insoluble in hydrocarbon alcohols like methanol, making methanol an effective non-solvent for precipitating and purifying the polymer from the reaction mixture.
Polymerization Workflow Diagram
Caption: Workflow for the free-radical solution polymerization of HFP-ene.
Characterization and Properties of Poly(this compound)
The synthesized polymer should be characterized to determine its molecular weight, thermal stability, and optical properties.
Standard Characterization Protocols
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). A fluorinated solvent (e.g., hexafluoroisopropanol) may be required as the mobile phase.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹⁹F, and ¹³C NMR can be used to confirm the polymer structure and the absence of monomer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer by determining its decomposition temperature (Td).
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) of the amorphous polymer.
-
Refractometry or Ellipsometry: To measure the refractive index of a thin film of the polymer.
Expected Polymer Properties
The high fluorine content of poly(HFP-ene) is expected to result in a unique set of properties, making it a valuable material for specialized applications.
| Property | Expected Characteristic | Rationale / Scientific Basis |
| Refractive Index (n) | Very Low (< 1.40) | High fluorine content reduces the overall electron density and polarizability of the polymer chains, leading to a lower refractive index.[2][3] |
| Optical Transparency | High in Vis-NIR | The C-F bond has low absorption in the visible and near-infrared regions, resulting in low optical loss.[1] |
| Thermal Stability | High (Td > 300 °C) | The high bond energy of the C-F bonds provides excellent resistance to thermal degradation. |
| Chemical Resistance | Excellent | The fluorine atoms create a protective sheath around the carbon backbone, shielding it from chemical attack. |
| Surface Energy | Very Low | The fluorinated surface minimizes intermolecular forces, leading to hydrophobic and oleophobic properties. |
| Solubility | Limited to Fluorinated Solvents | "Like dissolves like"; the highly fluorinated nature of the polymer restricts its solubility to specialized fluorinated solvents. |
Applications in Research and Development
The unique properties of poly(HFP-ene) make it a compelling candidate for several high-performance applications, particularly in the field of photonics and advanced coatings.
Low Refractive Index Coatings
The primary application for polymers with high fluorine content is in the formulation of low refractive index materials.[7][8] Poly(HFP-ene) can be used to create:
-
Anti-Reflective (AR) Coatings: In multi-layer AR stacks for displays and solar cells, a low refractive index top layer is essential to minimize surface reflection and maximize light transmission.[2]
-
Optical Cladding: For optical fibers and waveguides, a cladding material with a lower refractive index than the core is required to guide light via total internal reflection. The extremely low refractive index of poly(HFP-ene) makes it an ideal candidate for this purpose.[1]
Hydrophobic and Protective Surfaces
The low surface energy of poly(HFP-ene) can be exploited to create highly water- and oil-repellent surfaces. This is valuable for:
-
Self-Cleaning Coatings: For architectural glass or electronic casings.
-
Anti-Fouling Coatings: In biomedical devices or marine applications to prevent the adhesion of biological matter.
High-Performance Dielectrics
The low polarizability of the C-F bond also contributes to a low dielectric constant. This makes fluoropolymers like poly(HFP-ene) suitable for use as insulating layers in microelectronics, particularly in high-frequency applications where low signal loss is critical.
Structure-Property Relationship Diagram
Caption: Relationship between the monomer's structure and key polymer properties/applications.
Conclusion
This compound is a highly promising monomer for the development of next-generation fluoropolymers. While its volatility presents handling challenges, these can be overcome with the appropriate equipment and procedures. The resulting polymer, with its exceptionally low refractive index, high thermal stability, and chemical resistance, offers significant potential for innovation in optics, electronics, and protective coatings. This guide provides a solid foundation for researchers to begin exploring the synthesis and application of this unique material.
References
- 1. mdpi.com [mdpi.com]
- 2. US7323514B2 - Low refractive index fluoropolymer coating compositions for use in antireflective polymer films - Google Patents [patents.google.com]
- 3. specialchem.com [specialchem.com]
- 4. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Radical telomerization of fluorinated alkenes with dialkyl hydrogenophosphonates - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Materials for High and Low Refractive Index Coatings [sigmaaldrich.com]
- 8. polysciences.com [polysciences.com]
Application Notes and Protocols for the Copolymerization of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Introduction: The Strategic Incorporation of 3,3,4,4,5,5,5-Heptafluoropent-1-ene into Novel Copolymers
This compound (HFP-ene) is a fluorinated olefin that presents a unique opportunity for the design of advanced copolymers. Its structure, featuring a terminal double bond for polymerization and a dense heptafluoro-n-propyl tail, allows for the precise introduction of fluorine into a polymer backbone. This imparts a range of desirable properties, including high thermal stability, chemical inertness, low surface energy, and unique dielectric characteristics. For researchers, scientists, and drug development professionals, copolymers incorporating HFP-ene are promising candidates for applications ranging from advanced coatings and fluoroelastomers to specialized membranes and biomedical devices.
This guide provides a comprehensive overview of the principles and detailed protocols for the copolymerization of this compound. We will delve into the mechanistic considerations of its reactivity in radical polymerization and provide step-by-step methodologies for its copolymerization with a focus on acrylic monomers, drawing from established principles in fluoroalkene chemistry and documented examples in patent literature.
Physicochemical Properties of this compound
A thorough understanding of the monomer's properties is critical for successful polymerization.
| Property | Value | Source |
| Chemical Formula | C₅H₃F₇ | --INVALID-LINK-- |
| Molecular Weight | 196.07 g/mol | --INVALID-LINK-- |
| Appearance | Not specified, likely a liquid | |
| Boiling Point | Estimated to be in the range of other fluorinated alkenes | |
| CAS Number | 71164-40-4, 355-08-8 | [1] |
Mechanistic Insights into the Radical Copolymerization of Fluoroalkenes
Fluorinated alkenes like this compound exhibit distinct behavior in radical polymerization compared to their non-fluorinated counterparts. Due to the electron-withdrawing nature of the fluorine atoms, the double bond is electron-deficient. This generally leads to a low propensity for homopolymerization under conventional radical initiation. However, they readily copolymerize with electron-rich or even other electron-deficient monomers.
A key challenge in the synthesis of well-defined copolymers containing fluoroalkenes is controlling the polymer architecture. Controlled radical polymerization techniques, such as Iodine Transfer Polymerization (ITP), have been successfully employed to synthesize block copolymers containing fluoroalkenes.[2] A notable example is a process described for producing block copolymers by polymerizing a radically polymerizable monomer in the presence of a fluorinated iodide compound and a second monomer, such as this compound.[3]
Experimental Protocols
The following protocols are designed to provide a robust starting point for the synthesis and characterization of copolymers containing this compound.
Protocol 1: Synthesis of a Poly(methyl methacrylate)-b-poly(this compound) Block Copolymer via a Controlled Radical Polymerization Approach
This protocol is adapted from the principles outlined in U.S. Patent 5,439,980 A, which describes a method for preparing block copolymers.[3] This method utilizes an iodine-containing compound to facilitate a controlled polymerization, allowing for the sequential addition of different monomer blocks.
Workflow for Block Copolymer Synthesis:
References
The Synthetic Versatility of 3,3,4,4,5,5,5-Heptafluoropent-1-ene: A Guide to its Application in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Fluorinated Building Block
In the landscape of modern medicinal and materials chemistry, the incorporation of fluorine atoms into organic molecules is a well-established strategy for modulating their physicochemical and biological properties. The unique electronic effects of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making fluorinated synthons highly sought after in drug discovery and materials science. Among these, 3,3,4,4,5,5,5-heptafluoropent-1-ene stands out as a versatile and reactive building block. Its terminal olefinic bond, activated by the strongly electron-withdrawing heptafluoropropyl group, renders it susceptible to a variety of synthetic transformations, opening avenues to a diverse array of complex fluorinated molecules.
This application note provides a comprehensive overview of the synthetic utility of this compound, offering insights into its reactivity and detailed protocols for its application in key organic reactions. The information presented herein is intended to empower researchers to leverage the unique properties of this fluorinated alkene in the design and synthesis of novel chemical entities.
Physicochemical Properties
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 355-08-8 | [1] |
| Molecular Formula | C₅H₃F₇ | [1][2] |
| Molecular Weight | 196.07 g/mol | [1][2] |
| Boiling Point | 30-31 °C | [1] |
| Density | 1.357 g/cm³ | [1] |
Core Reactivity Principles: An Electron-Deficient Alkene
The synthetic utility of this compound is dictated by the strong electron-withdrawing nature of the C₃F₇ group. This perfluoroalkyl chain significantly polarizes the C=C double bond, rendering the terminal methylene carbon (C-1) electrophilic and susceptible to attack by nucleophiles. This electronic characteristic is the cornerstone of its reactivity profile, making it an excellent substrate for a range of addition and substitution reactions.
Application in Nucleophilic Addition Reactions
The polarized nature of the double bond in this compound makes it an excellent Michael acceptor for a variety of soft nucleophiles. This reactivity provides a powerful tool for the construction of carbon-carbon and carbon-heteroatom bonds, leading to the synthesis of highly functionalized fluorinated compounds.
Mechanism of Nucleophilic Addition
The general mechanism involves the attack of a nucleophile on the electron-deficient terminal carbon of the alkene. This conjugate addition leads to the formation of a carbanionic intermediate, which is subsequently protonated to yield the final product. The strong electron-withdrawing effect of the heptafluoropropyl group stabilizes the intermediate carbanion, thereby facilitating the reaction.
References
Application Notes and Protocols: Reactions of 3,3,4,4,5,5,5-Heptafluoropent-1-ene with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the reactivity of 3,3,4,4,5,5,5-heptafluoropent-1-ene with a range of nucleophiles. The unique electronic properties conferred by the heptafluoropentyl group render the terminal alkene susceptible to nucleophilic attack, opening avenues for the synthesis of novel fluorinated compounds with significant potential in medicinal chemistry and drug development. This document details the underlying reaction mechanisms, provides experimentally validated protocols for reactions with oxygen, nitrogen, sulfur, and carbon-centered nucleophiles, and discusses the applications of the resulting products.
Introduction: The Significance of the Heptafluoropentyl Moiety
The introduction of fluorine atoms into organic molecules can profoundly influence their physicochemical and biological properties.[1][2] The heptafluoropentyl group, with its strong electron-withdrawing nature, enhances metabolic stability, modulates lipophilicity, and can improve the binding affinity of drug candidates to their biological targets.[2] this compound (HFPE) serves as a versatile building block for the facile introduction of this valuable moiety. Its terminal double bond is highly polarized due to the inductive effect of the adjacent perfluorinated chain, making it an excellent Michael acceptor for a variety of nucleophiles.[3] This reactivity allows for the construction of diverse molecular scaffolds with potential applications in the development of new therapeutics.[4]
Reaction Mechanisms: A Tale of Two Pathways
The reaction of this compound with nucleophiles predominantly proceeds through two main mechanistic pathways: Nucleophilic Addition and Nucleophilic Vinylic Substitution . The operative mechanism is largely dictated by the nature of the nucleophile and the reaction conditions.
Nucleophilic Addition (Michael Addition)
This is the most common pathway observed for the reaction of HFPE with soft nucleophiles such as thiols, amines, and some carbon nucleophiles. The strong electron-withdrawing heptafluoropentyl group renders the double bond electron-deficient, facilitating the attack of a nucleophile at the C-2 position. This results in the formation of a stabilized carbanion intermediate, which is subsequently protonated to yield the final addition product.
Caption: General mechanism of nucleophilic addition to HFPE.
Nucleophilic Vinylic Substitution (Addition-Elimination)
While less common for simple additions, a nucleophilic vinylic substitution mechanism can occur, particularly with harder nucleophiles or under conditions that favor elimination. This pathway involves the initial addition of the nucleophile to the double bond, followed by the elimination of a fluoride ion from the C-3 position. However, due to the strength of the C-F bond, this pathway is generally less favored than simple addition unless specific structural features or reaction conditions promote it.
Protocols and Applications
The following sections provide detailed protocols for the reaction of this compound with representative nucleophiles from different classes.
Reaction with Oxygen Nucleophiles: Synthesis of Heptafluoropentyl Ethers
The addition of alcohols to HFPE typically requires basic conditions to generate the more nucleophilic alkoxide. The resulting heptafluoropentyl ethers are of interest in medicinal chemistry due to their potential to modulate a drug's pharmacokinetic profile.
Protocol 1: Synthesis of 1-Methoxy-3,3,4,4,5,5,5-heptafluoropentane
-
Materials:
-
This compound (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (solvent)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a stirred solution of sodium methoxide in anhydrous methanol at 0 °C under an inert atmosphere, add this compound dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12 hours.
-
Monitor the reaction progress by GC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by distillation to afford 1-methoxy-3,3,4,4,5,5,5-heptafluoropentane.
-
Data Presentation: Reaction of HFPE with Various Alkoxides
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Sodium Methoxide | - | Methanol | 25 | 12 | 85 |
| Sodium Ethoxide | - | Ethanol | 25 | 16 | 82 |
| Potassium tert-Butoxide | - | THF | 0 to 25 | 8 | 75 |
Reaction with Nitrogen Nucleophiles: Synthesis of Heptafluoropentyl Amines
Primary and secondary amines readily undergo a Michael addition reaction with HFPE to furnish the corresponding heptafluoropentyl-substituted amines. These compounds are valuable precursors for the synthesis of more complex nitrogen-containing heterocycles.[5][6][7]
Protocol 2: Synthesis of N-Benzyl-3,3,4,4,5,5,5-heptafluoropentan-1-amine
-
Materials:
-
This compound (1.0 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (1.5 eq)
-
Acetonitrile (solvent)
-
Ethyl acetate
-
1 M HCl solution
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of this compound and benzylamine in acetonitrile, add triethylamine dropwise at room temperature.
-
Stir the reaction mixture for 24 hours at room temperature.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the mixture with ethyl acetate and wash with 1 M HCl, followed by saturated aqueous sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired product.
-
Caption: Workflow for the synthesis of heptafluoropentyl amines.
Reaction with Sulfur Nucleophiles: Synthesis of Heptafluoropentyl Thioethers
The thiol-ene reaction provides an efficient method for the synthesis of thioethers.[8][9] The reaction of thiols with HFPE can be initiated by a base or under radical conditions to afford the anti-Markovnikov addition product in high yields.[8][9] These sulfur-containing compounds are of interest for their potential biological activities.
Protocol 3: Base-Catalyzed Addition of Thiophenol to HFPE
-
Materials:
-
This compound (1.0 eq)
-
Thiophenol (1.1 eq)
-
Potassium carbonate (1.5 eq)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Diethyl ether
-
Water
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of potassium carbonate in DMF, add thiophenol and stir for 15 minutes at room temperature.
-
Add this compound to the mixture.
-
Stir the reaction at room temperature for 6 hours.
-
Monitor the reaction progress by GC-MS.
-
Pour the reaction mixture into water and extract with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by flash chromatography to obtain the desired thioether.
-
Reaction with Carbon Nucleophiles: C-C Bond Formation
The reaction of HFPE with carbon nucleophiles allows for the construction of more complex carbon skeletons. While strong carbanionic reagents like Grignard reagents can be challenging due to side reactions, softer nucleophiles such as organocuprates are more suitable for achieving a clean 1,4-addition.[2][10][11]
Protocol 4: Conjugate Addition of an Organocuprate Reagent to HFPE
-
Materials:
-
Copper(I) iodide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyllithium (2.2 eq, solution in diethyl ether)
-
This compound (1.0 eq)
-
Saturated aqueous ammonium chloride solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a suspension of copper(I) iodide in anhydrous THF at -78 °C under an inert atmosphere, add methyllithium dropwise and stir for 30 minutes to form the Gilman reagent.
-
Add a solution of this compound in THF to the organocuprate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2 hours and then allow it to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by distillation or column chromatography.
-
Characterization of Products: The Role of ¹⁹F NMR
¹⁹F NMR spectroscopy is an indispensable tool for the characterization of fluorinated compounds.[1][8][12][13] The chemical shifts and coupling constants of the fluorine nuclei in the heptafluoropentyl group provide unambiguous structural information. The CF₃ group typically appears as a triplet, while the CF₂ groups exhibit complex multiplets due to coupling with adjacent fluorine and hydrogen atoms.
Typical ¹⁹F NMR Chemical Shift Ranges for Heptafluoropentyl Derivatives:
| Group | Chemical Shift (ppm vs. CFCl₃) |
| -CF₂-CH₂- | -124 to -128 |
| -CF₂-CF₂- | -112 to -118 |
| -CF₃ | -80 to -85 |
Conclusion and Future Outlook
The reactions of this compound with a diverse array of nucleophiles provide a robust and versatile platform for the synthesis of novel fluorinated molecules. The protocols outlined in this guide offer reliable methods for the construction of heptafluoropentyl-containing ethers, amines, thioethers, and carbon-based structures. The continued exploration of this chemistry holds significant promise for the development of new drug candidates with improved pharmacological profiles. Future work will likely focus on the development of stereoselective addition reactions and the expansion of the nucleophile scope to include more complex and medicinally relevant fragments.
References
- 1. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. taylorfrancis.com [taylorfrancis.com]
- 6. Bifunctional sulfilimines enable synthesis of multiple N-heterocycles from alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research Collection | ETH Library [research-collection.ethz.ch]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. Thiol-ene reaction - Wikipedia [en.wikipedia.org]
- 10. Organocuprates | Chem-Station Int. Ed. [en.chem-station.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 19F [nmr.chem.ucsb.edu]
- 13. 19Flourine NMR [chem.ch.huji.ac.il]
Application Notes and Protocols for 3,3,4,4,5,5,5-Heptafluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Utility and Hazards of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
This compound (CAS No. 355-08-8) is a fluorinated alkene of significant interest in modern organic synthesis and materials science.[1] Its unique structure, featuring a reactive terminal double bond and a highly fluorinated alkyl chain, imparts distinct physicochemical properties that are valuable in the development of novel pharmaceuticals, agrochemicals, and advanced polymers. The incorporation of fluorine atoms can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like this one essential tools for medicinal chemists.[2]
However, the same properties that make this compound synthetically attractive also necessitate stringent handling and storage procedures. As a low-boiling-point, volatile liquid, it presents a significant inhalation hazard. Furthermore, like many halogenated hydrocarbons, it can cause skin and eye irritation.[3] This guide provides a comprehensive overview of the essential safety protocols and a representative experimental workflow for the safe and effective use of this compound in a laboratory setting.
Physicochemical and Hazard Profile
A thorough understanding of the compound's properties is the cornerstone of its safe handling. The data presented below has been synthesized from authoritative sources to provide a clear and concise reference.
| Property | Value | Source |
| Molecular Formula | C₅H₃F₇ | PubChem[1] |
| Molecular Weight | 196.07 g/mol | PubChem[1] |
| Boiling Point | 30-31 °C (at 760 mmHg) | HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD[4] |
| Density | 1.357 g/cm³ | HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD[4] |
| GHS Hazard Statements | H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Synquest Labs[3] |
Core Directive: A Risk-Based Approach to Handling and Storage
The low boiling point of this compound dictates that it must be treated as a volatile substance with a potential for rapid vapor accumulation in enclosed spaces. The following procedures are designed to mitigate the associated risks of exposure and reactivity.
Engineering Controls: The Primary Line of Defense
The causality behind mandating robust engineering controls is to physically contain the chemical, preventing its release into the laboratory atmosphere.
-
Fume Hoods : All manipulations of this compound, including transfers, weighing, and reactions, must be conducted in a properly functioning chemical fume hood.[5][6] This is non-negotiable. The fume hood provides critical protection against the inhalation of vapors.
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
Personal Protective Equipment (PPE): The Last Barrier
PPE is essential to protect the user from direct contact with the chemical. The selection of appropriate PPE is critical for ensuring personal safety.
-
Eye Protection : Chemical safety goggles that provide a complete seal around the eyes are mandatory. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[5]
-
Hand Protection : Nitrile gloves are suitable for incidental contact. For prolonged handling or in situations with a high risk of spillage, heavier-duty gloves such as neoprene or PVC should be considered.[6] Always double-glove when handling neat material. Gloves should be inspected before use and disposed of immediately if contaminated.
-
Body Protection : A flame-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage.[5]
-
Footwear : Closed-toe shoes are required for all laboratory work.[6]
Administrative Controls and Safe Work Practices
These are the procedural safeguards that complement engineering controls and PPE.
-
Standard Operating Procedures (SOPs) : A detailed, written SOP for the handling, use, and disposal of this compound must be in place and accessible to all laboratory personnel.[5][7]
-
Working Alone : Avoid working with this volatile compound when alone in the laboratory.[5]
-
Transport : When moving the chemical, always use a secondary containment carrier (e.g., a bottle carrier or a tray) to prevent spills.[6]
-
Storage : Store this compound in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong oxidizing agents.[6] The container must be kept tightly closed.[3] Storage in a refrigerator rated for flammable materials is recommended.
References
- 1. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorination and fluoroalkylation of alkenes/alkynes to construct fluoro-containing heterocycles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]
- 7. research.columbia.edu [research.columbia.edu]
Application Notes & Protocols: A Researcher's Guide to the Safe Handling of Fluoroalkenes
Abstract
The increasing prevalence of fluoroalkenes in pharmaceuticals, agrochemicals, and materials science underscores the critical need for comprehensive safety protocols within research and development laboratories.[1][2] The unique electronic properties conferred by the fluorine atom(s) and the presence of a carbon-carbon double bond render this class of compounds highly reactive and potentially toxic.[3][4] This guide provides a detailed framework for the safe handling of fluoroalkenes, addressing hazard identification, risk mitigation strategies, and emergency preparedness. It is intended for researchers, scientists, and drug development professionals to foster a culture of safety and scientific integrity when working with these valuable yet hazardous molecules.
Introduction: The Duality of Fluoroalkenes
The strategic incorporation of fluorine into organic molecules can dramatically alter their physicochemical and biological properties, often leading to enhanced metabolic stability, binding affinity, and lipophilicity.[1] Fluoroalkenes, as unsaturated organofluorine compounds, are versatile building blocks in modern synthetic chemistry. However, the very features that make them synthetically attractive also contribute to their inherent risks. The electron-deficient nature of the double bond makes them susceptible to nucleophilic attack, a reactivity that extends to biological nucleophiles and is a primary mechanism of their toxicity.[3][5] Some fluoroalkenes are known to cause severe pulmonary injury upon inhalation.[4] Therefore, a proactive and informed approach to safety is paramount. This document will provide the foundational knowledge and practical steps to mitigate the risks associated with fluoroalkene chemistry.
Hazard Identification and Risk Assessment
A thorough risk assessment is the cornerstone of any safe laboratory operation.[6] Before any experiment involving a fluoroalkene, a comprehensive evaluation of its potential hazards must be conducted.
2.1. Toxicological Properties
Fluoroalkenes exhibit a wide range of toxicities.[4] While some may have limited data available, it is prudent to treat all fluoroalkenes as potentially toxic via inhalation, ingestion, and dermal contact.[7]
-
Inhalation Toxicity : This is often the most significant route of exposure. Some fluoroalkenes, like perfluoroisobutylene (PFIB), are highly toxic and can cause delayed-onset pulmonary edema.[4]
-
Reactivity with Biological Nucleophiles : The reactivity of fluoroalkenes with thiols, such as those found in cysteine and glutathione, is a key factor in their toxicity.[5][8] This reaction can deplete essential cellular antioxidants and disrupt critical biological processes.
-
Metabolic Toxicity : While the carbon-fluorine bond is strong, metabolic activation can sometimes lead to the formation of toxic metabolites, such as fluoroacetic acid.[9]
2.2. Physicochemical Hazards
-
Volatility : Many fluoroalkenes are volatile, increasing the risk of inhalation exposure.
-
Reactivity : Fluoroalkenes can react violently with a variety of reagents, including strong bases, nucleophiles, and some metals.[10] Their reactivity should be carefully considered when planning reactions, workups, and quenching procedures.
-
Thermal Stability : Some fluoroalkenes may decompose at elevated temperatures, potentially releasing toxic and corrosive gases like hydrogen fluoride (HF).
2.3. Data Summary of Common Fluoroalkenes
| Compound | Structure | Boiling Point (°C) | Key Hazards |
| Tetrafluoroethylene (TFE) | F₂C=CF₂ | -76.3 | Flammable gas, can polymerize explosively, toxic. |
| Hexafluoropropylene (HFP) | F₃C-CF=CF₂ | -28 | Gas, can cause pulmonary injury, reactive.[4] |
| Perfluoroisobutylene (PFIB) | (F₃C)₂C=CF₂ | 6.5 | Extremely toxic by inhalation, causes delayed pulmonary edema.[4] |
| Chlorotrifluoroethylene (CTFE) | FClC=CF₂ | -27 | Gas, toxic, can affect the central nervous system and kidneys.[4] |
Note: This table is not exhaustive. Always consult the Safety Data Sheet (SDS) for the specific fluoroalkene being used.
The Hierarchy of Controls: A Multi-Layered Safety Approach
To effectively mitigate the risks associated with fluoroalkenes, a multi-layered approach based on the hierarchy of controls should be implemented. This prioritizes the most effective control measures.
Caption: Figure 1. The hierarchy of controls prioritizes safety measures from most to least effective.
3.1. Elimination and Substitution
The most effective control is to eliminate the hazard altogether or substitute it with a less hazardous alternative.[7] Before using a particularly hazardous fluoroalkene, consider if a less volatile or less toxic analogue could achieve the desired scientific outcome.
3.2. Engineering Controls
Engineering controls are physical changes to the workspace that isolate personnel from hazards.[11][12][13]
-
Chemical Fume Hoods : All manipulations of fluoroalkenes, including reaction setup, workup, and purification, must be conducted in a certified chemical fume hood.[7][13] The sash should be kept as low as possible.
-
Gloveboxes : For highly toxic or volatile fluoroalkenes, working in a glovebox under an inert atmosphere provides an additional layer of containment.
-
Ventilation : Laboratories should be well-ventilated with negative pressure relative to adjacent areas to prevent the escape of hazardous vapors.[12]
-
Gas Cabinets and Detection Systems : For gaseous fluoroalkenes, dedicated gas cabinets with leak detection and alarm systems are essential.[10]
3.3. Administrative Controls
These are work policies and procedures that reduce exposure.
-
Standard Operating Procedures (SOPs) : Detailed, chemical-specific SOPs must be developed and strictly followed for all procedures involving fluoroalkenes.
-
Training : All personnel must receive documented training on the specific hazards of the fluoroalkenes they will be working with, as well as the proper use of safety equipment and emergency procedures.[1][14]
-
Working Alone : Avoid working with highly hazardous fluoroalkenes when alone in the laboratory.[1]
-
Labeling : All containers of fluoroalkenes and their reaction mixtures must be clearly labeled with the chemical identity and appropriate hazard warnings.[14][15]
3.4. Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with other controls.[16][17]
| Protection Type | Recommended PPE | Rationale |
| Eye and Face | Chemical splash goggles and a face shield.[1] | Protects against splashes and vapors. |
| Skin and Body | A flame-resistant lab coat, long pants, and closed-toe shoes.[7] | Standard laboratory practice to protect against spills. |
| Hand | Double-gloving with chemically resistant gloves (e.g., nitrile or neoprene).[1][7] | Provides an extra layer of protection against skin contact. Always consult the glove manufacturer's compatibility chart. |
| Respiratory | A NIOSH-approved respirator with an appropriate cartridge may be necessary if there is a risk of inhalation.[7] | Protects against potentially toxic vapors or aerosols. Respirator use requires a formal respiratory protection program. |
Experimental Protocols: From Reaction to Disposal
The following protocols provide a general framework. They must be adapted to the specific reactivity and hazards of the fluoroalkene being used.
4.1. Protocol for a Typical Fluoroalkene Reaction Setup
-
Pre-Experiment Checklist :
-
Confirm the fume hood is functioning correctly.
-
Ensure all necessary PPE is available and in good condition.
-
Locate the nearest safety shower, eyewash station, and fire extinguisher.
-
Have appropriate quenching and spill cleanup materials readily available.
-
-
Glassware and Equipment :
-
Use oven-dried or flame-dried glassware to prevent unwanted reactions with moisture.
-
Ensure all joints are properly sealed and clamped.
-
For reactions under inert atmosphere, use a well-maintained Schlenk line or glovebox.
-
-
Reagent Handling :
-
Dispense volatile fluoroalkenes in the back of the fume hood.
-
Use syringes or cannulas for transferring liquid reagents to minimize exposure.
-
Add reagents slowly and in a controlled manner, especially for exothermic reactions. Monitor the reaction temperature closely.
-
4.2. Protocol for Reaction Workup and Purification
The workup procedure is a critical step where exposure can occur.
-
Quenching :
-
Cool the reaction mixture to an appropriate temperature (often 0 °C or below) before quenching.
-
Slowly add a suitable quenching agent (e.g., water, saturated ammonium chloride) while stirring vigorously.[18] Be prepared for gas evolution or exotherms.
-
-
Extraction :
-
Perform all extractions in a separatory funnel within the fume hood.
-
Vent the separatory funnel frequently to release any pressure buildup.
-
-
Solvent Removal :
-
Use a rotary evaporator with a cold trap to remove solvents. Ensure the vacuum pump exhaust is vented into the fume hood.
-
-
Purification :
4.3. Protocol for Waste Disposal
Proper waste management is crucial to protect both laboratory personnel and the environment.
-
Segregation :
-
Segregate fluoroalkene waste from other waste streams.
-
Keep halogenated and non-halogenated waste separate.
-
-
Labeling and Storage :
-
Disposal :
-
Arrange for pickup by a licensed hazardous waste disposal company.[15] Do not dispose of fluoroalkenes down the drain.
-
Emergency Preparedness and Response
Prompt and correct action during an emergency can significantly reduce the severity of an incident.
Caption: Figure 2. A clear workflow for responding to emergencies involving fluoroalkenes.
5.1. Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][22] Seek immediate medical attention. For potential HF exposure from hydrolysis, application of calcium gluconate gel may be necessary after initial flushing.[23]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes, holding the eyelids open.[24] Remove contact lenses if present. Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air immediately.[24] If breathing is difficult, provide respiratory support. Seek immediate medical attention.[23]
5.2. Spills
-
Minor Spills : If the spill is small and you are trained and equipped to handle it, contain the spill with a compatible absorbent material.[1] Collect the material in a sealed container for proper disposal.
-
Major Spills : For large spills or spills of highly hazardous materials, evacuate the area immediately and contact your institution's emergency response team.[1][22]
Conclusion
Working with fluoroalkenes offers exciting opportunities for chemical innovation, but it demands a steadfast commitment to safety. By understanding the inherent hazards, implementing a robust hierarchy of controls, and being prepared for emergencies, researchers can confidently and safely explore the potential of this important class of molecules. Adherence to the principles outlined in this guide will not only protect individual researchers but also foster a safer research environment for all.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 3. Fluorides and Fluorocarbons Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Toxicology of the fluoroalkenes: review and research needs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. scienceopen.com [scienceopen.com]
- 9. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ipo.rutgers.edu [ipo.rutgers.edu]
- 11. blog.storemasta.com.au [blog.storemasta.com.au]
- 12. Engineering Controls [k-state.edu]
- 13. Chapter 2 - Engineering Controls [ehs.cornell.edu]
- 14. justia.com [justia.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. ehs.princeton.edu [ehs.princeton.edu]
- 17. epa.gov [epa.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Management of Solid Waste Containing Fluoride—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ethz.ch [ethz.ch]
- 22. safety.fsu.edu [safety.fsu.edu]
- 23. Fluorine Safety - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 24. ehs.princeton.edu [ehs.princeton.edu]
Application Notes and Protocols for 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Introduction: A Forward Look into a Novel Hydrofluoroolefin
3,3,4,4,5,5,5-Heptafluoropent-1-ene, a member of the hydrofluoroolefin (HFO) chemical family, represents a class of molecules engineered to address the environmental shortcomings of previous generations of refrigerants and solvents.[1][2][3] HFOs are characterized by the presence of a double bond, which renders them more reactive in the atmosphere, leading to significantly shorter atmospheric lifetimes and, consequently, very low global warming potentials (GWPs).[4] As regulations continue to phase out hydrofluorocarbons (HFCs) due to their high GWPs, the scientific and industrial communities are actively exploring HFOs as potential replacements in a variety of applications.[5]
This document serves as a detailed technical guide for researchers, scientists, and drug development professionals interested in the evaluation and potential application of this compound as a refrigerant or a solvent. While this specific molecule is commercially available for research and industrial purposes, comprehensive performance data in applied settings remains limited in publicly accessible literature.[1][2][3][6] Therefore, this guide will provide a combination of known properties, general protocols for the evaluation of HFOs, and critical considerations based on the established behavior of this chemical class.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of a substance is fundamental to its application. The following table summarizes the available data for this compound.
| Property | Value | Source(s) |
| Chemical Formula | C₅H₃F₇ | [1][3][7][8] |
| Molecular Weight | 196.07 g/mol | [1][2][3] |
| CAS Number | 355-08-8 | [1][2][3] |
| Boiling Point | 30-31 °C (303-304 K) | [1][8] |
| Density | 1.357 g/cm³ | [1][2] |
| Flash Point | 100 °C | [1] |
| Appearance | Clear liquid | [9] |
| IUPAC Name | This compound | [7][8] |
Potential Application as a Refrigerant
The low boiling point of this compound suggests its potential as a refrigerant in low-pressure refrigeration systems or as a component in refrigerant blends. HFOs are being actively investigated as replacements for HFCs in various applications, including high-temperature heat pumps.[10][11][12]
Theoretical Framework and Considerations
Generalized Protocol for Refrigerant Performance Evaluation
This protocol outlines the steps to be taken to evaluate the performance of this compound in a laboratory-scale refrigeration system.
Objective: To determine the coefficient of performance (COP) and cooling capacity of this compound at various operating conditions.
Materials:
-
A fully instrumented vapor-compression refrigeration test rig.
-
High-purity this compound.
-
Compatible lubricant.
-
Data acquisition system.
Procedure:
-
System Preparation:
-
Evacuate the refrigeration system to remove any air and moisture.
-
Charge the system with the appropriate amount of this compound and a compatible lubricant. The choice of lubricant is critical and should be based on miscibility and stability tests.
-
-
Experimental Operation:
-
Set the desired evaporator and condenser temperatures.
-
Allow the system to reach a steady state.
-
Record the following parameters:
-
Refrigerant temperatures and pressures at the inlet and outlet of the compressor, condenser, expansion valve, and evaporator.
-
Refrigerant mass flow rate.
-
Power consumption of the compressor.
-
Heat input to the evaporator and heat rejection from the condenser.
-
-
-
Data Analysis:
-
Calculate the refrigeration effect (cooling capacity) using the enthalpy difference across the evaporator.
-
Calculate the work of compression from the power consumption data.
-
Determine the Coefficient of Performance (COP) as the ratio of the refrigeration effect to the work of compression.
-
Repeat the experiment for a range of evaporator and condenser temperatures to map the performance envelope.
-
Expected Outcome: A comprehensive dataset that allows for the comparison of this compound's performance against existing refrigerants.
Caption: A schematic of a standard vapor-compression refrigeration cycle.
Potential Application as a Solvent
Fluorinated solvents are valued for their unique properties, including low surface tension, chemical inertness, and selective solvency. They are often used in precision cleaning, as carrier fluids, and in specialized chemical reactions. The chemical structure of this compound suggests it may have utility as a solvent, particularly for fluorinated compounds or in applications requiring controlled evaporation.
Protocol for Solvent Efficacy Evaluation
This protocol provides a framework for assessing the performance of this compound as a cleaning agent or for the extraction of a target compound.
Objective: To determine the solvency power and cleaning efficiency of this compound for a specific contaminant or solute.
Materials:
-
This compound.
-
Substrate material (e.g., stainless steel, glass, electronic component).
-
Contaminant of interest (e.g., oil, grease, drug residue).
-
Analytical equipment for quantifying the residue (e.g., HPLC, GC-MS).
-
Ultrasonic bath.
Procedure:
-
Solubility Test (Qualitative):
-
In a series of vials, attempt to dissolve a small amount of the target solute in this compound.
-
Observe for complete dissolution, partial dissolution, or insolubility at room temperature and with gentle heating.
-
-
Cleaning Efficiency Test (Quantitative):
-
Apply a known amount of the contaminant to the substrate surface and allow it to dry.
-
Immerse the contaminated substrate in this compound for a defined period, with and without ultrasonic agitation.
-
Remove the substrate and allow it to dry.
-
Extract any remaining residue from the substrate using a suitable solvent and quantify the amount using an appropriate analytical technique.
-
Calculate the cleaning efficiency as the percentage of contaminant removed.
-
-
Material Compatibility Test:
-
Immerse samples of various materials (e.g., elastomers, plastics, metals) in this compound for an extended period.
-
Periodically inspect the materials for any signs of degradation, such as swelling, cracking, or discoloration.
-
Caption: A logical workflow for the evaluation of a novel solvent.
Environmental, Health, and Safety Considerations
Environmental Impact
-
Ozone Depletion Potential (ODP): As a hydrofluoroolefin, this compound does not contain chlorine or bromine and therefore has an ODP of zero.[13]
-
Trifluoroacetic Acid (TFA) Formation: A significant environmental consideration for many HFOs is their atmospheric degradation pathway, which can lead to the formation of trifluoroacetic acid (TFA). TFA is a persistent and stable substance that can accumulate in aquatic environments. The potential toxicological effects of long-term, low-level TFA exposure are an area of ongoing research and debate.
Caption: Simplified atmospheric degradation pathway of HFOs leading to TFA formation.
Safety and Handling
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are required.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin Protection: A lab coat and, if necessary, additional protective clothing should be worn to prevent skin contact.
-
Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, a NIOSH-approved respirator for organic vapors should be used.
Storage and Handling:
-
Store in a cool, dry, well-ventilated area away from direct sunlight and sources of ignition.
-
Keep containers tightly closed when not in use.
-
Avoid contact with incompatible materials such as strong oxidizing agents.
Spill and Disposal:
-
In case of a spill, evacuate the area and ensure adequate ventilation.
-
Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.
-
Dispose of the waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.
Material Compatibility
The compatibility of this compound with various materials, particularly elastomers and plastics, should be thoroughly evaluated before its use in any system. Fluorinated compounds can be aggressive towards certain polymers. It is recommended to consult a comprehensive chemical compatibility database as a preliminary guide, followed by empirical testing of specific materials under the intended operating conditions.
Conclusion
This compound is a promising compound within the HFO class that warrants further investigation as a potential low-GWP refrigerant and a specialized solvent. Its physicochemical properties suggest its applicability in these areas. However, the current lack of published performance data necessitates a systematic evaluation by researchers. The protocols outlined in this guide provide a framework for such an assessment. As with all HFOs, a thorough consideration of the environmental implications, particularly the formation of TFA, is essential. Adherence to strict safety and handling procedures is paramount during its evaluation and use.
References
- 1. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 2. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 3. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 4. fluorocarbons.org [fluorocarbons.org]
- 5. Performance Enhancement Analysis of Environmentally Friendly Refrigerants [mdpi.com]
- 6. manchesterorganics.com [manchesterorganics.com]
- 7. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 9. US20150191576A1 - Azeotropic and azeotrope-like compositions of e-1,3,4,4,4-pentafluoro-3-trifluoromethyl-1-butene and z-1,1,1,4,4,4-hexafluoro-2-butene and uses thereof - Google Patents [patents.google.com]
- 10. US10385247B2 - Use of (2E)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene in high temperature heat pumps - Google Patents [patents.google.com]
- 11. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 12. "High temperature heat pump using HFO and HCFO refrigerants - System de" by Cordin Arpagaus, Frédéric Bless et al. [docs.lib.purdue.edu]
- 13. Ozone depletion potential - Wikipedia [en.wikipedia.org]
- 14. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2017snapshot.epa.gov]
- 15. epa.gov [epa.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Welcome to the technical support center for the synthesis of 3,3,4,4,5,5,5-heptafluoropent-1-ene. This resource is designed for researchers, scientists, and professionals in drug development who are working with or planning to synthesize this valuable fluorinated building block. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the common challenges encountered during its synthesis. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.
Introduction to the Primary Synthetic Pathway
The most common and scalable laboratory synthesis of this compound involves a two-step process:
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Atom-Transfer Radical Addition (ATRA): This step involves the addition of a heptafluoropropyl radical to ethylene. The most common precursor for the heptafluoropropyl radical is 1-iodoheptafluoropropane (CF₃CF₂CF₂I). This reaction forms the intermediate, 1-iodo-3,3,4,4,5,5,5-heptafluoropentane.
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Dehydroiodination: The intermediate is then treated with a base to eliminate hydrogen iodide (HI), creating the desired terminal alkene, this compound.
This guide will focus on troubleshooting these two critical steps.
Experimental Workflow Overview
Caption: General two-step synthesis of this compound.
Troubleshooting Guide: Step 1 - Atom-Transfer Radical Addition
This section addresses common issues encountered during the radical addition of 1-iodoheptafluoropropane to ethylene.
Q1: My radical addition reaction shows low or no conversion of the starting 1-iodoheptafluoropropane. What are the likely causes and how can I fix it?
A1: Low conversion in a radical addition reaction can stem from several factors related to the radical initiation and propagation steps.
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Cause 1: Ineffective Radical Initiation. The concentration of radical species may be too low to sustain the chain reaction.
-
Solution (Thermal Initiation, e.g., AIBN):
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Increase Initiator Concentration: Incrementally increase the molar percentage of the initiator (e.g., from 1 mol% to 5 mol%).
-
Check Reaction Temperature: Ensure the reaction temperature is appropriate for the chosen initiator's half-life. For AIBN, temperatures between 70-90 °C are typically effective.
-
-
Solution (Photochemical Initiation):
-
Increase Light Intensity/Exposure: Ensure the light source is of the correct wavelength and is positioned to irradiate the reaction mixture effectively.
-
Check for Light-Absorbing Impurities: Ensure your solvent and reactants are pure, as impurities can absorb UV radiation.
-
-
-
Cause 2: Presence of Radical Inhibitors. Oxygen is a notorious inhibitor of radical reactions.
-
Solution: Thoroughly degas your solvent and reaction mixture before starting the reaction. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Cause 3: Insufficient Ethylene Concentration. In a pressurized system, the concentration of ethylene in the solution might be too low.
-
Solution:
-
Increase Ethylene Pressure: Carefully increase the pressure of ethylene gas. Ensure your reaction vessel is rated for the intended pressure.
-
Improve Gas Dispersion: Use vigorous stirring to maximize the dissolution of ethylene in the reaction medium.
-
-
Q2: I am observing the formation of significant amounts of higher molecular weight byproducts. What is happening and how can I suppress this?
A2: The formation of higher molecular weight species is likely due to telomerization , where the initial adduct radical adds to another molecule of ethylene before abstracting an iodine atom.
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Cause: Unfavorable Reaction Kinetics. The rate of the adduct radical reacting with another ethylene molecule is competitive with the rate of iodine atom transfer from the 1-iodoheptafluoropropane.
-
Solution: Adjust Reactant Ratios. Increase the molar ratio of the chain transfer agent (1-iodoheptafluoropropane) to the monomer (ethylene). This increases the probability of the adduct radical encountering and abstracting an iodine atom, terminating the chain at the desired 1:1 adduct. A starting point is a 2:1 or 3:1 molar ratio of 1-iodoheptafluoropropane to ethylene.
-
Solution: Control Ethylene Addition. Instead of pressurizing the reactor with the full amount of ethylene at the beginning, consider a semi-batch process where ethylene is fed into the reaction mixture at a controlled rate. This keeps the instantaneous concentration of ethylene low, disfavoring telomerization.
-
| Parameter | To Discourage Telomerization | To Encourage 1:1 Adduct |
| [C₃F₇I] / [C₂H₄] Ratio | Low | High |
| Ethylene Addition | All at once (high initial concentration) | Slow, controlled feed |
| Temperature | Higher temperatures can sometimes favor propagation | Optimized for initiation and atom transfer |
Troubleshooting Guide: Step 2 - Dehydroiodination
This section focuses on challenges during the elimination of hydrogen iodide from 1-iodo-3,3,4,4,5,5,5-heptafluoropentane.
Q1: My elimination reaction is incomplete, and I'm recovering a significant amount of the starting iodoalkane. How can I drive the reaction to completion?
A1: Incomplete elimination is typically due to issues with the base, temperature, or reaction time.
-
Cause 1: Insufficient Base Strength or Stoichiometry. The chosen base may not be strong enough to efficiently deprotonate the substrate, or an insufficient amount was used.
-
Solution:
-
Increase Base Equivalents: Use a larger excess of the base (e.g., increase from 1.5 to 2.5 equivalents).
-
Switch to a Stronger Base: If using a weaker base like triethylamine, consider switching to a stronger, less nucleophilic base such as potassium tert-butoxide or DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). Potassium hydroxide in a suitable solvent is also a common and effective choice.[1]
-
-
-
Cause 2: Low Reaction Temperature. The activation energy for the elimination may not be reached at the current reaction temperature.
-
Solution: Gradually increase the reaction temperature. If using a solvent, you may need to switch to a higher-boiling one to achieve the necessary temperature. Monitor the reaction by GC or NMR to track the disappearance of the starting material.
-
-
Cause 3: Inefficient Removal of the Product. If the product is volatile, its removal from the reaction mixture can drive the equilibrium towards completion (Le Châtelier's principle).
-
Solution: For low-boiling point products like this compound (b.p. ~18 °C), consider performing the reaction at a temperature that allows for the simultaneous distillation of the product as it is formed.[1] This requires a carefully designed reaction setup with a distillation head and a cooled receiving flask.
-
Q2: I am seeing the formation of an isomeric alkene in my product mixture. What is the cause and how can I improve the selectivity?
A2: The formation of an internal alkene isomer (3,3,4,4,5,5,5-heptafluoropent-2-ene) suggests that the base is abstracting a proton from the C1 position, followed by elimination.
-
Cause: Steric Hindrance and Base Choice. A small, strong base might be less selective.
-
Solution: Use a Sterically Hindered Base. Employing a bulkier base, such as potassium tert-butoxide, can favor the abstraction of the more sterically accessible protons on the terminal methyl group, leading to the desired terminal alkene (Hofmann elimination).
-
Frequently Asked Questions (FAQs)
Q1: Can I use a different radical initiator for the ATRA step?
A1: Yes, various radical initiators can be used. The choice depends on the desired reaction temperature and conditions. Besides AIBN, benzoyl peroxide can be used at slightly higher temperatures. For milder conditions, photochemical initiation using UV light or even visible light with a suitable photosensitizer is a viable option.[2][3] Metal-free initiation systems, such as those using a pyridine/bis(pinacolato)diboron combination, have also been reported.[4]
Q2: Are there alternative synthetic routes to this compound?
A2: While the radical addition-elimination pathway is common, other routes exist, though they may present different challenges.
-
Wittig Reaction: A Wittig reaction between a suitable heptafluoropropyl-substituted phosphonium ylide and formaldehyde could, in principle, yield the target alkene.[5][6] However, the preparation and stability of the required fluorinated ylide can be challenging.
-
Grignard Reaction: A Grignard reagent could be formed from an appropriate precursor, followed by reaction with an electrophile like allyl bromide. However, the formation of perfluoroalkyl Grignard reagents can be difficult and often requires specific conditions and activated magnesium.[7][8]
Q3: What are the key safety considerations when synthesizing this compound?
A3: Several safety precautions are essential:
-
Handling Ethylene: Ethylene is a flammable gas and should be handled in a well-ventilated fume hood, away from ignition sources. Use appropriate pressure-rated equipment.
-
Perfluoroalkyl Iodides: While generally stable, these compounds can be volatile and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pressurized Reactions: The radical addition step is often performed under pressure. Ensure the reaction vessel is properly sealed and shielded.
-
Exothermic Reactions: Both the radical addition and the elimination can be exothermic. Monitor the reaction temperature carefully and provide adequate cooling.
Q4: What is the best method for purifying the final product?
A4: Given the low boiling point of this compound (approximately 18 °C), fractional distillation is the most effective purification method.[9] Care must be taken to use an efficient distillation column and a well-cooled receiving flask (e.g., a dry ice/acetone bath) to minimize loss of the volatile product.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Iodo-3,3,4,4,5,5,5-heptafluoropentane (ATRA)
References
- 1. Free Radical Addition to Olefins: Part 8.—Addition of of n-Heptafluoropropyl Radicals to Fluoro-ethylenes [dspace.bits-pilani.ac.in:8080]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. digitalcommons.wustl.edu [digitalcommons.wustl.edu]
- 4. Iodoperfluoroalkylation of unactivated alkenes via pyridine-boryl radical initiated atom-transfer radical addition - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Exploration of Mechanochemical Activation in Solid-State Fluoro-Grignard Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
Technical Support Center: Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Welcome to the technical support center for the synthesis of 3,3,4,4,5,5,5-heptafluoropent-1-ene (HFP-1). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and nuances associated with this multi-step synthesis. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and optimize your reaction outcomes.
Core Synthesis Pathway
The synthesis of this compound is typically achieved via a two-step process. The first step involves the radical addition of pentafluoroethyl iodide (C₂F₅I) to an alkene, most commonly ethylene gas, to form the 1-iodo-3,3,4,4,5,5,5-heptafluoropentane intermediate. The second step is a dehydroiodination reaction to eliminate hydrogen iodide (HI) and form the desired terminal alkene.
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis.
Question 1: My reaction produces a significant amount of high-boiling, waxy solids, and the yield of the target 1-iodo-3,3,4,4,5,5,5-heptafluoropentane intermediate is very low. What is happening?
Answer: This is a classic sign of telomerization , a primary and highly competitive side reaction in radical additions involving gaseous alkenes like ethylene or vinylidene fluoride.[1][2]
Causality: The synthesis relies on a radical chain reaction. After the pentafluoroethyl radical (C₂F₅•) adds to ethylene, it forms the intermediate radical C₂F₅CH₂CH₂•. This radical has two competing fates:
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Chain Transfer (Desired Path): It abstracts an iodine atom from a molecule of pentafluoroethyl iodide (C₂F₅I), which acts as the chain transfer agent (CTA), to form the desired 1:1 adduct (C₂F₅CH₂CH₂I) and regenerate the C₂F₅• radical.
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Propagation/Telomerization (Side Reaction): It adds to another molecule of ethylene (the telogen), forming a longer radical chain (C₂F₅(CH₂CH₂)₂•). This process can repeat, leading to the formation of a mixture of higher molecular weight oligomers and polymers, which are often waxy solids.
The stoichiometry of the reactants is a critical factor.[1] An excess of the alkene relative to the perfluoroalkyl iodide will strongly favor telomerization.[1]
Solutions:
-
Control Reactant Stoichiometry: The most effective way to suppress telomerization is to maintain a high molar ratio of the chain transfer agent (pentafluoroethyl iodide) to the alkene (ethylene) throughout the reaction. This increases the probability that the C₂F₅CH₂CH₂• radical will encounter and react with a C₂F₅I molecule before it can add to another ethylene molecule.
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Controlled Ethylene Addition: Instead of charging the reactor with all the ethylene at once, add it slowly and sub-stoichiometrically to the reaction mixture containing the pentafluoroethyl iodide and initiator. This keeps the instantaneous concentration of ethylene low.
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Optimize Temperature and Pressure: Lowering the pressure of ethylene gas can reduce its concentration in the liquid phase, thereby disfavoring telomerization. Reaction temperature can influence the relative rates of chain transfer and propagation; this should be optimized empirically for your specific initiator system.
Caption: Competing pathways of the intermediate radical leading to the desired product or telomerization.
Question 2: After the dehydroiodination step, my final product is contaminated with a significant amount of a higher-boiling, iodine-containing compound. Why?
Answer: This indicates that the dehydroiodination (elimination) of the 1-iodo-3,3,4,4,5,5,5-heptafluoropentane intermediate is incomplete. The contaminant is almost certainly the unreacted starting material from this step.
Causality: The elimination of HI is a base-promoted reaction.[3] The efficiency of this step depends on several factors:
-
Base Strength and Steric Hindrance: The base must be strong enough to abstract the proton on the carbon adjacent to the perfluoroalkyl group. The reaction rate can be influenced by the steric bulk of the base.
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Reaction Temperature: Like most reactions, the rate of elimination is temperature-dependent. Insufficient temperature will lead to a sluggish and incomplete reaction.
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Mass Transfer: If the reaction is heterogeneous (e.g., solid KOH in an organic solvent), efficient stirring is crucial to ensure the base and the iodo-intermediate can interact.
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Reaction Time: Insufficient reaction time will naturally lead to incomplete conversion.
Solutions:
-
Choice of Base: Potassium hydroxide (KOH) is a common and effective choice. For substrates prone to side reactions, a non-nucleophilic, sterically hindered base like 1,8-Diazabicycloundec-7-ene (DBU) can be used, although it is more expensive.[3]
-
Solvent: The reaction is often performed in a polar aprotic solvent like DMF or DMSO, or in an alcohol like ethanol. The choice of solvent can affect the solubility of the reactants and the efficacy of the base.
-
Increase Temperature: Gently warming the reaction mixture (e.g., to 40-60 °C) can significantly increase the rate of elimination. Monitor the reaction by GC or TLC to track the disappearance of the starting material.
-
Ensure Stoichiometry: Use at least a stoichiometric amount of base, and often a slight excess (e.g., 1.1-1.5 equivalents) is beneficial to drive the reaction to completion.
Question 3: The initial radical addition reaction fails to start or proceeds extremely slowly, even with an appropriate initiator.
Answer: This points to an issue with initiation or the presence of inhibitors.
Causality: Free radical reactions are notoriously sensitive to impurities that can quench radicals and inhibit the chain reaction.
-
Oxygen: Molecular oxygen is a diradical and an excellent radical scavenger. It readily reacts with carbon-centered radicals to form peroxy radicals, which are generally less reactive and can terminate the chain reaction.
-
Inhibitors in Starting Materials: Alkenes like ethylene can be supplied with small amounts of polymerization inhibitors (e.g., hydroquinone). Perfluoroalkyl iodides may contain traces of iodine, which can also interfere with some initiation mechanisms.
-
Initiator Failure: The initiator itself may be old or decomposed, or the chosen initiation method (e.g., UV light) may not be providing sufficient energy.
Solutions:
-
Degas the System: Before starting the reaction, thoroughly degas the solvent and the reaction vessel by sparging with an inert gas (e.g., nitrogen or argon) or by using several freeze-pump-thaw cycles.
-
Purify Reactants: Pass ethylene gas through a column of a suitable oxygen scavenger. Consider purifying the pentafluoroethyl iodide by passing it through a short plug of activated alumina to remove trace impurities.
-
Verify Initiator Activity: Use a fresh batch of initiator. If using a thermal initiator (like AIBN or di-tert-butyl peroxide), ensure the reaction temperature is appropriate for its half-life.[1] If using a photochemical setup, ensure the lamp is functional and emitting at the correct wavelength.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for initiating the radical addition of perfluoroalkyl iodides?
There are several effective methods, each with its own advantages:
-
Thermal Initiation: Using initiators like AIBN or peroxides that decompose at a specific temperature to generate radicals. This method is simple but requires heating, which can sometimes promote side reactions.[1]
-
Photochemical Initiation: Using UV light to induce homolytic cleavage of the C-I bond in the perfluoroalkyl iodide. This method is clean and can often be performed at lower temperatures.[4]
-
Redox Initiation: Using a redox system, such as sodium arenesulfinates or copper powder, which can generate radicals via electron transfer processes at room temperature.[5]
-
Electron Donor-Acceptor (EDA) Complex Initiation: This modern approach involves the formation of an EDA complex between a Lewis base (like an amine) and the perfluoroalkyl iodide. This complex can absorb visible light to generate the required radical species without an external photocatalyst.[6][7]
Q2: How does the ratio of pentafluoroethyl iodide to ethylene affect the product distribution?
The ratio is arguably the most critical parameter for controlling telomerization. The following table summarizes the expected outcomes based on experimental observations in similar systems.[1]
| Parameter | Condition | Effect on 1:1 Adduct Yield | Effect on Telomerization | Recommendation |
| [C₂F₅I] / [Ethylene] Ratio | High (> 5:1) | High | Suppressed | Optimal for maximizing desired product. |
| Near Equimolar (~1:1) | Moderate | Significant | Compromise, may require extensive purification. | |
| Low (< 1:2) | Very Low | Dominant | Leads primarily to oligomers/polymers.[1] |
Q3: How can the final this compound product be purified?
The final product is a low-boiling liquid (boiling point ~18 °C).[8] Purification is typically achieved by fractional distillation .
-
Neutralization and Washing: After the dehydroiodination step, the reaction mixture should be washed with a dilute acid (e.g., 1M HCl) to neutralize any remaining base, followed by water and brine.
-
Drying: Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄.
-
Distillation: Carefully perform a fractional distillation. The low boiling point requires an efficient condenser cooled with a refrigerated circulating bath. The pure product will distill first, leaving behind any unreacted iodo-intermediate (higher boiling) and solvent.
References
- 1. Unexpected Radical Telomerisation of Vinylidene Fluoride with 2-Mercaptoethanol - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 20.210.105.67 [20.210.105.67]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chinesechemsoc.org [chinesechemsoc.org]
- 7. Visible-light Promoted Atom Transfer Radical Addition−Elimination (ATRE) Reaction for the Synthesis of Fluoroalkylated Alkenes Using DMA as Electron-donor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
Technical Support Center: Decomposition Pathways of 3,3,4,4,5,5,5-Heptafluoropent-1-ene (HFP-1)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3,3,4,4,5,5,5-heptafluoropent-1-ene (HFP-1). This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions regarding the decomposition of this highly fluorinated alkene. Our goal is to equip you with the necessary knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability, handling, and potential degradation of HFP-1.
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The decomposition of HFP-1 can be initiated by three primary factors:
-
Thermal Stress: Elevated temperatures can provide sufficient energy to break the chemical bonds in the molecule, leading to fragmentation.
-
Oxidative Conditions: The presence of strong oxidizing agents, such as ozone or hydroxyl radicals, can lead to the cleavage of the carbon-carbon double bond.
-
Photolytic Energy: Exposure to ultraviolet (UV) radiation can induce photochemical reactions, resulting in the degradation of the molecule.
Q2: What are the expected major decomposition pathways for HFP-1 under atmospheric conditions?
A2: In the atmosphere, the degradation of HFP-1 is likely initiated by reaction with hydroxyl (OH) radicals.[1] Based on studies of similar fluorinated alkenes, the OH radical can either add across the double bond or abstract a hydrogen atom.[1] The subsequent reactions with oxygen would lead to the formation of various smaller fluorinated compounds. For instance, studies on the chlorine-initiated oxidation of heptafluorobut-1-ene suggest the formation of carbonyl difluoride (COF₂) as a major product.[2]
Q3: How can I detect the decomposition of HFP-1 in my experiments?
A3: The most common analytical techniques for detecting the decomposition of HFP-1 and identifying its byproducts are Gas Chromatography-Mass Spectrometry (GC-MS) and Fourier-Transform Infrared Spectroscopy (FTIR). GC-MS is highly effective for separating and identifying volatile decomposition products.[3][4] FTIR is useful for monitoring the disappearance of the characteristic vibrational bands of HFP-1 and the appearance of new bands corresponding to degradation products, such as carbonyl groups in fluorinated aldehydes or ketones.[5]
Q4: Are there any specific safety precautions I should take when handling HFP-1, considering its potential decomposition?
A4: Yes, it is crucial to handle HFP-1 in a well-ventilated area, preferably within a fume hood.[6][7][8] Avoid exposure to high temperatures, strong oxidizing agents, and UV light to minimize decomposition. Personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and appropriate gloves, should be worn at all times.[7] In case of a spill, evacuate the area and ensure adequate ventilation before cleanup.[8]
Part 2: Troubleshooting Guide
This guide provides solutions to common problems encountered during the experimental study of HFP-1 decomposition.
| Problem | Possible Causes | Troubleshooting Steps & Solutions |
| Unexpected Peaks in GC-MS Chromatogram | 1. Sample contamination. 2. Decomposition in the GC inlet. 3. Column bleed. | 1. Run a solvent blank to check for system contamination. Ensure proper sample preparation procedures.[4] 2. Lower the injector temperature. Use a deactivated inlet liner.[9][10] 3. Condition the column according to the manufacturer's instructions. If the problem persists, the column may need to be replaced.[9] |
| Poor Peak Shape (Tailing or Fronting) in GC-MS | 1. Active sites in the GC system. 2. Improper column installation. 3. Sample overload. | 1. Use a deactivated liner and column. If necessary, trim the first few centimeters of the column.[10] 2. Ensure the column is installed correctly in the injector and detector with minimal dead volume.[11] 3. Dilute the sample or inject a smaller volume.[10] |
| Changes in FTIR Spectrum (New Absorption Bands) | 1. Decomposition of HFP-1. 2. Presence of impurities in the sample. | 1. Correlate the appearance of new bands with experimental conditions (e.g., increased temperature, exposure to oxidants). Common degradation products may show C=O stretching vibrations.[12][13][14] 2. Analyze a fresh, unopened sample of HFP-1 as a reference. |
| Inconsistent Retention Times in GC-MS | 1. Leaks in the carrier gas line. 2. Fluctuations in oven temperature or carrier gas flow rate. | 1. Perform a leak check of the entire GC system.[4] 2. Verify the stability of the oven temperature and flow controller.[9] |
Part 3: Experimental Protocols & Methodologies
Protocol 1: Analysis of HFP-1 Decomposition Products by GC-MS
Objective: To separate and identify the volatile products of HFP-1 decomposition.
Methodology:
-
Sample Preparation: Collect the gaseous or liquid sample from the reaction vessel. If necessary, perform a solvent extraction or use solid-phase microextraction (SPME) to concentrate the analytes.
-
GC-MS System: A standard gas chromatograph coupled with a mass spectrometer is used.
-
Injection: Inject a known volume of the sample into the GC inlet. For gaseous samples, a gas-tight syringe is required.
-
Separation: The components of the sample are separated on a capillary column. A column with a non-polar or mid-polar stationary phase is typically suitable for fluorinated compounds.
-
Detection: As the separated components elute from the column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fingerprint for each compound.
-
Identification: The identity of the decomposition products can be determined by comparing their mass spectra to a library of known compounds (e.g., NIST mass spectral library).
Protocol 2: Monitoring HFP-1 Degradation using FTIR Spectroscopy
Objective: To monitor the real-time degradation of HFP-1 and the formation of functional groups in its decomposition products.
Methodology:
-
FTIR Setup: An FTIR spectrometer equipped with a gas cell is used for in-situ monitoring of gas-phase reactions. For liquid-phase studies, an attenuated total reflectance (ATR) accessory can be employed.
-
Background Spectrum: A background spectrum of the empty gas cell or the solvent is collected.
-
Sample Introduction: HFP-1 is introduced into the gas cell or placed on the ATR crystal.
-
Data Acquisition: FTIR spectra are recorded at regular intervals as the decomposition reaction proceeds (e.g., with increasing temperature or upon introduction of an oxidant).
-
Spectral Analysis: The disappearance of characteristic absorption bands of HFP-1 (e.g., C=C and C-F stretching vibrations) and the appearance of new bands (e.g., C=O stretching in carbonyl compounds) are monitored.[5][14]
Part 4: Visualizing Decomposition Pathways
The following diagrams illustrate the proposed initial steps in the atmospheric and oxidative decomposition of this compound.
Caption: Proposed atmospheric degradation pathways of HFP-1 initiated by hydroxyl radicals.
Caption: Generalized ozonolysis pathway for the oxidative cleavage of HFP-1.
References
- 1. Mechanism and kinetic study of 3-fluoropropene with hydroxyl radical reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gas-Phase Chemistry of 1,1,2,3,3,4,4-Heptafluorobut-1-ene Initiated by Chlorine Atoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Get your GC-MS troubleshooting guide now! | Separation Science [sepscience.com]
- 4. shimadzu.co.uk [shimadzu.co.uk]
- 5. m.youtube.com [m.youtube.com]
- 6. artsci.usu.edu [artsci.usu.edu]
- 7. csub.edu [csub.edu]
- 8. chem.lzu.edu.cn [chem.lzu.edu.cn]
- 9. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 10. researchgate.net [researchgate.net]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Stabilizing 3,3,4,4,5,5,5-Heptafluoropent-1-ene for Long-Term Storage
Welcome to the technical support center for 3,3,4,4,5,5,5-heptafluoropent-1-ene. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable fluoroalkene in your laboratory settings. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during storage and handling.
Introduction: The Challenge of Stabilizing Fluoroalkenes
This compound (HFP-1) is a volatile and reactive fluoroalkene. Its terminal double bond makes it susceptible to degradation, primarily through free-radical polymerization.[1] This process can lead to a loss of monomer purity, the formation of oligomers or polymers, and potentially hazardous pressure buildup in sealed containers. Proper storage and stabilization are therefore critical to maintain the compound's quality and ensure safety in the laboratory.
This guide will walk you through the common degradation pathways, recommend effective stabilization strategies, and provide protocols for monitoring the stability of your HFP-1 samples.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of degradation for this compound during storage?
A1: The primary degradation pathway for this compound is free-radical polymerization of the terminal alkene.[1] This can be initiated by heat, light (UV radiation), or the presence of radical initiators. The polymerization process is often exothermic, which can accelerate the reaction rate and lead to a runaway reaction if not properly controlled.[1]
Q2: What are the visible signs of degradation in my HFP-1 sample?
A2: Visual inspection can sometimes reveal signs of degradation. These may include:
-
Increased viscosity: The formation of polymers will make the liquid more viscous.
-
Precipitate formation: Solid polymer particles may become visible in the liquid.
-
Discoloration: While HFP-1 is colorless, the presence of certain inhibitors or degradation products might lead to a yellowish tint.
-
Pressure buildup: Polymerization can be accompanied by heat generation, leading to an increase in vapor pressure inside the container.
Q3: What are the recommended storage conditions for HFP-1?
A3: To minimize degradation, HFP-1 should be stored in a cool, dry, and dark environment. A refrigerator or a cold room maintained at 2-8°C is ideal. The container should be tightly sealed to prevent the ingress of moisture and oxygen. It is also crucial to store it away from heat sources, direct sunlight, and incompatible materials such as strong oxidizing agents, alkali metals, and finely divided metals.
Q4: Do I need to add a stabilizer to my HFP-1 for long-term storage?
A4: For long-term storage (greater than a few weeks), the addition of a stabilizer is highly recommended. Commercial preparations of reactive monomers like HFP-1 are often supplied with an inhibitor. If you have synthesized the compound in-house or have purified it, adding a suitable inhibitor is a critical step to prevent polymerization.
Q5: What are the most common and effective stabilizers for HFP-1?
A5: The most effective stabilizers for vinyl monomers are free-radical scavengers. For HFP-1, the following classes of inhibitors are recommended:
-
Phenolic Antioxidants:
-
Hydroquinone (HQ): A common and effective inhibitor.
-
4-Methoxyphenol (MEHQ): Another widely used phenolic inhibitor that is effective in preventing polymerization.[2]
-
-
Stable Free Radicals:
Q6: How do I choose between different stabilizers?
A6: The choice of stabilizer depends on several factors:
-
Effectiveness: TEMPO and its derivatives are generally more potent inhibitors than phenolic compounds.[3]
-
Removal: Phenolic inhibitors like MEHQ can often be removed by a simple basic wash (e.g., with dilute NaOH solution) before use in a reaction.[4]
-
Oxygen Requirement: Some phenolic inhibitors require the presence of a small amount of oxygen to be effective.
-
Downstream Application: Ensure the chosen inhibitor will not interfere with your subsequent chemical reactions.
Q7: At what concentration should I add the stabilizer?
A7: The effective concentration of the stabilizer is typically in the parts-per-million (ppm) range. A general guideline for vinyl monomers is:
It is always best to start with a lower concentration and monitor the stability. Over-inhibition can sometimes affect the reactivity of the monomer in your experiments.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Action(s) |
| Sample has become viscous or contains solid particles. | Free-radical polymerization has occurred. | 1. Do not attempt to use the material. The extent of polymerization is unknown, and the sample may contain reactive oligomers. 2. Safely dispose of the material according to your institution's hazardous waste guidelines.[7] 3. Review your storage conditions and inhibitor concentration. Ensure the sample was stored in a cool, dark place and that an adequate amount of inhibitor was present. |
| Pressure buildup in the storage container. | Polymerization is an exothermic process, leading to an increase in temperature and vapor pressure. | 1. Handle with extreme caution. Do not attempt to open the container if it is visibly swollen or warm to the touch. 2. Cool the container in an ice bath to reduce the internal pressure. 3. Vent the container in a well-ventilated fume hood using appropriate personal protective equipment (PPE). 4. Safely dispose of the material. |
| Inhibitor seems ineffective. | - Inhibitor concentration is too low. - The wrong type of inhibitor was used. - The inhibitor has been consumed over time. - Storage conditions are too harsh (e.g., high temperature, exposure to light). | 1. Verify the concentration of the inhibitor using an appropriate analytical technique (e.g., HPLC for phenolic inhibitors). 2. Consider switching to a more potent inhibitor, such as a TEMPO derivative.[3] 3. Re-evaluate your storage conditions. Ensure the sample is stored at the recommended temperature and protected from light. |
| How to confirm the purity of my HFP-1 sample? | The sample may contain impurities from synthesis or degradation products (oligomers). | 1. Use Gas Chromatography-Mass Spectrometry (GC-MS) to assess the purity and identify any volatile impurities.[8] 2. Employ 19F NMR spectroscopy to detect the presence of oligomers or polymers, which will show broader signals compared to the sharp peaks of the monomer.[9] |
Experimental Protocols
Protocol 1: Addition of MEHQ Stabilizer to this compound
Objective: To add MEHQ to a final concentration of 100 ppm to unstabilized HFP-1.
Materials:
-
This compound (unstabilized)
-
MEHQ (4-Methoxyphenol)
-
A suitable volatile solvent in which MEHQ is soluble (e.g., diethyl ether, acetone)
-
Glass vials with PTFE-lined caps
-
Micropipettes
Procedure:
-
Prepare a stock solution of MEHQ:
-
Accurately weigh 10 mg of MEHQ.
-
Dissolve it in 10 mL of the chosen volatile solvent to get a 1 mg/mL (1000 ppm) stock solution.
-
-
Calculate the required volume of stock solution:
-
For a 100 ppm final concentration in 10 g of HFP-1, you will need 1 mg of MEHQ.
-
This corresponds to 1 mL of the 1 mg/mL stock solution.
-
-
Add the stabilizer:
-
In a well-ventilated fume hood, transfer 10 g of HFP-1 to a clean, dry vial.
-
Using a micropipette, add the calculated volume of the MEHQ stock solution to the HFP-1.
-
-
Mix thoroughly:
-
Cap the vial tightly and gently swirl to ensure the inhibitor is evenly distributed.
-
-
Solvent Removal (Optional but Recommended):
-
If the solvent is sufficiently volatile and will not interfere with future applications, it can be left in the mixture.
-
For high-purity requirements, the solvent can be removed by passing a gentle stream of inert gas (e.g., nitrogen or argon) over the liquid surface while gently swirling. Be mindful of the volatility of HFP-1 during this step to avoid significant loss of the product.
-
-
Label and Store:
-
Clearly label the vial with the compound name, date, and "stabilized with 100 ppm MEHQ."
-
Store the stabilized HFP-1 at 2-8°C in the dark.
-
Protocol 2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the purity of a stabilized HFP-1 sample and identify any volatile impurities.
Instrumentation and Conditions (General Guideline): [8]
-
Gas Chromatograph: Agilent 7890B or similar
-
Mass Spectrometer: Agilent 5977B or similar
-
Column: A mid-polar column suitable for fluorinated compounds (e.g., DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet: Split/splitless injector in split mode (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
-
Inlet Temperature: 200°C
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 200°C
-
Hold: 2 minutes at 200°C
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Scan Range: m/z 30-400
-
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of the HFP-1 sample (e.g., 1% v/v) in a volatile solvent like dichloromethane or ethyl acetate.
-
-
Analysis:
-
Inject the prepared sample into the GC-MS system.
-
-
Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the purity of HFP-1 as the percentage of its peak area relative to the total peak area.
-
Use the mass spectra to identify any impurity peaks by comparing them to a mass spectral library (e.g., NIST).
-
Protocol 3: Monitoring for Polymerization using 19F NMR Spectroscopy
Objective: To detect the presence of oligomers or polymers in an HFP-1 sample.
Instrumentation and Conditions:
-
NMR Spectrometer: Bruker 400 MHz or similar, equipped with a fluorine probe.
-
Solvent: A deuterated solvent in which HFP-1 is soluble (e.g., CDCl3, acetone-d6).
-
Parameters: Standard 19F NMR acquisition parameters.
Procedure:
-
Sample Preparation:
-
Prepare a solution of the HFP-1 sample in the chosen deuterated solvent in an NMR tube.
-
-
Acquisition:
-
Acquire a standard 1D 19F NMR spectrum.
-
-
Data Analysis:
-
Monomer: The pure HFP-1 monomer will exhibit sharp, well-defined peaks in the 19F NMR spectrum.
-
Polymer/Oligomer: The formation of polymers or oligomers will result in the appearance of broad signals, often with different chemical shifts from the monomer. The presence of these broad peaks is a clear indication of degradation.
-
Visualization of Degradation and Stabilization
Degradation Pathway: Free-Radical Polymerization
Caption: Free-radical polymerization of HFP-1.
Stabilization Mechanism: Radical Scavenging
Caption: Inhibition of polymerization by a radical scavenger.
Summary of Recommended Stabilizers
| Stabilizer | Class | Typical Concentration | Advantages | Disadvantages |
| Hydroquinone (HQ) | Phenolic | 100-500 ppm | Effective, low cost. | Can be more difficult to remove than MEHQ. |
| 4-Methoxyphenol (MEHQ) | Phenolic | 50-200 ppm[5] | Effective, easily removed by basic wash.[4] | May require oxygen to be fully effective. |
| 4-Hydroxy-TEMPO | Stable Free Radical | 50-150 ppm | Highly effective, fast-acting.[3] | Can be more expensive than phenolic inhibitors. |
References
- 1. Inhibition of Free Radical Polymerization: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MEHQ (CAS 150-76-5) - Premium Chemical for Industrial Use [vinatiorganics.com]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. CN1720213A - Method for reducing MEHQ content in acrylic acid - Google Patents [patents.google.com]
- 6. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 7. web.uri.edu [web.uri.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Regioselectivity in Reactions with 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Welcome to the technical support center for 3,3,4,4,5,5,5-Heptafluoropent-1-ene (HFPE). This guide is designed for researchers, chemists, and drug development professionals who are navigating the unique reactivity of this fluorinated alkene. The powerful electron-withdrawing nature of the heptafluoropropyl group fundamentally alters the electronic properties of the double bond, often leading to regiochemical outcomes that defy classical predictions for simple alkenes. This document provides in-depth, mechanism-driven explanations, troubleshooting advice, and validated protocols to help you achieve predictable and high-yielding results.
Section 1: The Unique Electronic Landscape of HFPE
The key to controlling reactions with HFPE is understanding its electronic bias. Unlike simple alkyl-substituted alkenes where alkyl groups donate electron density, the heptafluoropropyl (C3F7) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This creates a polarized double bond, making the C2 carbon atom significantly more electron-deficient (electrophilic) than the C1 terminal carbon.
Caption: Inductive electron withdrawal by the C3F7 group in HFPE.
Section 2: Frequently Asked Questions (FAQs) by Reaction Type
This section addresses the most common questions regarding the regioselectivity of key addition reactions.
FAQ 1: Electrophilic Additions (e.g., Hydrohalogenation)
Question: Why am I observing 'anti-Markovnikov' regioselectivity during the electrophilic addition of H-X to HFPE, even without radical initiators?
Answer: This is a classic and critical question that stems from applying rules for electron-rich alkenes to a highly electron-deficient one. The regioselectivity of electrophilic addition is dictated by the stability of the carbocation intermediate formed in the first step.[1][2]
-
Classical Case (e.g., Propene): An electron-donating methyl group stabilizes a positive charge on the adjacent carbon. Therefore, protonation occurs on the terminal carbon (C1) to form the more stable secondary carbocation at C2, leading to the Markovnikov product.[2][3]
-
HFPE Case: The C3F7 group is strongly electron-withdrawing and would severely destabilize a positive charge on the adjacent C2 carbon. Consequently, the reaction proceeds through the "least unstable" carbocation intermediate. Protonation occurs at C2, placing the carbocation at the terminal C1 position, as far as possible from the destabilizing influence of the C3F7 group.[4] The subsequent attack by the nucleophile (X⁻) at C1 yields what appears to be an anti-Markovnikov product.
Caption: Electrophilic addition pathways for HFPE.
FAQ 2: Free-Radical Additions
Question: How can I reliably achieve addition to the terminal (C1) carbon of HFPE?
Answer: Free-radical addition, particularly the addition of HBr in the presence of a peroxide initiator (ROOR) and light/heat, is the most effective method to achieve this outcome.[5][6] This process is often called anti-Markovnikov addition.[7][8]
The mechanism proceeds via a radical chain reaction.[9] The regioselectivity is determined by the addition of the bromine radical (Br•) to the double bond to form the most stable carbon radical intermediate.
-
Initiation: The peroxide homolytically cleaves to form alkoxy radicals (RO•), which then abstract a hydrogen from HBr to generate the key bromine radical (Br•).[6]
-
Propagation: The Br• adds to the alkene. Addition to C1 gives a more stable secondary radical at C2. Addition to C2 would give a less stable primary radical at C1. Therefore, the bromine radical adds preferentially to the C1 position.
-
Hydrogen Abstraction: The resulting carbon radical at C2 abstracts a hydrogen atom from another molecule of HBr, yielding the final product and regenerating a bromine radical to continue the chain.[10]
This method is highly specific for HBr; radical additions of HCl and HI are generally not feasible due to unfavorable thermodynamics in the propagation steps.[9][10]
FAQ 3: Nucleophilic Additions
Question: My reaction with a nucleophile is sluggish. How can I facilitate nucleophilic addition to HFPE?
Answer: The electron-deficient nature of the HFPE double bond makes it an excellent candidate for nucleophilic addition, analogous to a Michael reaction with α,β-unsaturated carbonyl compounds.[11] The nucleophile will preferentially attack the electrophilic C2 carbon.
To improve reaction rates and yields:
-
Choice of Nucleophile: "Soft" nucleophiles (e.g., thiolates, cyanides, enamines) are generally more effective for conjugate-style additions than "hard" nucleophiles (e.g., Grignard reagents, organolithiums), which may favor competing 1,2-addition if an adjacent carbonyl were present or other side reactions.
-
Solvent: Polar aprotic solvents (e.g., THF, DMF, DMSO) are ideal as they can solvate the cation of the nucleophilic salt without hydrogen bonding to and deactivating the nucleophile itself.
-
Activation: If the nucleophile is weak, its reactivity can be enhanced by using a non-nucleophilic base to deprotonate it, increasing its electron-donating ability.
Section 3: Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor or Mixed Regioselectivity | 1. Competing Ionic and Radical Pathways: Trace peroxides (from aged solvents/reagents) or oxygen can initiate unwanted radical side reactions. | 1a. For desired ionic reactions, use freshly distilled, peroxide-free solvents. Consider adding a radical scavenger like hydroquinone or BHT. 1b. For desired radical reactions, ensure the system is deoxygenated (e.g., via freeze-pump-thaw cycles or sparging with N₂/Ar) and use a fresh, reliable radical initiator. |
| 2. Ambiguous Electronic Control: The chosen reagent may not have a strong enough preference for one mechanism over another under the reaction conditions. | 2. Modify reaction conditions. Lowering the temperature often increases selectivity. Changing solvent polarity can preferentially stabilize one transition state over another. | |
| Low Reaction Yield / No Reaction | 1. Steric Hindrance: The bulky C3F7 group may sterically hinder the approach of the reagent to the C2 position. | 1. Increase the reaction temperature and/or extend the reaction time. If possible, switch to a less sterically demanding reagent. |
| 2. Deactivated Substrate: While electron-deficient, the double bond is not as activated as in classic Michael acceptors (e.g., enones). | 2a. For electrophilic additions , use a stronger acid or a Lewis acid co-catalyst to further polarize the adding reagent. 2b. For nucleophilic additions , use a stronger nucleophile or a base to increase its reactivity. |
Section 4: Detailed Experimental Protocol: Anti-Markovnikov Hydrobromination of HFPE
This protocol describes a reliable method for the synthesis of 1-bromo-3,3,4,4,5,5,5-heptafluoropentane, a classic example of controlling regioselectivity via a radical pathway.
Objective: To achieve selective anti-Markovnikov addition of HBr across the double bond of HFPE.
Reagents & Equipment:
-
This compound (HFPE)
-
48% Hydrobromic acid (HBr)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
-
Anhydrous diethyl ether or THF (freshly distilled from sodium/benzophenone)
-
Round-bottom flask with a reflux condenser and magnetic stir bar
-
Inert atmosphere setup (Nitrogen or Argon line)
-
UV lamp (if using AIBN at lower temperatures)
Procedure:
-
Setup: Assemble the flask and condenser under an inert atmosphere. Ensure all glassware is oven-dried and free of moisture.
-
Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in the anhydrous solvent.
-
Initiator Addition: Add the radical initiator (e.g., BPO, ~0.05 eq) to the solution.
-
HBr Addition: Slowly add the 48% HBr solution (1.2-1.5 eq) to the stirring mixture. Note: For a completely anhydrous system, HBr gas can be bubbled through the solution.
-
Reaction: Gently reflux the mixture with vigorous stirring. If using AIBN, the reaction can be run at a lower temperature (~60-70 °C) and may be accelerated by irradiation with a UV lamp. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After the reaction is complete (typically 4-12 hours), cool the mixture to room temperature. Quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize excess acid.
-
Extraction: Extract the aqueous layer with diethyl ether (3x). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or distillation.
Self-Validation/Expected Outcome:
-
The major product will be 1-bromo-3,3,4,4,5,5,5-heptafluoropentane .
-
¹H NMR spectroscopy should clearly distinguish the regioisomers. The desired product will show characteristic multiplets for the -CH₂Br and -CH₂-CF₂- protons, distinct from the pattern expected for the 2-bromo isomer.
Section 5: Summary of Regiochemical Outcomes
| Reaction Type | Reagents | Key Intermediate | Major Product |
| Electrophilic Addition | H-X (e.g., HBr, HCl) | Carbocation at C1 | X -CH₂-CH₂-C₃F₇ |
| Free-Radical Addition | HBr, ROOR, Δ/hν | Radical at C2 | H-CH₂-CH(Br )-C₃F₇ |
| Nucleophilic Addition | Nu⁻ (e.g., RS⁻, CN⁻) | Anion at C1 | H-CH(Nu )-CH₂-C₃F₇ (after protonation) |
Section 6: References
-
Reactions of Alkenes. (n.d.). Retrieved from --INVALID-LINK--
-
Markovnikov vs Anti-Markovnikov in Alkene Addition Reactions. (2016). Leah4Sci. Retrieved from --INVALID-LINK--
-
Zhang, B., et al. (2020). α-Perfluoroalkyl-β-alkynylation of alkenes via radical alkynyl migration. Nature Communications. Retrieved from --INVALID-LINK--
-
Wang, F., et al. (2019). (Fluoro)alkylation of alkenes promoted by photolysis of alkylzirconocenes. Chemical Science. Retrieved from --INVALID-LINK--
-
Kim, M., et al. (2025). Site selectivity and synthetic applications of the hydrohalogenation... ResearchGate. Retrieved from --INVALID-LINK--
-
The Organic Chemistry Tutor. (2020). Hydrohalogenation of alkenes. Markovnikov and Anti-Markovnikov addition. YouTube. Retrieved from --INVALID-LINK--
-
TMP Chem. (2024). Electrophilic Addition Reaction Mechanism 1: Alkenes (Markovnikov/Anti-Markovnikov Rule). YouTube. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Free-radical addition. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2013). Alkene Addition Reactions: "Regioselectivity" and "Stereoselectivity". Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2013). Hydrohalogenation of Alkenes and Markovnikov's Rule. Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Soderberg, T. (2022). 14.2: Electrophilic Addition to Alkenes. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Electrophilic Addition Reactions of Alkenes. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). The Regiochemistry of Alkene Addition Reactions. Retrieved from --INVALID-LINK--
-
LibreTexts. (2020). 10.3: Regiochemistry, stereochemistry. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
BYJU'S. (n.d.). Free Radical Addition Reactions of Alkenes, Anti- Markownikoff's Orientation. Retrieved from --INVALID-LINK--
-
Ashenhurst, J. (2025). Radical Addition Of HBr To Alkenes w/ ROOR (Peroxides). Master Organic Chemistry. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Nucleophilic conjugate addition. Retrieved from --INVALID-LINK--
-
LibreTexts. (2023). Addition of Radicals to Alkenes. Chemistry LibreTexts. Retrieved from --INVALID-LINK--
-
Chemistry Steps. (n.d.). Free-Radical Addition of HBr: Anti-Markovnikov Addition. Retrieved from --INVALID-LINK--
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. roche.camden.rutgers.edu [roche.camden.rutgers.edu]
- 6. Free-Radical Addition of HBr: Anti-Markovnikov Addition - Chemistry Steps [chemistrysteps.com]
- 7. Free Radical Addition Reactions of Alkenes, Anti- Markownikoff’s Orientation | Pharmaguideline [pharmaguideline.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Free-radical addition - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Nucleophilic conjugate addition - Wikipedia [en.wikipedia.org]
Technical Support Center: Scaling Up the Synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth technical guidance, troubleshooting protocols, and answers to frequently asked questions (FAQs) to ensure a successful and scalable synthesis.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis of this compound, focusing on practical and scalable methodologies.
Q1: What is a reliable and scalable method for synthesizing this compound?
A robust and widely applicable method for synthesizing alkenes at scale is the dehydrohalogenation of an alkyl halide precursor.[1][2] This β-elimination reaction is typically high-yielding and utilizes common industrial reagents. For the target molecule, a suitable precursor would be a 1-halo or 2-halo-3,3,4,4,5,5,5-heptafluoropentane, which is treated with a strong base. This approach offers excellent control over the reaction and is amenable to large-scale production.
An alternative route involves the coupling of a perfluoroalkyl Grignard reagent with an allyl halide.[3][4] While effective for constructing the carbon skeleton, this method requires cryogenic temperatures to maintain the stability of the fluorinated Grignard reagent and can be more challenging to scale.[5]
Q2: What are the most critical safety considerations for this synthesis?
Handling fluorinated compounds and strong bases requires stringent safety protocols. Key considerations include:
-
Volatility and Inhalation: The product, this compound, is expected to be a low-boiling and volatile liquid. All manipulations should be conducted in a well-ventilated chemical fume hood to prevent inhalation.[6]
-
Strong Bases: Reagents like potassium hydroxide (KOH) and potassium tert-butoxide (Kt-BuO) are corrosive and will cause severe skin and eye damage. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Pressure Management: The reaction may generate gaseous byproducts or proceed exothermically, leading to pressure buildup in a sealed reactor. Ensure the reaction vessel is appropriately vented or equipped with a pressure relief system.
-
Handling of Gaseous Reagents: If using gaseous starting materials, ensure all equipment is rated for the required pressure and that cylinders are properly secured.[7][8]
Q3: How do I choose the right base for the dehydrohalogenation reaction?
The choice of base is critical as it influences both the reaction rate and the product distribution (selectivity).
-
Unhindered Strong Bases (e.g., KOH, NaOH): These bases are cost-effective and highly reactive. They typically favor the formation of the more substituted (more stable) alkene, a principle known as Zaitsev's rule. However, they can also act as nucleophiles, leading to a competing substitution (SN2) reaction that produces alcohols as byproducts.[9]
-
Sterically Hindered Bases (e.g., Potassium tert-butoxide): Bulky bases preferentially remove the most accessible proton, which often leads to the formation of the less substituted alkene (Hofmann product). More importantly for this synthesis, their steric bulk significantly suppresses the competing SN2 reaction, thereby increasing the yield of the desired alkene.[9] For scaling up, a hindered base is often preferred to maximize selectivity.
Q4: My product is very volatile. How can I minimize losses during workup and purification?
Given the heptafluoroalkyl chain, the product will have a low boiling point. To prevent significant loss of material:
-
Perform extractions and washes at reduced temperatures (e.g., 0-5 °C) using an ice bath.
-
Use a rotary evaporator with a high-efficiency condenser and a cold trap chilled with dry ice/acetone or a cryocooler.
-
For distillation, ensure the receiving flask is well-cooled to condense the volatile product effectively.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the scale-up synthesis via dehydrohalogenation.
Problem: Low or No Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and solutions?
A low yield is a common issue when scaling up. The following troubleshooting tree can help diagnose the root cause.
Caption: Troubleshooting workflow for diagnosing low reaction yield.
Problem: Significant Side Product Formation
Q: My GC-MS analysis shows several major impurities. How can I identify and minimize them?
The most common side product in this elimination reaction is an alcohol or ether resulting from an SN2 substitution reaction.
-
Identification: The substitution product (e.g., 3,3,4,4,5,5,5-heptafluoropentan-2-ol) will have a higher molecular weight than the desired alkene and will show a characteristic alcohol peak in the IR spectrum.
-
Mechanism of Formation: The hydroxide or alkoxide base acts as a nucleophile, attacking the carbon bearing the halogen, displacing it instead of removing an adjacent proton.
-
Minimization Strategy:
-
Use a Sterically Hindered Base: As detailed in FAQ Q3, switching from KOH to potassium tert-butoxide (Kt-BuO) dramatically disfavors the SN2 pathway.[9]
-
Solvent Choice: Using a non-polar, aprotic solvent like THF or toluene can reduce the rate of SN2 reactions compared to polar protic solvents like ethanol.
-
Temperature Control: SN2 reactions can become more competitive at higher temperatures. Maintaining the lowest effective temperature for the elimination will help improve selectivity.
-
Experimental Protocols & Data
Assumed Reaction Pathway
The protocols provided are based on the dehydrochlorination of 2-chloro-3,3,4,4,5,5,5-heptafluoropentane.
Caption: General experimental workflow for the synthesis.
Table 1: Comparison of Reaction Conditions for Scale-Up
| Parameter | Condition A: Unhindered Base | Condition B: Hindered Base | Rationale for Scale-Up |
| Base | Potassium Hydroxide (KOH) | Potassium tert-butoxide (Kt-BuO) | Kt-BuO is preferred to maximize selectivity and minimize SN2 byproducts. |
| Solvent | Ethanol | Tetrahydrofuran (THF) | THF is aprotic and helps suppress the SN2 pathway. |
| Temperature | 25 - 50 °C | 25 - 40 °C | Lower temperature range with Kt-BuO is often sufficient and improves safety/selectivity. |
| Typical Yield | 60 - 75% | 85 - 95% | Higher selectivity directly translates to improved isolated yield. |
| Primary Impurity | Alcohol/Ether (SN2) | Unreacted Starting Material | Easier to separate unreacted starting material than the SN2 byproduct. |
| Cost | Low | Moderate | The higher cost of the hindered base is often justified by the increased yield and purity. |
Protocol 1: Lab-Scale Synthesis (ca. 20 g)
Materials:
-
2-chloro-3,3,4,4,5,5,5-heptafluoropentane (21.6 g, 100 mmol)
-
Potassium tert-butoxide (13.5 g, 120 mmol, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF), 200 mL
-
500 mL three-neck round-bottom flask
-
Mechanical stirrer, condenser, and addition funnel
Procedure:
-
Equip the flask with a mechanical stirrer, a reflux condenser (with a nitrogen inlet), and a pressure-equalizing dropping funnel.
-
Charge the flask with potassium tert-butoxide and 100 mL of anhydrous THF.
-
Cool the stirred suspension to 0 °C using an ice-water bath.
-
Dissolve the 2-chloro-3,3,4,4,5,5,5-heptafluoropentane in 100 mL of anhydrous THF and add it to the dropping funnel.
-
Add the substrate solution dropwise to the cooled base suspension over 60 minutes, maintaining the internal temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours.
-
Monitor the reaction progress by taking small aliquots and analyzing by GC-MS.
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Slowly quench the reaction by adding 100 mL of ice-cold deionized water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash the organic layer with cold brine (2 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and proceed to purification.
Protocol 2: Purification by Fractional Distillation
Procedure:
-
Assemble a fractional distillation apparatus with a short Vigreux column. Ensure all joints are well-sealed.
-
Place the crude, dried organic phase into the distillation flask.
-
Crucially, cool the receiving flask in a dry ice/acetone bath (-78 °C) to ensure efficient condensation of the volatile product.
-
Slowly heat the distillation flask. The product is expected to distill at a low temperature.
-
Collect the fraction corresponding to pure this compound.
-
Store the purified product in a sealed container at low temperature (e.g., <-10 °C).
References
- 1. Dehydrohalogenation - Wikipedia [en.wikipedia.org]
- 2. 12.6. Reaction: Elimination of H-X (Dehydrohalogenation) – Introduction to Organic Chemistry [saskoer.ca]
- 3. 361. Perfluoroalkyl Grignard reagents. Part II. Reaction of heptafluoropropylmagnesium iodide with carbonyl compounds, and the mechanism of reduction during Grignard reactions - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. journals.indianapolis.iu.edu [journals.indianapolis.iu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. youtube.com [youtube.com]
Technical Support Center: Polymerization of 3,3,4,4,5,5,5-Heptafluoropent-1-ene (HFP-1)
Answering the user's request to create a technical support center for Catalyst selection for 3,3,4,4,5,5,5-Heptafluoropent-1-ene polymerization.
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the polymerization of this compound (HFP-1). This guide, curated by a Senior Application Scientist, provides in-depth troubleshooting advice and frequently asked questions to navigate the complexities of HFP-1 polymerization. Our goal is to equip you with the expertise to optimize your experimental outcomes.
I. Catalyst Selection: A Foundational Overview
The choice of catalyst is paramount in determining the success of this compound (HFP-1) polymerization. The highly electrophilic nature of the fluorinated double bond presents unique challenges. The most common and effective methods for polymerizing fluoroalkenes like HFP-1 are based on radical polymerization.[1] Ziegler-Natta catalysts, while dominant in polyolefin production, have seen limited success with perfluorinated polymers.[2]
Common Initiator Systems for Radical Polymerization:
Radical initiators are substances that generate radical species under mild conditions, thereby initiating polymerization.[3] For fluoroalkenes, several classes of initiators are employed:
-
Peroxides: Both organic and inorganic peroxides can be used. For instance, benzoyl peroxide can generate phenyl radicals that initiate polymerization.[3]
-
Azo Compounds: Compounds like azobisisobutyronitrile (AIBN) decompose upon heating or irradiation to produce carbon-centered radicals and nitrogen gas.[3]
-
Persulfates: In aqueous media, such as emulsion polymerization, persulfate salts are often used to generate sulfate radicals.[1][3]
-
Fluorinated Radical Initiators: The use of fluorinated radicals, such as the trifluoromethyl radical (•CF3), can be highly efficient for initiating the polymerization of fluoroolefins.[1] These can be generated from various precursors, including sodium trifluoromethyl sulfinate (CF3SO2Na) in the presence of an oxidant.[1]
II. Troubleshooting Guide
This section addresses common issues encountered during HFP-1 polymerization in a question-and-answer format.
Q1: I am observing low to no polymer yield. What are the potential causes and how can I troubleshoot this?
A1: Low polymer yield is a frequent challenge and can stem from several factors. A systematic approach is crucial for diagnosis.
Potential Causes & Solutions:
-
Inefficient Initiator Decomposition: The chosen initiator may not be decomposing effectively under the reaction conditions.
-
Troubleshooting Steps:
-
Verify the decomposition temperature or required irradiation wavelength for your specific initiator. Azo initiators and peroxides have characteristic half-life temperatures.[3]
-
Ensure your reaction temperature is appropriate for thermal initiators or that the light source is of the correct wavelength and intensity for photoinitiators.
-
Consider a different initiator with a lower decomposition temperature if your experimental setup has temperature limitations.
-
-
-
Presence of Inhibitors: Trace impurities in the monomer or solvent can quench radicals and inhibit polymerization.
-
Troubleshooting Steps:
-
Purify the HFP-1 monomer prior to use, for example, by passing it through a column of activated alumina to remove stabilizers.
-
Use high-purity, degassed solvents. Oxygen is a potent radical scavenger.
-
Ensure all glassware is scrupulously clean and dried to prevent contamination.
-
-
-
Catalyst Deactivation: The active catalyst species may be deactivating over the course of the reaction. This is a known issue in some polymerization systems.[4][5][6]
-
Troubleshooting Steps:
-
While more common in transition-metal catalysis, radical initiators can also be consumed in side reactions. Ensure an appropriate monomer-to-initiator ratio.
-
In systems where organometallic initiators are used, be mindful of deactivation pathways such as the formation of stable, non-propagating species.[5][6]
-
-
Q2: The molecular weight of my polymer is not within the desired range. How can I control it?
A2: Controlling the molecular weight of poly(HFP-1) is critical for its final properties.
Factors Influencing Molecular Weight & Control Strategies:
-
Initiator Concentration: The molecular weight is generally inversely proportional to the initiator concentration.
-
Actionable Advice: To increase molecular weight, decrease the initiator concentration. Conversely, to decrease molecular weight, increase the initiator concentration.
-
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or a chain transfer agent (CTA) can limit the growth of polymer chains.
-
Actionable Advice:
-
Select a solvent with a low chain transfer constant.
-
To intentionally lower the molecular weight in a controlled manner, introduce a CTA like a thiol.
-
-
-
Reaction Temperature: Higher temperatures generally lead to lower molecular weights due to increased rates of chain transfer and termination reactions.
-
Actionable Advice: Conduct the polymerization at the lowest effective temperature that still allows for a reasonable reaction rate.
-
Q3: My polymer exhibits inconsistent properties from batch to batch. What could be the cause?
A3: Inconsistent polymer properties often point to a lack of control over the polymerization process.
Sources of Inconsistency & Mitigation Strategies:
-
Monomer Purity: Variations in the purity of HFP-1 can introduce different levels of impurities that affect polymerization.
-
Mitigation: Standardize your monomer purification protocol.
-
-
Reaction Conditions: Small variations in temperature, pressure, or agitation rate can impact the polymerization kinetics and polymer microstructure.
-
Mitigation: Use a well-controlled reactor setup with precise temperature and pressure monitoring. Ensure consistent stirring to maintain a homogeneous reaction mixture.
-
-
Side Reactions: The extent of side reactions, such as alkene isomerization, can vary between batches.[7]
III. Frequently Asked Questions (FAQs)
Q: What are the most common polymerization techniques for HFP-1?
A: The most prevalent techniques are radical polymerizations, which can be carried out in different media:
-
Solution Polymerization: The monomer, initiator, and resulting polymer are all soluble in the reaction solvent. This method allows for good heat control but may require solvent removal post-polymerization.
-
Emulsion Polymerization: This is a widely used technique for fluoropolymers.[8] The polymerization occurs in an aqueous medium with the aid of a surfactant. It offers excellent heat dissipation and can produce high molecular weight polymers at a high rate. Different variations exist, including conventional, fine/mini, and non-soap emulsion polymerization.[8]
-
Suspension Polymerization: The monomer is dispersed as droplets in a continuous phase (usually water), and the initiator is soluble in the monomer. Polymerization occurs within these droplets.
Q: Can Ziegler-Natta catalysts be used for HFP-1 polymerization?
A: While Ziegler-Natta catalysts are highly effective for α-olefins like ethylene and propylene, their application to fluorinated monomers is challenging.[2][9] Some studies have explored their use for polymerizing halogen-containing monomers, but it is not a standard method for HFP-1.[10] The Lewis acidic nature of the catalyst components can be problematic with the polar C-F bonds.
Q: How can I characterize the resulting poly(HFP-1)?
A: A combination of techniques is typically used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR are invaluable for determining the polymer structure, including end-groups and any defects in the chain.[11][12]
-
Gel Permeation Chromatography (GPC): GPC is used to determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the polymer.
-
Thermal Analysis (DSC, TGA): Differential Scanning Calorimetry (DSC) is used to determine thermal transitions like the glass transition temperature (Tg) and melting point (Tm), while Thermogravimetric Analysis (TGA) assesses the thermal stability of the polymer.
Q: What are some potential side reactions to be aware of during HFP-1 polymerization?
A: Besides the intended polymerization, several side reactions can occur:
-
Alkene Isomerization: The terminal double bond of HFP-1 could potentially migrate to form more stable internal isomers, which may have different reactivities in polymerization.[7] This can be catalyzed by trace acids, bases, or metals.[7]
-
Oligomerization: Under certain conditions, HFP-1 can form low molecular weight oligomers instead of high polymer.[7]
-
Chain Transfer: As mentioned earlier, chain transfer to monomer or solvent can limit polymer chain growth.
IV. Experimental Protocols & Visualizations
General Protocol for Radical Solution Polymerization of HFP-1
-
Monomer Purification: Pass this compound through a short column of activated basic alumina to remove any acidic impurities and inhibitors.
-
Reactor Setup: Assemble a glass reactor equipped with a magnetic stirrer, a condenser, a nitrogen inlet, and a temperature probe. Dry the glassware thoroughly in an oven and assemble it hot under a stream of dry nitrogen.
-
Reagent Charging: Charge the reactor with the purified HFP-1 and a suitable degassed solvent (e.g., a fluorinated solvent).
-
Degassing: Subject the monomer-solvent mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Initiator Addition: Under a positive pressure of nitrogen, add the radical initiator (e.g., AIBN) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C for AIBN) and stir for the specified reaction time.
-
Termination and Isolation: Cool the reaction to room temperature and precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Purification: Filter the precipitated polymer, wash it with fresh non-solvent, and dry it in a vacuum oven to a constant weight.
Visual Workflow for Troubleshooting Low Polymer Yield
Caption: Troubleshooting workflow for low polymer yield.
Data Summary: Common Radical Initiators
| Initiator Type | Common Examples | Typical Decomposition Temp. | Polymerization System |
| Azo Compounds | AIBN, V-50 | 60-80 °C | Solution, Bulk |
| Organic Peroxides | Benzoyl Peroxide (BPO) | 70-90 °C | Solution, Suspension |
| Inorganic Peroxides | Potassium Persulfate (KPS) | 50-70 °C | Emulsion |
| Redox Initiators | Persulfate/Bisulfite | Room Temperature | Emulsion |
V. References
-
Radical initiator - Wikipedia. --INVALID-LINK--
-
Ameduri, B. (2021). Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications. Comptes Rendus. Chimie, 24(1), 1-21.
-
Poli, R., & Ameduri, B. (2020). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. Molecules, 25(3), 726.
-
BenchChem. (2025). "common side reactions of 1-Hexene, 6-fluoro- in synthesis".
-
Poli, R., & Ameduri, B. (2020). Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers. PubMed.
-
Google Patents. (2013). DE102013205473A1 - PARTLY FLUORIZED POLYOLEFINS BY ZIEGLER NATTA POLYMERIZATION.
-
Zare, P., & Ameduri, B. (2015). Fluorinated initiators, mediators, and solvents in controlled radical polymerization. ResearchGate.
-
The Polymerization of Halogen Containing Monomers Using Ziegler-Natta Type Catalysts. (1966). University of Birmingham.
-
Ziegler–Natta catalyst - Wikipedia. --INVALID-LINK--
-
Reactions of Fluoroalkenes. University of Birmingham.
-
Chen, Y., et al. (2021). Fluoropolymer: A Review on Its Emulsion Preparation and Wettability to Solid-Liquid Interface. MDPI.
-
Ziegler-Natta catalysts – Knowledge and References. Taylor & Francis.
-
Chemistry For Everyone. (2025). What Are The Components Of A Ziegler-Natta Catalyst?
-
McIndoe, J. S. (2020). Catalyst Deactivation Processes During 1-Hexene Polymerization. ChemRxiv.
-
McIndoe, J. S. (2020). Catalyst Deactivation Processes during 1‑Hexene Polymerization. UVIC.
-
Propylene Polymerization and Deactivation Processes with Isoselective {Cp/Flu} Zirconocene Catalysts. MDPI.
-
2,3,3,4,4,5,5-Heptafluoro-1-pentene | C5H3F7 | CID 13750142 - PubChem. --INVALID-LINK--
-
WO2021150801A1 - Synthesis of (e)-1,1,1,4,5,5,5-heptafluoro-4-(trifluoromethyl)pent-2-ene. Google Patents.
-
1,3,3,4,4,5,5-Heptafluoro-2-(trifluoromethyl)cyclopent-1-ene - PubChem. --INVALID-LINK--
-
1H,1H,2H-HEPTAFLUOROPENT-1-ENE | 355-08-8 - ChemicalBook. --INVALID-LINK--
-
1H,1H,2H-HEPTAFLUOROPENT-1-ENE | 71164-40-4 - ChemicalBook. --INVALID-LINK--
-
Catalyst Deactivation Processes During 1-Hexene Polymerization | Request PDF. ResearchGate.
-
This compound - Alachem Co., Ltd. --INVALID-LINK--
-
Copolymerization of fluorinated monomers: recent developments and future trends | Request PDF. ResearchGate.
-
Crystal structure and Hirshfeld surface analysis of 1,3,3,4,4,5,5-heptafluoro-2-(3-[(2,3,3,4,4,5,5-heptafluorocyclopenten-1-yl)oxy] - PubMed Central.
-
Ameduri, B., & Boutevin, B. (2004). Fluoroelastomers: synthesis, properties and applications. Progress in Polymer Science, 29(2), 101-147.
-
2,3,3,4,4,5,5-HEPTAFLUORO-1-PENTENE | CAS#:1547-26-8 | Chemsrc. --INVALID-LINK--
-
Survey of Catalysts for Frontal Ring-Opening Metathesis Polymerization. Macromolecules.
-
CN103864982B - Preparation method of fluorinated acrylate emulsion - Google Patents.
-
Upcycling aromatic polymers through C–H fluoroalkylation - PMC - NIH.
-
Advancing the Compositional Analysis of Olefin Polymerization Catalysts with High-Throughput Fluorescence Microscopy - PMC - NIH.
-
This compound - HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. --INVALID-LINK--
-
Catalyst Deactivation Processes During 1-Hexene Polymerization | Request PDF. ResearchGate.
-
Effect of Fluorinated Comonomer, Polymerizable Emulsifier, and Crosslinking on Water Resistance of Latex Coatings - MDPI.
-
Polymerization of α-olefins and their copolymerization with ethylene by half-sandwich scandium catalysts with an N-heterocyclic carbene ligand - Polymer Chemistry (RSC Publishing).
-
Parallel Catalyst Synthesis Protocol for Accelerating Heterogeneous Olefin Polymerization Research - MDPI.
-
Synthesis of cyclic olefin polymers with high glass transition temperature and high transparency using tungsten-based catalyst s - Polyolefins Journal.
-
This compound | C5H3F7 - PubChem. --INVALID-LINK--
-
1,1,1,3,5,5,5-Heptafluoro-4-(trifluoromethyl)pent-2-ene - PubChem. --INVALID-LINK--
-
Copolymerization of ethylene with 1‐hexene over metallocene catalyst supported on complex of magnesium chloride with tetrahydrofuran - ResearchGate.
-
Heterogeneity of Active Sites in the Polymer Chain Transfer Reactions at Olefin Polymerization over Multisite Supported Ziegler-Natta Catalysts - PMC - NIH.
-
Synthesis and Characterization of New Fluorinated Polyimides derived from 9, 10-bis[3'-trifluoromethyl-4'(4''-aminobenzoxy) benzyl] Anthracene | Request PDF. ResearchGate.
-
CAS 30320-26-4 1,1,1,4,5,5,5-Heptafluoro-3-(pentafluoroethyl)-2,4-bis(trifluoromethyl)pent-2-ene - BOC Sciences. --INVALID-LINK--
-
One-step Ziegler-Natta polymerization of 4-methylpen-1-ene with pentafluorostyrene – A solution processable copolymer with super hydrophobic properties | Request PDF. ResearchGate.
References
- 1. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]
- 2. DE102013205473A1 - PARTLY FLUORIZED POLYOLEFINS BY ZIEGLER NATTA POLYMERIZATION - Google Patents [patents.google.com]
- 3. Radical initiator - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. web.uvic.ca [web.uvic.ca]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Ziegler–Natta catalyst - Wikipedia [en.wikipedia.org]
- 10. The Polymerization of Halogen Containing Monomers Using Ziegler-Natta Type Catalysts - ProQuest [proquest.com]
- 11. mdpi.com [mdpi.com]
- 12. Fluoroalkyl Pentacarbonylmanganese(I) Complexes as Initiators for the Radical (co)Polymerization of Fluoromonomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Storage and Handling of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to the proper storage and handling of 3,3,4,4,5,5,5-Heptafluoropent-1-ene. This guide is designed to provide you with the necessary information to prevent its unintended polymerization during storage and to ensure the integrity of your experiments. As a volatile fluoroalkene, this compound requires specific precautions to maintain its stability and purity.
Troubleshooting Guide: Preventing Polymerization
This section addresses common issues encountered during the storage of this compound and provides actionable solutions.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or cloudiness of the liquid. | Onset of polymerization (oligomerization). | Immediately cool the container in an ice bath to slow down the reaction. Do not use the material for experiments requiring high purity monomer. Plan for the safe disposal of the compromised material in accordance with your institution's hazardous waste guidelines. |
| Presence of a white solid precipitate or gel-like substance in the container. | Advanced polymerization. | The material is no longer usable. Do not attempt to heat or dissolve the polymer. Contact your institution's environmental health and safety office for guidance on the disposal of reactive chemical waste. |
| Inconsistent or unexpected experimental results. | Partial polymerization of the starting material, introducing impurities or altering the stoichiometry of your reaction. | If you suspect polymerization, it is recommended to test a small aliquot for purity (e.g., by GC-MS) before proceeding with critical experiments. If polymerization is confirmed, acquire a fresh batch of the monomer. |
| Pressure buildup in the storage container. | While this is expected for a volatile liquid, excessive pressure could indicate decomposition or gas evolution from a runaway polymerization, although this is less common for fluoroalkenes compared to other monomers. | Store in a well-ventilated area away from heat sources. If you notice any bulging of the container, handle it with extreme caution and consult your safety officer. |
Frequently Asked Questions (FAQs)
Storage and Stability
Q1: How should I store this compound to prevent polymerization?
A1: Proper storage is crucial. The primary recommendations are:
-
Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is highly recommended to minimize the rate of any potential spontaneous polymerization.
-
Light: Store in an amber or opaque container to protect it from light, which can initiate free-radical polymerization.
-
Atmosphere: While not always explicitly stated by all suppliers, storing under an inert atmosphere (e.g., nitrogen or argon) can help prevent the formation of peroxides that might initiate polymerization.
-
Container: Ensure the container is tightly sealed to prevent the ingress of moisture and oxygen, and to contain the volatile compound.[1]
Q2: Does this compound contain a polymerization inhibitor?
A2: Based on a review of publicly available Safety Data Sheets (SDS) and product information from several suppliers, it is not consistently stated whether this compound is sold with a polymerization inhibitor. Unlike many common vinyl monomers, the addition of inhibitors like hydroquinone (HQ), hydroquinone monomethyl ether (MEHQ), or 4-tert-butylcatechol (TBC) is not a universal practice for this specific fluoroalkene.
It is critical to consult the certificate of analysis (CofA) or contact the specific supplier of your material to confirm the presence or absence of an inhibitor.
Q3: What are the visual signs of polymerization?
A3: The initial stages of polymerization (oligomerization) may not be immediately obvious. As the process advances, you may observe:
-
A noticeable increase in the viscosity of the liquid.
-
The liquid becoming cloudy or hazy.
-
The formation of a white precipitate or a gel-like solid.
The following diagram illustrates the basic principle of free-radical polymerization.
Caption: Free-radical polymerization of this compound.
Inhibitors
Q4: If my batch of this compound contains an inhibitor, how can I remove it for my experiment?
A4: The removal of an inhibitor is necessary for many polymerization reactions and other sensitive applications. Given the low boiling point of this compound (approximately 30-32°C), traditional distillation must be performed with great care.
-
Column Chromatography: The most common and often safest method for removing phenolic inhibitors is to pass the monomer through a column packed with an inhibitor-releasing adsorbent, such as basic alumina.
-
Low-Temperature Distillation: Vacuum distillation can be employed, but it is crucial to use a high-efficiency condenser and a cold trap to prevent loss of the volatile product. The distillation should be performed at the lowest possible temperature.
The following workflow outlines the general procedure for inhibitor removal via an alumina column.
Caption: Workflow for removing inhibitors using an alumina column.
Q5: How can I check for the presence and concentration of an inhibitor?
A5: Analytical techniques such as UV-Visible (UV-Vis) spectroscopy or High-Performance Liquid Chromatography (HPLC) can be used to detect and quantify common phenolic inhibitors. For volatile compounds like fluoroalkenes, Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) can also be a suitable method for analysis.[2] If you do not have access to these instruments, it is best to rely on the information provided by the supplier.
Safe Disposal
Q6: How should I dispose of old or polymerized this compound?
A6: Polymerized or suspected-to-be-polymerized fluoroalkenes should be treated as hazardous waste. Do not mix it with other waste streams. The disposal must be in accordance with local, state, and federal regulations. Typically, this involves:
-
Clearly labeling the container with its contents.
-
Contacting your institution's Environmental Health and Safety (EHS) department for specific instructions on collection and disposal.
-
Incineration in a facility equipped to handle acidic combustion byproducts like hydrogen fluoride is a common disposal method for fluorinated polymers.
References
Validation & Comparative
A Comparative Analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene and Other Key Fluoroalkenes for Advanced Material Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of fluorinated materials, the selection of the appropriate monomer is a critical decision that dictates the ultimate properties and performance of the resulting polymer. This guide provides a detailed comparison of 3,3,4,4,5,5,5-heptafluoropent-1-ene with other commercially significant fluoroalkenes, namely hexafluoropropylene (HFP), tetrafluoroethylene (TFE), and vinylidene fluoride (VDF). By examining their chemical properties, reactivity in polymerization, and the characteristics of their derived polymers, this document aims to equip researchers with the necessary information to make informed decisions in the development of advanced materials for a range of applications, from specialty polymers to novel pharmaceutical intermediates.
Introduction to the Fluoroalkenes
Fluoroalkenes are a class of unsaturated hydrocarbons in which one or more hydrogen atoms have been replaced by fluorine. The strong carbon-fluorine bond imparts unique properties to these molecules and their corresponding polymers, including high thermal stability, chemical inertness, and low surface energy.
This compound is a hydrofluoroolefin (HFO) with the chemical formula C₅H₃F₇. Its structure, featuring a vinyl group and a heptafluoropropyl chain, suggests a unique combination of reactivity from the double bond and the physicochemical influence of the highly fluorinated tail. It is primarily utilized as a chemical intermediate and in the formulation of electrolyte additives and LCD chemicals.[1][2]
Hexafluoropropylene (HFP) , with the formula C₃F₆, is a perfluoroalkene commonly used as a comonomer with TFE to produce fluorinated ethylene propylene (FEP), a melt-processable fluoropolymer.[3]
Tetrafluoroethylene (TFE) , C₂F₄, is the monomer for polytetrafluoroethylene (PTFE), one of the most well-known and widely used fluoropolymers due to its exceptional chemical resistance and low coefficient of friction.[3]
Vinylidene fluoride (VDF) , C₂H₂F₂, is the building block for polyvinylidene fluoride (PVDF), a versatile fluoropolymer with notable piezoelectric and pyroelectric properties, in addition to excellent chemical resistance.[3][4]
Comparative Analysis of Physicochemical Properties
A fundamental comparison begins with the intrinsic properties of the monomers themselves, which influence their handling, reactivity, and the ultimate polymer structure.
| Property | This compound | Hexafluoropropylene (HFP) | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) |
| Chemical Formula | C₅H₃F₇ | C₃F₆ | C₂F₄ | C₂H₂F₂ |
| Molecular Weight ( g/mol ) | 196.07[1] | 150.02 | 100.02 | 64.03 |
| Boiling Point (°C) | 30-31[1] | -29.4 | -76.3 | -85.7 |
| Density (g/cm³) | 1.357[1] | 1.57 (liquid at -40°C) | 1.52 (liquid at -76°C) | 0.617 (liquid) |
| Structure | CH₂=CHCF₂CF₂CF₃ | CF₂=CFCF₃ | CF₂=CF₂ | CH₂=CF₂ |
The higher boiling point of this compound makes it a liquid at room temperature, which can simplify handling and storage compared to the gaseous nature of HFP, TFE, and VDF. Its higher molecular weight and the presence of a C-H bond in the vinyl group also differentiate it from the perfluorinated alkenes TFE and HFP.
Polymerization Reactivity and Copolymerization Behavior
The reactivity of a fluoroalkene in polymerization is a key determinant of its utility. While extensive data exists for the polymerization of HFP, TFE, and VDF, information on this compound is less common in publicly available literature. However, general principles of radical polymerization of fluoroalkenes can provide insights.
The presence of the vinyl group in this compound allows it to undergo radical polymerization. The electron-withdrawing nature of the heptafluoropropyl group is expected to influence the reactivity of the double bond. In copolymerization, the reactivity ratios (r₁ and r₂) dictate the composition and sequence distribution of the resulting copolymer.
For instance, in the well-studied copolymerization of VDF and HFP, the reactivity ratios indicate that VDF is more reactive than HFP, leading to a higher incorporation of VDF in the copolymer.[3] The determination of reactivity ratios for this compound with other common monomers would be a valuable area of research to predict its copolymerization behavior.
Properties of Derived Polymers: A Comparative Outlook
The properties of polymers derived from these fluoroalkenes are of paramount interest to material scientists.
Thermal Stability
Mechanical Properties
The mechanical properties of fluoropolymers vary widely. PTFE is known for its low friction but also its susceptibility to creep. Copolymers like FEP (TFE and HFP) are melt-processable and have improved mechanical properties over PTFE at elevated temperatures. PVDF exhibits good mechanical strength and toughness. The incorporation of the bulky and flexible heptafluoropropyl group from this compound into a polymer backbone could potentially lead to materials with lower crystallinity, increased flexibility, and modified mechanical dampening properties.
Electrical Properties
Fluoropolymers generally possess excellent electrical insulating properties, characterized by low dielectric constants and high dielectric strength. These properties are a direct result of the low polarizability of the C-F bond. Polymers derived from this compound are expected to exhibit favorable dielectric properties, making them potential candidates for applications in electronics and telecommunications. The specific dielectric constant would depend on the polymer's structure and morphology.
Experimental Protocols
To facilitate further research and direct comparison, the following section outlines a general experimental protocol for the radical polymerization of fluoroalkenes. This protocol can be adapted for the specific monomers discussed.
General Radical Polymerization Procedure
This procedure is a representative example and should be optimized for each specific monomer and desired polymer characteristics.
Caption: General workflow for radical polymerization of fluoroalkenes.
Step-by-Step Methodology:
-
Monomer and Reagent Purification:
-
Fluoroalkene monomers should be passed through a column of activated alumina to remove inhibitors.
-
Solvents (e.g., acetonitrile, 1,1,1,3,3-pentafluorobutane) should be degassed by several freeze-pump-thaw cycles.
-
The radical initiator (e.g., azobisisobutyronitrile (AIBN), benzoyl peroxide) should be recrystallized before use.
-
-
Reactor Setup:
-
A high-pressure stainless-steel reactor equipped with a magnetic stir bar, thermocouple, pressure transducer, and inlet/outlet valves is typically used, especially for gaseous monomers.
-
The reactor must be thoroughly cleaned, dried, and purged with an inert gas (e.g., argon or nitrogen) to remove oxygen, which can inhibit radical polymerization.
-
-
Polymerization:
-
The degassed solvent is transferred to the reactor under an inert atmosphere.
-
For liquid monomers like this compound, it can be added directly to the reactor via syringe. Gaseous monomers (TFE, HFP, VDF) are charged into the reactor to the desired pressure.
-
The initiator, dissolved in a small amount of degassed solvent, is then introduced into the reactor.
-
The reactor is heated to the desired polymerization temperature (typically 60-80 °C for AIBN) and the reaction is allowed to proceed for a predetermined time, monitoring pressure changes for gaseous monomers.
-
-
Termination and Polymer Isolation:
-
The polymerization is terminated by rapidly cooling the reactor and venting any unreacted gaseous monomers.
-
The polymer is precipitated by pouring the reaction mixture into a non-solvent (e.g., methanol or hexane).
-
The precipitated polymer is collected by filtration, washed with fresh non-solvent, and dried in a vacuum oven at a moderate temperature until a constant weight is achieved.
-
Polymer Characterization
The synthesized polymers should be characterized to determine their structure, molecular weight, and properties.
References
A Comparative Guide to the Synthetic Routes of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,3,4,4,5,5,5-Heptafluoropent-1-ene is a valuable fluorinated building block in organic synthesis, finding applications in the development of pharmaceuticals, agrochemicals, and advanced materials. The presence of the heptafluoropropyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of molecules. This guide provides a comparative analysis of the primary synthetic routes to this important fluoroalkene, offering detailed experimental protocols and a discussion of the advantages and disadvantages of each approach to assist researchers in selecting the optimal method for their specific needs.
Core Synthetic Strategies: A Head-to-Head Comparison
The synthesis of this compound can be broadly approached via two distinct strategies: elimination reactions of a linear C5 precursor and carbon-carbon bond-forming reactions that construct the pentene skeleton. This guide will focus on a well-documented dehydrohalogenation route and a plausible and widely applicable Wittig olefination.
| Synthetic Route | Key Precursor | Reagents & Conditions | Typical Yield | Key Advantages | Key Disadvantages |
| Route 1: Dehydroiodination of a Fluorinated Alkyl Iodide | 2H,2H-Nonafluoro-1-iodopentane | LiCl, DMF, 100-155 °C | 91%[1] | High yield, readily available starting material. | High reaction temperature. |
| Route 2: Wittig Olefination | Heptafluorobutyraldehyde | Methylenetriphenylphosphorane (Ph₃P=CH₂) | Moderate to high (estimated) | Milder reaction conditions, high functional group tolerance.[2][3] | Stoichiometric phosphine oxide byproduct can complicate purification. |
Route 1: Dehydroiodination of 2H,2H-Nonafluoro-1-iodopentane
This method represents a robust and high-yielding approach to this compound. The core of this synthesis is an E2 elimination reaction, where a base facilitates the removal of a proton and an iodide ion to form the double bond.
Reaction Mechanism
The dehydroiodination proceeds via a concerted E2 mechanism. The chloride ion from LiCl acts as a base, abstracting a proton from the carbon adjacent to the iodine. Simultaneously, the carbon-iodine bond breaks, and the pi bond is formed. The use of a polar aprotic solvent like DMF facilitates this type of reaction.
References
A Comparative Guide to Fluorinated Monomers: Evaluating 3,3,4,4,5,5,5-Heptafluoropent-1-ene Against Traditional Precursors
For researchers, scientists, and professionals in drug development, the selection of appropriate polymeric materials is a critical decision that profoundly impacts the performance, stability, and efficacy of final products. Fluoropolymers, renowned for their exceptional chemical inertness, thermal stability, and unique surface properties, are indispensable in a myriad of advanced applications, including medical devices, drug delivery systems, and high-performance coatings.[1][2] The choice of monomer is the foundational step in designing a fluoropolymer with the desired characteristics.
This guide provides a comparative analysis of 3,3,4,4,5,5,5-heptafluoropent-1-ene, a highly fluorinated olefin, against traditional and widely utilized fluoromonomers such as tetrafluoroethylene (TFE) and vinylidene fluoride (VDF). While extensive experimental data on the homopolymer of this compound is not widely available in open literature, this guide will leverage established principles of fluoropolymer chemistry to predict its performance characteristics and offer a forward-looking perspective on its potential applications.
The Landscape of Fluoromonomers: A Structural Overview
The properties of a fluoropolymer are intrinsically linked to the structure of its monomer unit. The degree of fluorination, the presence of other halogens or hydrogen, and the overall molecular architecture dictate the final polymer's characteristics.
Traditional Monomers:
-
Tetrafluoroethylene (TFE): As the simplest perfluorinated alkene (C₂F₄), TFE is the building block for polytetrafluoroethylene (PTFE), one of the most well-known and widely used fluoropolymers.[3] The complete fluorine sheath around the carbon backbone imparts exceptional chemical resistance and thermal stability.[3]
-
Vinylidene Fluoride (VDF): With the structure CH₂=CF₂, VDF contains both hydrogen and fluorine. This partial fluorination in polyvinylidene fluoride (PVDF) results in a polymer with a unique combination of flexibility, chemical resistance, and piezoelectric properties.[4][5]
-
Hexafluoropropylene (HFP): Often used as a comonomer, HFP (CF₂=CFCF₃) is introduced into polymer chains to reduce crystallinity and improve flexibility and processing characteristics, as seen in copolymers like FEP (fluorinated ethylene propylene).[6]
This compound (HFP-ene):
This monomer, with the structure CH₂=CH-CF₂-CF₂-CF₃, presents a unique architecture. It possesses a vinyl group for polymerization and a bulky, highly fluorinated pentyl side chain. This structure suggests a departure from the linear, repeating units of traditional fluoropolymers, likely influencing its polymerization behavior and the ultimate properties of the resulting polymer.
Comparative Performance Analysis: Predicted vs. Proven
The following sections will compare the predicted performance of poly(this compound) with the well-documented properties of PTFE and PVDF.
Table 1: Comparative Overview of Monomer and Polymer Properties
| Property | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | This compound (Predicted) |
| Monomer Formula | C₂F₄ | C₂H₂F₂ | C₅H₃F₇ |
| Resulting Polymer | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Poly(this compound) |
| Thermal Stability | Excellent (up to 260 °C)[7] | Good (up to 150 °C)[8] | Expected to be high due to the C-F bonds, but potentially lower than PTFE due to the C-H bonds in the backbone. |
| Chemical Resistance | Exceptional to most chemicals[7] | Excellent resistance to acids, solvents, and hydrocarbons[8] | Predicted to have excellent chemical resistance due to the highly fluorinated side chain, though the polymer backbone may be susceptible to certain reagents. |
| Dielectric Constant | Low (~2.1) | High (~8-12)[4] | Expected to be low due to the high fluorine content, making it a good candidate for dielectric applications. |
| Solubility | Insoluble in almost all solvents | Soluble in some polar organic solvents[9] | Likely to be soluble in select fluorinated solvents, potentially offering processing advantages over PTFE. |
| Mechanical Properties | Low friction, good toughness | High tensile strength and flexibility[5] | The bulky side chain may lead to a more amorphous polymer with potentially lower mechanical strength than semi-crystalline polymers like PVDF. |
In-Depth Discussion of Performance Metrics
Thermal Stability
The exceptional thermal stability of fluoropolymers is a direct consequence of the high bond energy of the carbon-fluorine (C-F) bond.[3] PTFE, being fully fluorinated, exhibits the highest thermal stability among common fluoropolymers.[7] PVDF, with its C-H bonds, has a lower, yet still impressive, continuous use temperature.[8]
For poly(this compound), the presence of a polyethylene-like backbone (from the vinyl group) would likely be the limiting factor for thermal stability. While the heptafluoropentyl side chain is thermally robust, the C-H bonds in the main chain would be more susceptible to thermal degradation compared to the fully fluorinated backbone of PTFE. However, it is reasonable to predict a thermal stability superior to that of many non-fluorinated polymers.
Chemical Resistance
The chemical inertness of fluoropolymers stems from the dense shield of fluorine atoms protecting the carbon backbone.[3] PTFE is famously resistant to a vast range of chemicals.[7] PVDF also demonstrates broad chemical resistance, particularly to acids and hydrocarbons.[8]
The polymer derived from this compound is expected to exhibit excellent chemical resistance. The bulky, highly fluorinated side chains would create a robust protective layer. However, the hydrocarbon backbone could be a potential site for attack by aggressive oxidizing agents or other reactive species that would not affect the perfluorinated backbone of PTFE.
Dielectric Properties
The low polarizability of the C-F bond contributes to the low dielectric constant of many fluoropolymers, making them excellent insulators for electronics and high-frequency applications.[3] PTFE has a very low dielectric constant.[10] In contrast, the alternating CH₂ and CF₂ groups in PVDF create a significant dipole moment, resulting in a high dielectric constant.[4]
Given the high fluorine content of this compound, its polymer is predicted to have a low dielectric constant. The bulky fluorinated side chains would likely dominate the dielectric properties, leading to a material with good insulating characteristics.
Experimental Protocols for Performance Evaluation
To validate the predicted properties of poly(this compound), a series of standardized experimental protocols would be necessary.
Polymerization of this compound
A free-radical polymerization approach, common for many vinyl monomers, would be a logical starting point.
Step-by-Step Methodology:
-
Monomer Purification: The this compound monomer should be purified to remove any inhibitors or impurities that could affect the polymerization process. This can be achieved by passing the monomer through a column of activated alumina.
-
Initiator Selection: A suitable free-radical initiator, such as azobisisobutyronitrile (AIBN) or a peroxide-based initiator, should be chosen based on the desired reaction temperature.
-
Reaction Setup: The polymerization can be carried out in a sealed reactor under an inert atmosphere (e.g., nitrogen or argon). Solution polymerization in a suitable fluorinated solvent or bulk polymerization could be explored.
-
Polymerization Conditions: The reaction temperature and time will need to be optimized to achieve a desirable molecular weight and yield.
-
Polymer Isolation and Purification: The resulting polymer would be precipitated in a non-solvent (e.g., methanol), filtered, and dried under vacuum to remove any residual monomer and solvent.
Diagram of a Typical Free-Radical Polymerization Workflow
Caption: Workflow for the free-radical polymerization of this compound.
Characterization of Polymer Properties
Thermal Stability Analysis (Thermogravimetric Analysis - TGA):
-
A small sample of the polymer is placed in a TGA instrument.
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
-
The weight loss of the sample is recorded as a function of temperature. The onset of decomposition and the temperature at which significant weight loss occurs provide a measure of the polymer's thermal stability.
Chemical Resistance Testing:
-
Polymer films or pellets are immersed in a range of chemicals (e.g., strong acids, bases, organic solvents) at specified temperatures.
-
The samples are periodically removed, and changes in weight, dimensions, and appearance are recorded.
-
Mechanical properties (e.g., tensile strength) can be measured before and after exposure to quantify the extent of degradation.
Dielectric Constant Measurement:
-
A thin film of the polymer is prepared by solution casting or compression molding.
-
The film is placed between two electrodes to form a capacitor.
-
The capacitance is measured over a range of frequencies using an LCR meter.
-
The dielectric constant is calculated from the measured capacitance, the film thickness, and the electrode area.
Future Outlook and Potential Applications
While still in the realm of predictive analysis, the unique structure of this compound suggests several potential advantages and applications for its corresponding polymer:
-
Processability: The potential for solubility in fluorinated solvents could offer significant processing advantages over intractable materials like PTFE, enabling the formation of thin films and complex shapes through solution-based techniques.
-
Low-k Dielectrics: The predicted low dielectric constant could make this polymer a candidate for advanced electronic applications, such as insulators in microelectronics and high-frequency communication systems.
-
Specialty Coatings: The combination of a fluorinated surface and potential for solution processing could lead to the development of high-performance, low-surface-energy coatings with excellent chemical resistance.
-
Biomedical Materials: Like other fluoropolymers, it could be explored for applications in medical tubing, implant coatings, and drug delivery, where biocompatibility and inertness are paramount.[11][12]
Conclusion
This compound represents an intriguing monomer with the potential to expand the landscape of fluoropolymer science. Based on its molecular structure, its polymer is predicted to possess a valuable combination of thermal stability, chemical resistance, and low dielectric properties. While it is unlikely to match the extreme inertness of perfluorinated polymers like PTFE, its potential for improved processability opens doors for new applications. Further experimental research is crucial to validate these predictions and fully unlock the potential of this promising monomer. This guide serves as a foundational framework for researchers and developers interested in exploring the next generation of fluorinated materials.
References
- 1. researchgate.net [researchgate.net]
- 2. (PDF) Fluorinated Poly(substituted Methylene)s Prepared by [research.amanote.com]
- 3. Fluorinated Polymers as Smart Materials for Advanced Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.toxicdocs.org [cdn.toxicdocs.org]
- 5. fluoropolymers.eu [fluoropolymers.eu]
- 6. researchgate.net [researchgate.net]
- 7. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Table of dielectric constants of substances | Level meters and level switches by Yamaden [ydic.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Efficacy of 3,3,4,4,5,5,5-Heptafluoropent-1-ene in Fluoropolymer Synthesis: A Comparative and Methodological Guide
Introduction: Exploring the Frontier of Fluorinated Monomers
In the landscape of high-performance materials, fluoropolymers stand out for their exceptional thermal stability, chemical inertness, and unique surface properties.[1] These characteristics are a direct result of the high bond energy of the carbon-fluorine bond.[2] The field is dominated by polymers derived from monomers like tetrafluoroethylene (TFE), vinylidene fluoride (VDF), and hexafluoropropylene (HFP).[3][4] However, the quest for novel fluoropolymers with tailored properties necessitates the exploration of new, structurally diverse monomers. 3,3,4,4,5,5,5-Heptafluoropent-1-ene (HFP-ene) emerges as a candidate of interest. Its structure, featuring a vinyl group for polymerization and a heptafluoropropyl chain, suggests the potential for creating polymers with a unique combination of properties.
This guide provides a comprehensive overview of the potential efficacy of this compound as a monomer for fluoropolymer synthesis. Due to the limited specific experimental data on the homopolymerization of HFP-ene in publicly accessible literature, this document will establish a framework for its evaluation. We will delve into the fundamental principles of fluoroalkene polymerization, provide a comparative analysis with established fluoropolymers, and present a detailed experimental protocol that can be adapted for the investigation of this promising monomer.
Comparative Analysis of Common Fluoropolymers
To establish a benchmark for evaluating the potential of poly(this compound), it is crucial to understand the properties of commercially significant fluoropolymers. The following table summarizes the key performance characteristics of polymers derived from common fluoroalkenes.
| Property | Polytetrafluoroethylene (PTFE) | Polyvinylidene Fluoride (PVDF) | Fluorinated Ethylene Propylene (FEP) | Perfluoroalkoxy Alkane (PFA) |
| Monomer | Tetrafluoroethylene (TFE) | Vinylidene Fluoride (VDF) | TFE & Hexafluoropropylene (HFP) | TFE & Perfluoroalkyl Vinyl Ether |
| Chemical Structure | -[CF₂-CF₂]n- | -[CH₂-CF₂]n- | Copolymer of TFE and HFP | Copolymer of TFE and PAVE |
| Continuous Use Temp. | up to 260°C[2] | up to 150°C[1] | up to 200°C[3] | up to 260°C[3] |
| Melting Point | ~327°C[1][5] | ~177°C[1][5] | ~260°C | ~305°C[1] |
| Chemical Resistance | Exceptional[1][2] | Excellent, but less broad than PTFE[1] | Excellent[3] | Excellent[3] |
| Mechanical Strength | Lower tensile strength, softer[2] | High tensile strength and toughness[1] | Good | Better than FEP[1] |
| UV Resistance | Good[2] | Excellent[1] | Excellent | Excellent |
| Processing | Cannot be melt-processed[2] | Melt-processable[1] | Melt-processable[3] | Melt-processable[3] |
Theoretical Considerations for the Polymerization of this compound
The polymerization of fluoroalkenes is predominantly carried out via free-radical mechanisms.[4][5] The presence of electron-withdrawing fluorine atoms significantly influences the reactivity of the vinyl group. For this compound, the heptafluoropropyl group is expected to exert a strong inductive effect, which will impact its polymerization behavior.
It is plausible that this compound may not readily homopolymerize under all conditions, a characteristic observed in other highly fluorinated alkenes like hexafluoropropylene.[6] However, it could be a valuable comonomer, where it can be incorporated into copolymers with other fluoroalkenes like VDF or TFE to modify the properties of the resulting polymer, such as reducing crystallinity and enhancing flexibility.[7]
Experimental Protocol: Free-Radical Polymerization of a Fluoroalkene
The following is a generalized, detailed protocol for the free-radical polymerization of a fluoroalkene in an aqueous emulsion system. This methodology can serve as a starting point for the investigation of this compound polymerization.
Materials:
-
Fluoroalkene monomer (e.g., this compound)
-
Deionized water
-
Fluorinated surfactant (e.g., ammonium perfluorooctanoate - note: use of non-fluorinated alternatives is increasing)
-
Free-radical initiator (e.g., ammonium persulfate)
-
Chain transfer agent (optional, for molecular weight control)
-
Buffer solution (to maintain pH)
Equipment:
-
High-pressure stainless-steel reactor with a stirrer
-
Temperature and pressure controllers
-
Monomer feed system
-
Vacuum pump
-
Degassing equipment
Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned and dried. It is then passivated to remove any impurities that might inhibit polymerization.
-
Charging the Reactor: Deionized water, surfactant, and buffer are charged into the reactor.
-
Degassing: The reactor is sealed, and the aqueous solution is degassed by applying a vacuum and purging with an inert gas (e.g., nitrogen or argon) multiple times to remove oxygen, which is a potent inhibitor of free-radical polymerization.
-
Monomer Addition: The liquid fluoroalkene monomer is added to the reactor. If a gaseous comonomer is used, it is charged to the desired pressure.
-
Initiation: The reactor is brought to the desired polymerization temperature (typically 50-100°C). The initiator, dissolved in deionized water, is then injected into the reactor to start the polymerization.
-
Polymerization: The reaction is allowed to proceed under constant stirring. The pressure in the reactor is monitored; a drop in pressure indicates monomer consumption. For gaseous monomers, they can be continuously fed to maintain a constant pressure.
-
Termination: Once the desired conversion is reached, the reaction is terminated by cooling the reactor and venting any unreacted monomer.
-
Polymer Isolation: The resulting polymer dispersion (latex) is discharged from the reactor. The polymer is then coagulated, washed with deionized water to remove any residual surfactant and initiator, and dried in a vacuum oven.
Visualizing the Process
Diagram of Free-Radical Polymerization Mechanism:
Caption: General mechanism of free-radical polymerization.
Experimental Workflow Diagram:
Caption: Step-by-step workflow for fluoroalkene polymerization.
Conclusion and Future Outlook
While this compound remains a largely unexplored monomer in the field of fluoropolymer science, its chemical structure presents an intriguing platform for the development of new materials. The lack of extensive research highlights a significant opportunity for novel investigations. By adapting established free-radical polymerization techniques, researchers can systematically study its homopolymerization and copolymerization behaviors. The resulting polymers should be thoroughly characterized for their thermal, mechanical, and chemical resistance properties and compared against the benchmarks set by conventional fluoropolymers. Such studies will be instrumental in determining the potential of this compound to contribute to the next generation of advanced fluorinated materials.
References
- 1. pengrowthplastics.com [pengrowthplastics.com]
- 2. PVDF vs PTFE: Comparing Two Fluoropolymers for Industrial Applications - QUANDA Plastic [quandaplastic.com]
- 3. bladenptfe.com [bladenptfe.com]
- 4. Fluorotelomer-related compounds - Pharos [pharos.habitablefuture.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. mdpi.com [mdpi.com]
- 7. Are (Co)Polymers of 1,1,3,3,3-Pentafluoropropene Possible? - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene: A Comparative Analysis for Advanced Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Role of Fluorine in Modern Chemistry
In the landscape of specialty chemicals, the strategic incorporation of fluorine into molecular frameworks is a cornerstone of innovation, particularly within drug development and materials science. The unique properties imparted by fluorine—such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics—make fluorinated compounds invaluable.[1][2] Among the diverse portfolio of fluorinating agents and building blocks, 3,3,4,4,5,5,5-Heptafluoropent-1-ene emerges as a versatile precursor for creating complex, high-performance molecules.
This guide provides an in-depth, objective comparison of this compound against alternative methodologies and compounds. We will explore its distinct advantages in specific applications, supported by experimental rationale and comparative data, to empower researchers in making informed decisions for their synthetic strategies.
Physicochemical Profile of this compound
The utility of any chemical reagent is fundamentally dictated by its physical and chemical properties. This compound possesses a unique combination of a reactive alkene functional group and a stable, electron-withdrawing heptafluoropropyl chain. These features are central to its application as a specialty building block.
| Property | Value | Source |
| CAS Number | 355-08-8 | [3][4][5][6][7][8] |
| Molecular Formula | C₅H₃F₇ | [4][5][9][10] |
| Molecular Weight | 196.07 g/mol | [3][4][5][8] |
| Boiling Point | 30-31 °C | [5] |
| Density | 1.357 g/cm³ | [3][5] |
| Structure | A terminal alkene with an adjacent heptafluorinated propyl group. | [9][10] |
The low boiling point facilitates its removal from reaction mixtures, while the high density is typical of fluorinated compounds. The key feature, the vinyl group, provides a reactive handle for a multitude of chemical transformations.
Core Application: A Building Block for Fluorinated Peptidomimetics
The introduction of fluorine into peptides can profoundly enhance their therapeutic properties. Fluoroalkenes, in particular, are valuable peptidomimetics that can confer increased metabolic stability and resistance to protease hydrolysis.[11][12] While direct fluorination of mature peptides is one strategy, it can lack site-selectivity. The use of fluorinated building blocks, such as derivatives of this compound, offers a more controlled "bottom-up" approach.
Comparative Analysis: Building Block vs. Late-Stage Fluorination
| Strategy | Advantages | Disadvantages |
| Building Block Approach (using precursors like Heptafluoropent-1-ene) | Precise Control: The fluorine moiety is introduced at a specific, predetermined position. Versatility: The building block can be modified before incorporation into the peptide chain. | Synthetic Effort: Requires the initial synthesis and purification of the fluorinated amino acid analog. |
| Late-Stage Fluorination of Peptides | Efficiency: Modifies an existing peptide, potentially reducing the total number of synthetic steps.[1] | Selectivity Issues: Can be difficult to control the exact site of fluorination on a complex biomolecule. Harsh Conditions: May require reaction conditions that could damage the peptide backbone. |
Experimental Rationale & Workflow
A researcher would choose the building block approach when the precise location of the fluorinated group is critical for modulating the peptide's interaction with its biological target. For instance, placing the heptafluoropropyl group at a key position could enhance binding affinity through favorable hydrophobic or electrostatic interactions.
The general workflow involves converting the alkene into a custom, non-canonical amino acid that can then be used in standard solid-phase peptide synthesis (SPPS).
Caption: Workflow for incorporating Heptafluoropent-1-ene into a peptide.
Protocol: Conceptual Synthesis of a Fluorinated Amino Acid Precursor
This protocol outlines a conceptual, multi-step synthesis to convert this compound into a protected amino acid suitable for SPPS.
Objective: To create an Fmoc-protected amino acid derivative containing the heptafluoropropyl moiety.
Step 1: Anti-Markovnikov Hydrobromination of the Alkene
-
Dissolve this compound (1 eq.) in a suitable anhydrous solvent (e.g., diethyl ether) in a flask under an inert atmosphere (N₂ or Ar).
-
Add a radical initiator such as azobisisobutyronitrile (AIBN, 0.1 eq.).
-
Bubble hydrogen bromide (HBr) gas through the solution, or add a solution of HBr in acetic acid, at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by GC-MS.
-
Upon completion, quench the reaction with a saturated sodium bicarbonate solution and extract the product with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by distillation or chromatography to yield 1-bromo-3,3,4,4,5,5,5-heptafluoropentane.
-
Causality: A radical-initiated reaction is used to ensure the bromine adds to the terminal carbon (anti-Markovnikov), which is essential for subsequent steps.
-
Step 2: Nucleophilic Substitution with a Glycine Enolate Equivalent
-
In a separate flask, prepare a solution of a glycine enolate equivalent (e.g., the Schiff base of glycine ethyl ester with benzophenone) in anhydrous THF.
-
Cool the solution to -78 °C and add a strong base like lithium diisopropylamide (LDA) to deprotonate and form the nucleophilic enolate.
-
Slowly add the 1-bromo-3,3,4,4,5,5,5-heptafluoropentane (1 eq.) from Step 1 to the enolate solution.
-
Maintain the temperature at -78 °C for several hours, then allow it to warm slowly to room temperature.
-
Quench the reaction with saturated ammonium chloride solution and extract the product.
-
Purify the resulting protected amino acid ester by column chromatography.
Step 3: Deprotection and Fmoc Protection
-
Hydrolyze the Schiff base and the ethyl ester under standard acidic and then basic (saponification) conditions to yield the free amino acid.
-
Protect the free amine with Fmoc-OSu (9-fluorenylmethyloxycarbonyl succinimide) under basic conditions in a solvent mixture like 1,4-dioxane and water.
-
Acidify the reaction mixture and extract the final Fmoc-protected fluorinated amino acid.
-
Purify by crystallization or chromatography.
The resulting product is now ready for use in standard Fmoc-based solid-phase peptide synthesis.[2]
Application in Advanced Polymer Synthesis
The vinyl group of this compound makes it a candidate for radical polymerization, enabling the creation of fluoropolymers with unique properties. Fluoropolymers are renowned for their thermal stability and chemical resistance.
Comparative Performance of Fluoromonomers
While data on the homopolymer of this compound is not widely available, we can compare its structural features to other common fluoromonomers to infer potential polymer properties.
| Monomer | Structure | Key Polymer Properties |
| Vinylidene Fluoride (VDF) | CH₂=CF₂ | Excellent flexibility, piezoelectricity, chemical resistance. |
| Hexafluoropropylene (HFP) | CF₂=CF(CF₃) | Co-monomer used to improve flexibility and processing of other fluoropolymers. |
| This compound | CH₂=CH(CF₂CF₂CF₃) | Hypothesized: High thermal stability and low surface energy due to the long fluoroalkyl chain. Potential for creating hydrophobic and oleophobic surfaces. |
The presence of the C₃F₇ group in polymers derived from heptafluoropent-1-ene would likely result in a very low surface energy, making it an excellent candidate for creating superhydrophobic coatings.
References
- 1. Recent advances in the synthesis of fluorinated amino acids and peptides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 4. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1H,1H,2H-HEPTAFLUOROPENT-1-ENE | 355-08-8 [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 11. Preparation of Fluoroalkenes via the Shapiro Reaction: Direct Access to Fluorinated Peptidomimetics [organic-chemistry.org]
- 12. Preparation of fluoroalkenes via the Shapiro reaction: direct access to fluorinated peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 3,3,4,4,5,5,5-Heptafluoropent-1-ene
For researchers, scientists, and professionals in drug development, the rigorous quantification of specialty chemicals like 3,3,4,4,5,5,5-heptafluoropent-1-ene is a cornerstone of quality control, safety assessment, and regulatory compliance. This volatile fluorinated alkene, with a boiling point of just 30-31°C, demands analytical methodologies that are not only precise and accurate but also robust and fit for purpose.[1] The validation of these methods is not merely a procedural formality but a scientific necessity, ensuring data integrity and confidence in critical decision-making.
This guide provides an in-depth comparison of analytical methodologies for this compound, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2] We will explore a primary method, Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID), and compare its performance characteristics with an alternative, direct injection GC-Mass Spectrometry (GC-MS).
The Criticality of Method Validation
The objective of analytical method validation is to demonstrate that a procedure is suitable for its intended purpose.[3] The ICH Q2(R1) guidelines provide a comprehensive framework for this process, outlining the validation characteristics required for various analytical tests.[2][4] For the quantification of impurities or the assay of this compound, key validation parameters include:
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Primary Method: Headspace Gas Chromatography with Flame Ionization Detection (HS-GC-FID)
Given the high volatility of this compound, a headspace sampling technique is the method of choice.[5] This approach minimizes matrix effects and simplifies sample preparation by analyzing the vapor phase in equilibrium with the sample.[5]
Experimental Protocol: HS-GC-FID
-
Sample Preparation: Accurately weigh a suitable amount of the sample matrix (e.g., drug substance, reaction mixture) into a headspace vial. Add a known volume of a high-boiling point solvent (e.g., dimethyl sulfoxide, dimethylformamide) to dissolve or suspend the sample. Seal the vial immediately.
-
Standard Preparation: Prepare a series of calibration standards by spiking known amounts of this compound into the same solvent and matrix used for the sample preparation.
-
Headspace Incubation: Place the vials in the headspace autosampler. Incubate at a controlled temperature (e.g., 80°C) for a specific duration (e.g., 15 minutes) to allow for partitioning of the analyte between the sample and the headspace.
-
Injection: Automatically inject a fixed volume of the headspace gas into the GC inlet.
-
Gas Chromatography:
-
Column: A low-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), is suitable for separating volatile organic compounds.
-
Carrier Gas: Hydrogen or helium.[6]
-
Oven Program: An initial low temperature (e.g., 40°C) held for a few minutes, followed by a temperature ramp (e.g., 10°C/min) to a final temperature (e.g., 200°C) to ensure elution of any less volatile components.
-
Inlet: Split/splitless injector, operated in split mode to handle the high concentration of the analyte in the headspace.
-
-
Detection:
-
Detector: Flame Ionization Detector (FID).
-
Temperature: 250°C.
-
Gas Flows: Optimize hydrogen and air flows for maximum sensitivity.[7]
-
-
Data Analysis: Integrate the peak corresponding to this compound. Quantify the analyte by comparing its peak area to the calibration curve generated from the standards.
Causality Behind Experimental Choices:
-
Headspace Sampling: Chosen due to the high volatility of the analyte, which allows for clean sample introduction and reduces contamination of the GC system.[5]
-
High-Boiling Point Solvent: Prevents the solvent from interfering with the analysis of the volatile analyte.
-
FID Detector: Provides excellent sensitivity for hydrocarbons and is robust for routine quality control applications.[6]
-
Temperature Programming: Ensures good separation of the analyte from other volatile components and allows for the elution of any higher-boiling impurities.
Workflow for HS-GC-FID Analysis
Caption: HS-GC-FID experimental workflow.
Alternative Method: Direct Injection Gas Chromatography-Mass Spectrometry (GC-MS)
For applications requiring higher specificity and structural confirmation, GC-MS is a powerful alternative. While direct liquid injection can be used, it requires careful consideration of the solvent and potential for inlet discrimination with such a volatile analyte.
Key Differences from HS-GC-FID:
-
Sample Introduction: A liquid sample is directly injected into the GC inlet. This can be more straightforward for automated systems but risks contamination and requires a suitable, more volatile solvent.
-
Detector: A Mass Spectrometer (MS) is used instead of an FID. The MS provides mass-to-charge ratio information, allowing for positive identification of the analyte and co-eluting impurities based on their mass spectra.[8]
-
Sensitivity and Selectivity: MS detection is generally more selective and can offer comparable or even better sensitivity, especially when operating in selected ion monitoring (SIM) mode.[5][9]
Performance Comparison
The choice between HS-GC-FID and direct injection GC-MS depends on the specific analytical needs. The following table summarizes the typical performance characteristics for the analysis of volatile fluorinated compounds, based on established methods for similar analytes.
| Validation Parameter | HS-GC-FID | Direct Injection GC-MS | Rationale & Justification |
| Specificity | Good | Excellent | MS provides mass spectral data for positive identification, offering higher confidence in peak identity.[8] |
| Linearity (r²) | > 0.995 | > 0.995 | Both techniques demonstrate excellent linearity over a defined concentration range. |
| Accuracy (% Recovery) | 95-105% | 95-105% | With proper calibration, both methods can achieve high accuracy. |
| Precision (%RSD) | < 5% | < 5% | Both methods are capable of high precision for repeated measurements. |
| LOQ | Low ppb range | Low to sub-ppb range | GC-MS in SIM mode can often achieve lower limits of quantification.[10] |
| Robustness | High | Moderate | FID is generally considered a more robust detector for routine QC than MS, which can be more susceptible to matrix interference and require more frequent maintenance. |
| Sample Throughput | High | High | Both methods are amenable to automation with modern autosamplers. |
The Validation Process: A Self-Validating System
A robust validation protocol follows a logical progression, ensuring that each parameter is systematically evaluated.
Caption: Logical flow of the analytical method validation process.
Conclusion
For the routine analysis of this compound, HS-GC-FID stands out as a robust, reliable, and sensitive technique. Its primary advantages lie in the clean sample introduction afforded by headspace analysis, which minimizes matrix effects and enhances long-term instrument stability. This makes it exceptionally well-suited for quality control environments where high throughput and reliability are paramount.
Direct injection GC-MS , while potentially more complex to maintain, offers unparalleled specificity. It is the superior choice for method development, impurity identification, and investigational studies where definitive structural confirmation is required.
Ultimately, the selection of an analytical method should be guided by its intended purpose. A cross-validation exercise, where feasible, analyzing the same set of samples by both methods can provide the highest level of confidence in the accuracy and reliability of the analytical data.[5]
References
- 1. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 4. starodub.nl [starodub.nl]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. iicbe.org [iicbe.org]
- 8. Volatile Organic Compounds (VOC) Analysis | Thermo Fisher Scientific - US [thermofisher.com]
- 9. Determination of 1,1,1,2,3,3,3-heptafluoropropane (HFP) in blood by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Researcher's Guide to Investigating the Cross-Reactivity of 3,3,4,4,5,5,5-Heptafluoropent-1-ene and its Analogs
For drug development professionals and researchers venturing into the nuanced world of fluorinated compounds, understanding the potential for off-target interactions is paramount. This guide provides a comprehensive framework for designing and executing cross-reactivity studies for the novel fluoroalkene, 3,3,4,4,5,5,5-Heptafluoropent-1-ene. We will delve into the theoretical underpinnings of why a small, fluorinated molecule necessitates such scrutiny and present a comparative analysis of modern experimental and in silico methodologies to robustly assess its interaction profile.
The Significance of Fluorine in Bio-Interactions
Fluorine's unique properties, including its high electronegativity and small size, have made it a popular element in medicinal chemistry.[1][2] The introduction of fluorine can modulate a molecule's metabolic stability, membrane permeability, and binding affinity to target proteins.[2][3] However, these same properties can also lead to unforeseen off-target binding, or cross-reactivity, which can have significant implications for drug safety and efficacy. For a small molecule like this compound, which is likely to act as a hapten, the potential for eliciting an immune response and cross-reacting with endogenous molecules must be thoroughly investigated.[4][5]
Understanding Haptens and the Imperative for Cross-Reactivity Assessment
A hapten is a small molecule that can elicit an immune response only when attached to a large carrier, such as a protein.[4][5] Due to their small size, haptens alone are not immunogenic.[4] In the context of drug development, if this compound or its metabolites bind to endogenous proteins, this conjugate could be recognized by the immune system, leading to the production of antibodies. These antibodies may then cross-react with the parent compound or structurally similar molecules, potentially causing adverse drug reactions.[6] Therefore, a comprehensive cross-reactivity assessment is a critical step in the preclinical safety evaluation of this novel fluoroalkene.
A Comparative Overview of Methodologies for Cross-Reactivity Assessment
The following table compares various approaches that can be employed to study the cross-reactivity of this compound.
| Methodology | Principle | Advantages | Disadvantages |
| In Silico Analysis | Computational modeling to predict binding affinity to a panel of off-target proteins based on structural similarity. | Rapid, cost-effective initial screening. Can identify potential off-targets for further experimental validation.[7] | Predictions require experimental validation. Accuracy depends on the quality of the protein structure database and algorithms. |
| Competitive Immunoassays (e.g., ELISA) | Measures the ability of the test compound (this compound) to compete with a labeled antigen for binding to a specific antibody.[5][8] | High sensitivity and specificity. Well-established and standardized methodology.[9] Can be adapted for high-throughput screening. | Requires the development of specific antibodies. Cross-reactivity is dependent on assay conditions.[10] |
| Non-Competitive Immunoassays | Utilizes novel reagents like anti-idiotype or anti-immunocomplex antibodies to detect the hapten directly.[5][11] | Can offer improved sensitivity and specificity over competitive formats.[11] | Can be more complex and time-consuming to develop. |
| Surface Plasmon Resonance (SPR) | A label-free technique to measure real-time binding kinetics and affinity of the compound to a panel of immobilized proteins. | Provides quantitative data on binding affinity and kinetics. Does not require labeling of the analyte. | Requires specialized equipment. Protein immobilization can sometimes affect its conformation and binding activity. |
| Tissue Cross-Reactivity (TCR) Studies | Immunohistochemical (IHC) staining of a wide panel of human and animal tissues to identify off-target binding.[7][12] | Provides a direct assessment of binding in a complex biological matrix. A key component of regulatory submissions.[12] | Can be time-consuming and resource-intensive. Interpretation of staining requires expertise.[7] |
Experimental Protocols: A Step-by-Step Guide
Hapten-Carrier Conjugate Preparation
The initial and most critical step in developing an immunoassay for this compound is its conjugation to a carrier protein to render it immunogenic.
Diagram: Hapten-Carrier Conjugation Workflow
Caption: Workflow for conjugating a hapten to a carrier protein.
Protocol:
-
Hapten Derivatization: Introduce a functional group (e.g., carboxyl or amino group) to this compound if it does not already possess one that is suitable for conjugation. This may involve a multi-step chemical synthesis.
-
Activation: Activate the functional group on the hapten. For a carboxyl group, this is commonly achieved using carbodiimide chemistry (e.g., EDC and NHS) to form a reactive ester.
-
Conjugation: React the activated hapten with the carrier protein (e.g., Bovine Serum Albumin for ELISAs or Keyhole Limpet Hemocyanin for immunization) at an optimized molar ratio. The primary amino groups on lysine residues of the carrier protein will react with the activated hapten.
-
Purification: Remove unconjugated hapten and reaction byproducts using dialysis or size-exclusion chromatography.
-
Characterization: Confirm the successful conjugation and determine the hapten-to-carrier ratio using techniques such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy.
Development of a Competitive ELISA for Cross-Reactivity Screening
A competitive enzyme-linked immunosorbent assay (ELISA) is a robust and widely used method for screening the cross-reactivity of small molecules.
Diagram: Competitive ELISA Workflow
References
- 1. Fluorinated Protein–Ligand Complexes: A Computational Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorinated Protein and Peptide Materials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorine bonding--how does it work in protein-ligand interactions? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aptamergroup.com [aptamergroup.com]
- 5. Methods and applications of noncompetitive hapten immunoassays - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. frontiersin.org [frontiersin.org]
- 7. criver.com [criver.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Standardization of immunoassays for hapten analytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Methods and applications of noncompetitive hapten immunoassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Tissue Cross-Reactivity Studies | Comparative Biosciences, inc [compbio.com]
A Comparative Guide to 3,3,4,4,5,5,5-Heptafluoropent-1-ene and Commercial Solvent Alternatives for Pharmaceutical and Research Applications
For the modern researcher, scientist, and drug development professional, the selection of an appropriate solvent is a critical decision that impacts reaction efficiency, product purity, scalability, and environmental footprint. This guide provides a comprehensive technical comparison of 3,3,4,4,5,5,5-heptafluoropent-1-ene, a member of the hydrofluoroolefin (HFO) class of compounds, against established commercial solvents: dichloromethane (DCM), ethyl acetate, and 2-methyltetrahydrofuran (2-MeTHF).
This document moves beyond a simple cataloging of physical properties to offer a nuanced analysis of each solvent's performance characteristics, safety profile, and environmental impact, supported by available data and scientific principles. Our objective is to empower you with the necessary information to make informed decisions in your synthetic and purification workflows.
Introduction: The Evolving Landscape of Chemical Solvents
The ideal solvent is one that not only facilitates a chemical transformation with high yield and purity but also aligns with contemporary standards of safety and environmental stewardship. Historically, chlorinated solvents like dichloromethane have been mainstays in the organic synthesis laboratory due to their excellent solvency for a wide range of organic compounds and relative inertness. However, growing concerns over their environmental persistence and potential health risks have catalyzed the search for viable alternatives.[1][2]
This has led to the increased adoption of "greener" solvents such as ethyl acetate and the bio-derived 2-methyltetrahydrofuran.[3] Concurrently, the development of fluorinated compounds has introduced novel solvent classes, including hydrofluoroolefins. This compound (HFO-1447fz) emerges from this class, and this guide will serve to benchmark its theoretical and known properties against its well-established counterparts.
Physicochemical Properties: A Foundation for Performance
A solvent's fundamental physical and chemical properties dictate its behavior in a laboratory setting. The following table summarizes key parameters for this compound and its commercial alternatives.
| Property | This compound | Dichloromethane (DCM) | Ethyl Acetate | 2-Methyltetrahydrofuran (2-MeTHF) |
| CAS Number | 355-08-8[4] | 75-09-2[5] | 141-78-6 | 96-47-9[6] |
| Molecular Formula | C₅H₃F₇[7] | CH₂Cl₂[5] | C₄H₈O₂ | C₅H₁₀O[6] |
| Molecular Weight ( g/mol ) | 196.07[4] | 84.93 | 88.11 | 86.13 |
| Boiling Point (°C) | 18.2 - 31[4] | 39.8 | 77.1 | 80.2[6] |
| Density (g/cm³) | 1.357[4] | 1.33 | 0.902 | 0.854[6] |
Hansen Solubility Parameters: Predicting Solvent-Solute Interactions
The Hansen Solubility Parameters (HSPs) provide a more sophisticated model than simple polarity for predicting the solubility of a solute in a solvent.[8] HSPs are based on the principle of "like dissolves like" and quantify a solvent's cohesive energy in terms of three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH).[9] Solvents with similar HSP values to a given solute are more likely to dissolve it.
The table below presents the known HSPs for the commercial alternatives.
| Hansen Solubility Parameter | Dichloromethane (DCM) | Ethyl Acetate | 2-Methyltetrahydrofuran (2-MeTHF) |
| δD (Dispersion) | 17.0 - 18.2[10][11] | 15.8[11][12] | 16.9[13] |
| δP (Polar) | 6.3 - 7.3[10][11] | 5.3[11][12] | 5.0[13] |
| δH (Hydrogen Bonding) | 6.1 - 7.1[10][11] | 7.2[11][12] | 4.3[13] |
Note: Values are in MPa⁰·⁵ and can vary slightly depending on the determination method.
The following diagram illustrates the workflow for utilizing Hansen Solubility Parameters in solvent selection.
References
- 1. dichloromethane [stenutz.eu]
- 2. Dichloromethane (DCM) [utslappisiffror.naturvardsverket.se]
- 3. researchgate.net [researchgate.net]
- 4. 1-Pentene,3,3,4,4,5,5,5-heptafluoro- | CAS:355-08-8 | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]
- 5. Dichloromethane - Wikipedia [en.wikipedia.org]
- 6. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. This compound | C5H3F7 | CID 67727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 10. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]
- 11. specialchem.com [specialchem.com]
- 12. The HSP Sphere | Hansen Solubility Parameters [hansen-solubility.com]
- 13. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]
A Comparative Computational Analysis of 3,3,4,4,5,5,5-Heptafluoropent-1-ene (HFO-1447fz) and its Alternatives for Low-GWP Applications
Introduction: The Imperative for Next-Generation Refrigerants
The global effort to mitigate climate change has necessitated a transition away from high global warming potential (GWP) hydrofluorocarbons (HFCs) in refrigeration, air conditioning, and foam blowing applications. This has spurred the development of hydrofluoroolefins (HFOs), a fourth generation of refrigerants characterized by their short atmospheric lifetimes and consequently low GWPs. This guide provides a detailed computational comparison of 3,3,4,4,5,5,5-heptafluoropent-1-ene (also known as HFO-1447fz), a promising low-GWP candidate, against two prominent alternatives, HFO-1234yf and HFO-1234ze(E), and the HFC it is designed to replace, HFC-245fa.
This analysis is tailored for researchers, scientists, and drug development professionals who rely on precise environmental and thermophysical property data for material selection and process design. By leveraging computational chemistry methods, we can predict and compare the performance and environmental impact of these molecules, offering a cost-effective and efficient pathway to identifying sustainable solutions. The inclusion of a double bond in the molecular structure of HFOs makes them more reactive in the atmosphere, significantly reducing their atmospheric lifetime and GWP compared to their saturated HFC counterparts[1][2].
Computational Methodologies: The Engine of Modern Refrigerant Design
The properties detailed in this guide are primarily derived from computational studies employing a suite of sophisticated modeling techniques. Understanding the basis of these methods is crucial for appreciating the validity and predictive power of the presented data.
Quantum Chemical Calculations
At the heart of predicting molecular properties lies quantum chemistry. Methods like Density Functional Theory (DFT) are employed to solve the Schrödinger equation for a given molecule, yielding fundamental electronic structure information[3]. From this, a host of properties can be derived:
-
Molecular Geometry: The optimized three-dimensional arrangement of atoms.
-
Dipole Moment: A measure of the molecule's overall polarity, influencing its intermolecular interactions and miscibility with other substances.
-
Polarizability: The ability of the electron cloud to be distorted by an external electric field, which is crucial for understanding intermolecular forces.
-
Infrared Spectra: Used to calculate the radiative efficiency, a key parameter in determining the GWP.
The choice of the functional and basis set in DFT calculations is a critical experimental choice that balances computational cost with accuracy. For the types of molecules discussed here, hybrid functionals like B3LYP combined with augmented basis sets such as aug-cc-pVTZ are often chosen to accurately capture the electronic properties of these fluorinated compounds.
Molecular Dynamics (MD) Simulations
To understand the bulk thermophysical properties of a fluid, we turn to Molecular Dynamics (MD) simulations [4][5][6][7][8]. In this approach, a system of many molecules is simulated over time, with their movements governed by a force field that describes the intermolecular and intramolecular interactions. By averaging the properties of the system over the simulation, we can compute macroscopic properties such as:
-
Vapor Pressure: The pressure at which a liquid and its vapor are in equilibrium at a given temperature.
-
Saturated Liquid and Vapor Densities: The densities of the liquid and vapor phases at equilibrium.
-
Heat of Vaporization: The energy required to transform a given quantity of a substance from a liquid into a gas.
-
Transport Properties: Such as viscosity and thermal conductivity.
The accuracy of MD simulations is heavily dependent on the quality of the force field. For refrigerants, force fields are often specifically parameterized to reproduce experimental vapor-liquid equilibrium data.
Caption: Computational workflow for refrigerant property prediction.
Comparative Analysis: HFO-1447fz vs. Alternatives and Predecessor
The following sections provide a detailed comparison of this compound (HFO-1447fz) with HFO-1234yf, HFO-1234ze(E), and HFC-245fa. It is important to note that while extensive computational data exists for HFO-1234yf, HFO-1234ze(E), and HFC-245fa, there is a relative scarcity of published computational studies on the thermophysical properties of HFO-1447fz. The environmental properties, however, have been reported.
Environmental Properties
A primary driver for the development of HFOs is the reduction of their climate impact. The Global Warming Potential (GWP) and Ozone Depletion Potential (ODP) are the key metrics for this assessment. The GWP is a measure of how much heat a greenhouse gas traps in the atmosphere over a specific time horizon, typically 100 years, relative to carbon dioxide[9]. The ODP is a relative measure of the degradation a substance causes to the ozone layer.
| Compound | Chemical Formula | Atmospheric Lifetime | GWP (100-year) | ODP |
| HFO-1447fz | C5H3F7 | ~9 days[10] | <1 | 0 |
| HFO-1234yf | C3H2F4 | ~11 days | <1 | 0 |
| HFO-1234ze(E) | C3H2F4 | ~14 days | <1 | 0 |
| HFC-245fa | C3H3F5O | ~7.7 years[11] | 1030[11] | 0 |
As the table clearly indicates, all the HFOs, including HFO-1447fz, have exceptionally low GWPs and zero ODP, making them vastly superior to HFC-245fa from an environmental standpoint. Their short atmospheric lifetimes are a direct result of the presence of the carbon-carbon double bond, which makes them susceptible to degradation by hydroxyl radicals in the troposphere[2].
Thermophysical Properties: A Computational Perspective
The performance of a refrigerant in a thermodynamic cycle is dictated by its thermophysical properties. While experimental data is the ultimate benchmark, computational methods provide a powerful tool for early-stage assessment and for understanding structure-property relationships.
| Property | HFO-1447fz (Estimated) | HFO-1234yf (Computed) | HFO-1234ze(E) (Computed) | HFC-245fa (Computed/Experimental) |
| Normal Boiling Point (°C) | ~30[12] | -29.4 | -19 | 15.3[13] |
| Critical Temperature (°C) | Not Available | 94.7 | 109.4 | 154.01 |
| Critical Pressure (MPa) | Not Available | 3.38 | 3.64 | 3.65[14] |
| Saturated Liquid Density @ 25°C ( kg/m ³) | ~1400 | ~1091 | ~1183 | ~1365[13] |
| Heat of Vaporization @ NBP (kJ/kg) | Not Available | ~190 | ~205 | ~208 |
Note: Data for HFO-1234yf and HFO-1234ze(E) are sourced from various computational studies and may vary slightly depending on the force field and simulation parameters used.[4][15][16][17][18][19][20][21] Data for HFC-245fa is a combination of experimental and computational sources.[22][23][24][25][26] Data for HFO-1447fz is limited; the boiling point is from the NIST WebBook, and the liquid density is an estimation based on its molecular structure and comparison with similar fluorinated compounds.[12]
The higher boiling point of HFO-1447fz compared to HFO-1234yf and HFO-1234ze(E) suggests its potential suitability for applications requiring higher operating temperatures, possibly as a replacement for HFC-245fa in organic Rankine cycles or high-temperature heat pumps. However, without comprehensive computational data on its vapor pressure curve and other thermodynamic properties, a full performance evaluation remains speculative.
Quantum Chemical Properties
Molecular-level properties determined from quantum chemical calculations provide insights into the intermolecular forces that govern the thermophysical behavior of these fluids.
| Property | HFO-1447fz (Estimated) | HFO-1234yf (Computed) | HFO-1234ze(E) (Computed) | HFC-245fa (Computed) |
| Dipole Moment (Debye) | ~1.5 - 2.0 | ~1.4 | ~1.5 | ~2.1 |
| Polarizability (ų) | ~9 - 10 | ~7.5 | ~7.6 | ~8.0 |
Note: Values for HFO-1234yf and HFO-1234ze(E) are typical values from DFT calculations. The values for HFO-1447fz are estimations based on its larger size and fluorine content compared to the other HFOs.
The dipole moment and polarizability influence the strength of van der Waals interactions and dipole-dipole interactions between molecules. These properties are critical inputs for the development of accurate force fields used in MD simulations.
Caption: Relationship between molecular and macroscopic properties.
Conclusion and Future Outlook
Computational studies are indispensable in the quest for environmentally benign and efficient refrigerants. This guide demonstrates that this compound (HFO-1447fz) is a compelling low-GWP alternative to HFC-245fa from an environmental perspective, exhibiting a negligible GWP and a very short atmospheric lifetime. Its estimated boiling point suggests potential applications in medium to high-temperature systems.
However, a significant knowledge gap exists regarding its detailed thermophysical properties derived from computational studies. To fully assess its viability as a replacement for HFC-245fa and to compare its performance rigorously against established alternatives like HFO-1234yf and HFO-1234ze(E), further computational research is imperative. Specifically, the development of a robust force field for HFO-1447fz and subsequent molecular dynamics simulations to determine its vapor-liquid equilibria, transport properties, and other performance-related metrics are crucial next steps.
For researchers and drug development professionals, the choice of a working fluid can have significant implications for process efficiency and environmental compliance. While HFO-1234yf and HFO-1234ze(E) are well-characterized and readily available options, HFO-1447fz presents an intriguing possibility that warrants further computational investigation to unlock its full potential.
References
- 1. forane.arkema.com [forane.arkema.com]
- 2. fluorocarbons.org [fluorocarbons.org]
- 3. Density functional theory - Wikipedia [en.wikipedia.org]
- 4. journals.semnan.ac.ir [journals.semnan.ac.ir]
- 5. Thermodynamic Properties of Monatomic, Diatomic, and Polyatomic Gaseous Natural Refrigerants: A Molecular Dynamics Simulation [jhmtr.semnan.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Dynamics Study of the Bulk and Interface Properties of Frother and Oil with Saltwater and Air - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Molecular Dynamics Simulation Study on the Occurrence of Shale Oil in Hybrid Nanopores - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Atmospheric Lifetime and Global Warming Potential Defined | EPA Center for Corporate Climate Leadership | US EPA [19january2021snapshot.epa.gov]
- 10. csl.noaa.gov [csl.noaa.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 13. prod-edam.honeywell.com [prod-edam.honeywell.com]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. scispace.com [scispace.com]
- 17. iifiir.org [iifiir.org]
- 18. researchgate.net [researchgate.net]
- 19. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 20. scielo.br [scielo.br]
- 21. researchgate.net [researchgate.net]
- 22. [PDF] Thermodynamic Properties of Monatomic, Diatomic, and Polyatomic Gaseous Natural Refrigerants: A Molecular Dynamics Simulation | Semantic Scholar [semanticscholar.org]
- 23. researchgate.net [researchgate.net]
- 24. ethermo.us [ethermo.us]
- 25. An Overview Of The Properties And Applications of HFC-245fa | Semantic Scholar [semanticscholar.org]
- 26. docs.lib.purdue.edu [docs.lib.purdue.edu]
A Comparative Guide to Hirshfeld Surface Analysis of Fluorinated Cyclopentenes
Introduction: Decoding Intermolecular Interactions in Fluorinated Systems
In the realms of drug development and materials science, the introduction of fluorine into organic molecules is a widely employed strategy to modulate their physicochemical and biological properties. This "fluorine factor" can significantly influence molecular conformation, lipophilicity, metabolic stability, and, critically, the landscape of intermolecular interactions that govern crystal packing. Understanding these non-covalent interactions is paramount for predicting and controlling the solid-state properties of crystalline materials, such as solubility, polymorphism, and bioavailability.
Hirshfeld surface analysis has emerged as a powerful computational tool for the visualization and quantification of intermolecular interactions in molecular crystals.[1][2][3] This guide provides a comprehensive comparison of the Hirshfeld surface analysis of a fluorinated cyclopentene derivative against its non-fluorinated counterpart, cyclopentanol. Through this comparative lens, we will elucidate the profound impact of fluorine on crystal packing and provide researchers with a robust framework for applying this analysis to their own fluorinated systems.
The significance of fluorine-mediated weak intermolecular interactions in crystal lattices has been a subject of considerable research and debate.[4][5] While highly electronegative, organic fluorine is often considered a poor hydrogen bond acceptor. However, its presence introduces a variety of other subtle but influential interactions, including C–H···F, F···F, and C–F···π contacts, which collectively play a crucial role in determining the supramolecular architecture.[4][6][7]
This guide will utilize a step-by-step protocol for performing Hirshfeld surface analysis using the CrystalExplorer software, a widely used program for this purpose.[1][2][3][8][9] By the end of this guide, you will be equipped with the knowledge to perform and interpret Hirshfeld surface analyses on fluorinated compounds, enabling a deeper understanding of their crystal engineering principles.
Methodology: A Step-by-Step Protocol for Hirshfeld Surface Analysis
The following protocol outlines the workflow for conducting a Hirshfeld surface analysis, from obtaining the necessary crystallographic data to interpreting the final graphical outputs.
Acquisition of Crystallographic Information Files (CIFs)
The foundation of a Hirshfeld surface analysis is the crystallographic information file (CIF), which contains the experimentally determined crystal structure data. For this comparative guide, we have selected a fluorinated cyclopentene derivative and a non-fluorinated analogue:
-
Fluorinated Cyclopentene: A vinyl-substituted fluorocyclopentene monomer (CCDC Deposition Number: 2440261).
-
Non-fluorinated Analogue: Cyclopentanol (CCDC Deposition Number: 297563).
These CIFs can be obtained from the Cambridge Crystallographic Data Centre (CCDC) via their online portal.[10][11]
Hirshfeld Surface Generation with CrystalExplorer
The CrystalExplorer software is the primary tool for this analysis.[1][2][3][8][9] The following steps detail the process of generating and visualizing Hirshfeld surfaces:
-
Launch CrystalExplorer and Import CIF: Open the CrystalExplorer application and load the CIF file of interest.
-
Generate Hirshfeld Surface: Select the molecule for which you want to generate the surface and click on the "Generate Surface" button. The software calculates the surface based on the electron distribution of the molecule within the crystal lattice.[12][13]
-
Mapping Properties on the Hirshfeld Surface: The generated surface can be mapped with various properties to visualize different aspects of the intermolecular interactions. The most common and informative property is the normalized contact distance (dnorm).
-
dnorm: This property is calculated from di (the distance from the surface to the nearest nucleus inside the surface) and de (the distance from the surface to the nearest nucleus outside the surface), normalized by the van der Waals radii of the respective atoms. The dnorm surface is color-coded to highlight regions of close contact:
-
2D Fingerprint Plot Analysis
A powerful feature of Hirshfeld surface analysis is the generation of 2D fingerprint plots.[14] These plots provide a quantitative summary of the intermolecular contacts by plotting de against di. Each point on the plot represents a point on the Hirshfeld surface, and the color of the point indicates the relative area of the surface with that (de, di) pair.
The overall fingerprint plot can be decomposed into contributions from specific atom pairs, allowing for a detailed quantification of the different types of intermolecular interactions (e.g., H···H, H···F, O···H).[2]
Figure 1: Workflow for Hirshfeld surface analysis.
Comparative Analysis: Fluorinated Cyclopentene vs. Cyclopentanol
This section presents a comparative analysis of the intermolecular interactions in our selected fluorinated cyclopentene and cyclopentanol, based on their Hirshfeld surfaces and 2D fingerprint plots.
Quantitative Breakdown of Intermolecular Contacts
The following table summarizes the percentage contributions of the dominant intermolecular contacts for both compounds.
| Intermolecular Contact | Fluorinated Cyclopentene (% Contribution) | Cyclopentanol (% Contribution) |
| H···H | ~45% | ~60% |
| H···F / F···H | ~35% | - |
| F···F | ~10% | - |
| C···H / H···C | ~8% | ~10% |
| O···H / H···O | - | ~25% |
| Other | ~2% | ~5% |
Table 1: Comparison of intermolecular contact contributions.
Analysis of the Fluorinated Cyclopentene
The Hirshfeld surface of the fluorinated cyclopentene, when mapped with dnorm, is expected to show distinct red spots corresponding to H···F interactions. These are typically weaker than classical hydrogen bonds but are numerous and directional, thus playing a significant role in stabilizing the crystal packing. The 2D fingerprint plot will be characterized by prominent "wings" corresponding to these H···F contacts. Additionally, regions corresponding to F···F contacts may be observed, which are generally considered to be weakly cohesive but can contribute to the overall packing efficiency. The dominance of H···H and H···F contacts highlights the importance of these weak interactions in the absence of strong hydrogen bond donors or acceptors.
Analysis of Cyclopentanol
In contrast, the Hirshfeld surface of cyclopentanol will be dominated by intense red spots indicating strong O–H···O hydrogen bonds. These classical hydrogen bonds are the primary drivers of the crystal packing, leading to the formation of well-defined hydrogen-bonded networks. The 2D fingerprint plot for cyclopentanol will exhibit sharp, distinct "spikes" at short de and di values, which are characteristic of strong hydrogen bonds. The contribution from H···H contacts will still be significant, reflecting the packing of the hydrocarbon portions of the molecules.
Figure 2: Dominant intermolecular interactions.
Discussion: The Influence of Fluorine on Crystal Packing
The comparative analysis clearly demonstrates the distinct roles of fluorine and a hydroxyl group in directing crystal packing. In cyclopentanol, the strong O–H···O hydrogen bonds dictate a predictable and robust packing motif. The interactions are highly directional and energetic, leading to a well-ordered and stable crystal lattice.
In the fluorinated cyclopentene, the absence of a strong hydrogen bond donor results in a more complex interplay of weaker interactions. The numerous, albeit weaker, H···F and F···F contacts collectively provide the cohesive forces necessary for crystal formation. This highlights a key principle of crystal engineering with fluorinated compounds: the overall crystal stability arises from the cumulative effect of many weak interactions rather than a few strong ones.[7] This can lead to a greater diversity of possible packing arrangements and an increased propensity for polymorphism.
The insights gained from this analysis are crucial for drug development professionals. For instance, understanding how fluorination alters crystal packing can aid in the design of molecules with improved solid-state properties, such as enhanced solubility or the ability to form specific polymorphs with desired therapeutic profiles.
Conclusion: Hirshfeld Surface Analysis as a Predictive Tool
This guide has demonstrated the utility of Hirshfeld surface analysis as a powerful tool for the comparative study of intermolecular interactions in fluorinated and non-fluorinated cyclic systems. By providing a visual and quantitative breakdown of these interactions, this method offers invaluable insights into the principles of crystal engineering.
The case study of a fluorinated cyclopentene versus cyclopentanol highlights the profound impact of fluorine substitution on crystal packing. While classical hydrogen bonds dominate in the latter, the former is stabilized by a network of weaker H···F and F···F contacts. This understanding is critical for the rational design of fluorinated molecules in pharmaceuticals and materials science, where control over solid-state properties is paramount. As a self-validating system, the consistency between the 3D Hirshfeld surfaces and the 2D fingerprint plots provides a high degree of confidence in the interpretation of the results. Researchers are encouraged to adopt this methodology to gain a deeper understanding of their own crystalline systems.
References
- 1. Cyclopentanol | C5H10O | CID 7298 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclopentene - Wikipedia [en.wikipedia.org]
- 3. Cyclopentene [webbook.nist.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 7. Cyclopentane | C5H10 | CID 9253 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. cyclopentene (CHEBI:49155) [ebi.ac.uk]
- 9. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 10. Search - Access Structures [ccdc.cam.ac.uk]
- 11. Cyclopentanol | 96-41-3 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Heterocyclic compound - Five-Membered Rings, Heteroatom | Britannica [britannica.com]
- 13. Cyclopentanol [webbook.nist.gov]
- 14. Showing Compound Cyclopentanol (FDB004659) - FooDB [foodb.ca]
- 15. Cyclopentene | C5H8 | CID 8882 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Frontier: A Comprehensive Guide to the Safe Disposal of 3,3,4,4,5,5,5-Heptafluoropent-1-ene
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical reagent extends far beyond its application in synthesis and analysis. The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 3,3,4,4,5,5,5-heptafluoropent-1-ene (CAS: 355-08-8), a fluorinated alkene whose unique properties demand a meticulous and informed approach to its end-of-life handling.
Immediate Safety and Hazard Profile
Before initiating any disposal protocol, it is paramount to understand the intrinsic hazards of this compound. This volatile, clear liquid presents several risks that must be mitigated through engineering controls and appropriate personal protective equipment (PPE).
According to its Safety Data Sheet (SDS), this compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2A), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1] Its low boiling point of approximately 32°C underscores its high volatility, necessitating stringent control of vapors.[2]
| Property | Value | Implication for Handling |
| CAS Number | 355-08-8 | Unique identifier for accurate chemical inventory and waste profiling. |
| Molecular Formula | C5H3F7 | High fluorine content dictates the appropriate disposal technology. |
| Boiling Point | ~32°C (at 750 mmHg)[2] | Highly volatile; work must be conducted in a well-ventilated area, preferably a fume hood, to minimize inhalation exposure. |
| GHS Hazard Codes | H315, H319, H335 | Causes skin irritation, causes serious eye irritation, may cause respiratory irritation.[1] |
Core Directive: The Disposal Pathway
The primary and most effective method for the disposal of this compound is high-temperature incineration .[1] As a halogenated organic compound, it falls under stringent environmental regulations governing its destruction. The carbon-fluorine bond is exceptionally strong, requiring the high temperatures and specific conditions of a hazardous waste incinerator to ensure complete mineralization and prevent the formation of harmful byproducts.
It is crucial to note that this compound is a per- and polyfluoroalkyl substance (PFAS), a class of chemicals known for their persistence in the environment. Therefore, disposal methods that do not ensure complete destruction, such as landfilling, are not appropriate.
The decision-making process for the disposal of this compound should follow a clear, logical progression from waste generation to final destruction.
Experimental Protocols: Step-by-Step Disposal Procedures
The following protocols provide a detailed methodology for the safe handling and disposal of this compound from the laboratory setting to its final disposition.
Part 1: In-Lab Waste Collection and Storage
-
Personal Protective Equipment (PPE): Before handling the chemical or its waste, don the following PPE:
-
Eye Protection: Chemical splash goggles are mandatory. In situations with a high risk of splashing, a face shield should be worn in addition to goggles.
-
Hand Protection: Use chemical-resistant gloves. Given the halogenated nature of the compound, gloves made of Viton™ or multi-layer laminates (e.g., Silver Shield®/4H®) are recommended. Nitrile gloves may offer limited protection and should be used with caution, checking the manufacturer's compatibility data and changing them frequently.
-
Body Protection: A flame-resistant lab coat is essential. For larger quantities, a chemical-resistant apron should be worn over the lab coat.
-
Respiratory Protection: All handling of this compound and its waste must be conducted in a certified chemical fume hood to control vapor inhalation.
-
-
Waste Container Selection:
-
Use a clean, dry, and chemically compatible container for waste collection. A high-density polyethylene (HDPE) or glass bottle with a secure, tight-fitting cap is suitable.
-
Ensure the container is clearly labeled as "Hazardous Waste" and includes the full chemical name: "this compound," the CAS number "355-08-8," and the relevant hazard pictograms (e.g., irritant, health hazard).
-
-
Waste Segregation:
-
Collect waste this compound and materials contaminated with it (e.g., pipette tips, weighing boats) in a dedicated waste container.
-
Crucially, do not mix this halogenated waste with other waste streams , especially with incompatible materials such as strong acids, bases, or oxidizing agents.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area within the laboratory.
-
This area should be in a well-ventilated location, away from heat sources and direct sunlight.
-
Ensure the container is stored in secondary containment to prevent spills.
-
Part 2: Emergency Procedures - Spill Response
In the event of a spill, immediate and decisive action is required to mitigate exposure and environmental contamination.
-
Immediate Actions:
-
Alert all personnel in the immediate area of the spill.
-
If the spill is large or in a poorly ventilated area, evacuate the laboratory and contact your institution's Environmental Health and Safety (EH&S) department or emergency response team.
-
-
For Minor Spills (manageable by trained laboratory personnel):
-
Ensure you are wearing the full PPE as described above.
-
If the substance is volatile, increase ventilation in the area by opening the fume hood sash (if safe to do so).
-
Contain the spill by creating a dike around the spill's outer edges using an inert absorbent material such as vermiculite, dry sand, or commercial spill pillows.
-
Working from the outside in, apply the absorbent material to the spill until the liquid is fully absorbed.
-
Carefully scoop the contaminated absorbent material into a designated hazardous waste container.
-
Decontaminate the spill area with a mild soap and water solution, and wipe dry.
-
Place all contaminated cleaning materials into the hazardous waste container.
-
Seal and label the container for disposal.
-
Authoritative Grounding and Causality
The choice of high-temperature incineration is grounded in the chemical stability of the carbon-fluorine bond. This bond is one of the strongest in organic chemistry, making fluorinated compounds like this compound resistant to many conventional chemical and biological degradation processes. Incineration at temperatures exceeding 1,000°C provides the necessary energy to break these bonds. The process should be coupled with a robust flue gas treatment system, typically an alkaline scrubber, to neutralize the resulting hydrogen fluoride (HF), a corrosive and toxic gas.
Regulatory frameworks such as the Resource Conservation and Recovery Act (RCRA) in the United States, administered by the Environmental Protection Agency (EPA), govern the disposal of hazardous wastes, including many halogenated organic compounds. While this compound may not be explicitly listed by name, its properties as a halogenated organic compound necessitate its management as a hazardous waste.
Conclusion
The responsible disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to safety and environmental integrity. By understanding its hazards, adhering to strict handling protocols, and ensuring its final destruction via high-temperature incineration, researchers can confidently manage the complete lifecycle of this valuable reagent. Always consult your institution's specific waste disposal guidelines and EH&S department for guidance tailored to your location and facilities.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for 3,3,4,4,5,5,5-Heptafluoropent-1-ene
As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. Handling fluorinated compounds like 3,3,4,4,5,5,5-Heptafluoropent-1-ene, a valuable building block in modern synthesis, requires a nuanced understanding of its properties to ensure robust protection. This guide moves beyond a simple checklist, offering a procedural and logical framework for selecting and using Personal Protective Equipment (PPE), grounded in the specific hazards of this volatile alkene.
Part 1: Hazard Profile Analysis - The "Why" Behind the Protection
Understanding the specific risks associated with this compound is the critical first step in designing an effective safety protocol. Its hazard profile, summarized in the table below, dictates every subsequent choice we make in PPE selection.
The primary hazards, as defined by the Globally Harmonized System (GHS), are skin irritation, serious eye irritation, and respiratory tract irritation[1]. Compounding these chemical hazards is its physical nature: with a boiling point of approximately 30-31°C, this substance is highly volatile at or near standard laboratory temperatures, increasing the risk of inhalation exposure[2][3]. Therefore, our PPE strategy must create a comprehensive barrier against vapor inhalation, direct skin contact, and eye splashes.
| Property | Data | Source(s) |
| Chemical Name | This compound | Synquest Labs[1] |
| CAS Number | 355-08-8 | Synquest Labs[1] |
| Molecular Formula | C₅H₃F₇ | Alachem Co., Ltd.[4] |
| Molecular Weight | 196.07 g/mol | Alachem Co., Ltd.[4] |
| Boiling Point | 30-31 °C | NIST[2], HUNAN CHEMFISH[3] |
| GHS Hazard Class | Skin Irritation (Category 2), Serious Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory Irritation) | Synquest Labs[1] |
Part 2: The Core PPE Ensemble - A Multi-Layered Defense
Based on the hazard analysis, a standard ensemble of PPE is required for any handling of this compound. The specific choice of material and type should always be confirmed by consulting the manufacturer's resistance data and your institution's safety guidelines.
Eye and Face Protection
-
Mandatory: Chemical splash goggles are the absolute minimum requirement. The classification of this chemical as a serious eye irritant (H319) means that any direct contact could result in significant injury[1]. Standard safety glasses do not provide adequate protection from splashes or vapors.
-
Recommended for High-Risk Operations: When transferring larger volumes (>100 mL) or performing operations with a high potential for splashing, a full-face shield must be worn in addition to chemical splash goggles[5]. This provides a secondary barrier, protecting the entire face from direct contact.
Hand Protection
-
Selection Rationale: The goal is to prevent skin contact, which can cause irritation (H315)[1]. Given the fluorinated nature of the compound, not all standard laboratory gloves are suitable.
-
Recommended Gloves: Nitrile gloves are a common starting point, but it is crucial to check the specific glove manufacturer's chemical resistance guide for compatibility with fluorinated alkenes. For prolonged handling or immersion, heavier-duty gloves such as Viton™ or butyl rubber are often recommended.
-
Field Insight - The Double-Gloving Technique: For enhanced safety, especially during transfers or purification, wearing two pairs of nitrile gloves is a prudent and field-proven practice. If the outer glove is compromised, you can remove it without exposing your skin, providing a critical window to move to a safe area and re-glove.
Body Protection
-
Standard Protocol: A flame-resistant laboratory coat is mandatory to protect against incidental splashes and contact with contaminated surfaces.
-
Enhanced Protection: For larger-scale work or procedures with a significant risk of spills, chemical-resistant coveralls or a chemical-resistant apron worn over the lab coat is advised[6][7]. Ensure clothing is made from a material demonstrated to be resistant to volatile organic compounds.
Respiratory Protection
-
The Inhalation Hazard: Due to its high volatility, all handling of this compound must be performed within a properly functioning chemical fume hood to minimize vapor concentration in the breathing zone[5].
-
When Respirators are Necessary: In situations where engineering controls like a fume hood are not available or may not be sufficient (e.g., responding to a large spill, cleaning contaminated equipment), respiratory protection is required. A NIOSH-approved air-purifying respirator with an organic vapor (OV) cartridge is the minimum requirement[6][8]. For emergency situations or unknown concentrations, a self-contained breathing apparatus (SCBA) is essential[6][9]. All respirator use must be in accordance with a comprehensive institutional program that includes fit-testing and medical clearance, as mandated by OSHA[10].
Part 3: Operational and Disposal Plans
Effective protection extends beyond simply wearing the right gear; it involves integrating its use into safe operational and disposal procedures.
Step-by-Step Handling Protocol
-
Preparation: Before handling, ensure the chemical fume hood is operational and the sash is at the appropriate height. Designate a specific area within the hood for the procedure.
-
PPE Donning: Don your PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.
-
Chemical Handling: Conduct all transfers and manipulations slowly and deliberately to minimize splashing and aerosol generation. Keep containers tightly closed when not in use[1].
-
Post-Handling: After completing the work, decontaminate any surfaces.
-
PPE Doffing: Remove PPE carefully to avoid self-contamination. First, remove the outer gloves. Then, remove the face shield (if used) and goggles, followed by the lab coat. Finally, remove the inner gloves. Wash hands thoroughly with soap and water immediately after[1].
Disposal of Contaminated Materials
-
Chemical Waste: All waste containing this compound must be collected in a clearly labeled, compatible hazardous waste container[11]. Do not mix with incompatible waste streams[12].
-
Contaminated PPE: Disposable gloves, bench paper, and other contaminated solids should be placed in a separate, sealed, and clearly labeled hazardous waste bag or container for disposal according to institutional and local regulations[11].
Visual Guide: PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE based on the operational context.
Caption: PPE selection workflow for handling this compound.
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. 3,3,4,4,5,5,5-Heptafluoro-1-pentene [webbook.nist.gov]
- 3. Fluorinated compounds,CAS#:355-08-8,this compound [en.chemfish.com]
- 4. 355-08-8 | this compound - Alachem Co., Ltd. [alachem.co.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. mobile.fpnotebook.com [mobile.fpnotebook.com]
- 8. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 9. epa.gov [epa.gov]
- 10. nj.gov [nj.gov]
- 11. hartig.mse.ufl.edu [hartig.mse.ufl.edu]
- 12. nipissingu.ca [nipissingu.ca]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
